molecular formula C10H22CaO14 B1471052 D-Xylonic acid calcium salt CAS No. 72656-08-7

D-Xylonic acid calcium salt

货号: B1471052
CAS 编号: 72656-08-7
分子量: 406.35 g/mol
InChI 键: GJVSLGNILTVKHT-OZFZDKMDSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

D-Xylonic acid calcium salt is a useful research compound. Its molecular formula is C10H22CaO14 and its molecular weight is 406.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

calcium;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H10O6.Ca.2H2O/c2*6-1-2(7)3(8)4(9)5(10)11;;;/h2*2-4,6-9H,1H2,(H,10,11);;2*1H2/q;;+2;;/p-2/t2*2-,3+,4-;;;/m11.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVSLGNILTVKHT-OZFZDKMDSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)[O-])O)O)O)O.O.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.C([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.O.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22CaO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of Calcium D-Xylonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Xylonic acid, and its corresponding salt, calcium D-xylonate, are gaining significant attention as versatile platform chemicals with wide-ranging applications in the pharmaceutical, food, and polymer industries. Derived from the oxidation of D-xylose, a major component of hemicellulose, calcium D-xylonate serves as a valuable building block for the synthesis of various bioactive molecules and polymers. Its properties as a chelating agent, stabilizer, and precursor for biodegradable polymers make it a compound of high interest for research and development. This technical guide provides a comprehensive overview of the synthesis and characterization of calcium D-xylonate, offering detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in their endeavors.

Physicochemical Properties

Calcium D-xylonate is the calcium salt of D-xylonic acid. Its properties are summarized in the table below.

PropertyValue
Chemical Formula C₁₀H₁₈CaO₁₂
Molecular Weight 370.32 g/mol [1][2]
Appearance White to light yellow solid[3]
Melting Point >155°C[4]
Solubility Sparingly soluble in water. The solubility of calcium salts of weak acids is generally pH-dependent.[5]
Storage Conditions Long-term storage is recommended at -20°C.[3][4]

Synthesis of Calcium D-Xylonate

The synthesis of calcium D-xylonate primarily involves the oxidation of D-xylose to D-xylonic acid, followed by neutralization with a calcium salt, typically calcium carbonate or calcium hydroxide. The oxidation can be achieved through microbial fermentation, enzymatic conversion, or chemical methods.

Microbial Synthesis (Bioconversion)

Microbial fermentation is a widely employed method for the production of D-xylonic acid due to its high specificity and environmentally friendly nature. Various microorganisms have been identified and engineered for this purpose.

This protocol is based on the fermentation process using Gluconobacter oxydans, a bacterium known for its high efficiency in oxidizing sugars.

  • Inoculum Preparation:

    • Prepare a seed medium containing (per liter): 50 g glucose, 5 g tryptone, 20 g yeast extract, 0.5 g MgSO₄·7H₂O, 1.5 g KH₂PO₄, and 1.5 g (NH₄)₂SO₄.[6]

    • Inoculate a single colony of Gluconobacter oxydans into 100 mL of the seed medium in a 500 mL Erlenmeyer flask.

    • Incubate at 30°C with shaking at 200 rpm for 24-36 hours until a dense culture is obtained.

  • Fermentation:

    • Prepare the fermentation medium containing (per liter): 50 g D-xylose, 5 g yeast extract, and 20 g CaCO₃ (as a neutralizing agent).

    • Autoclave the medium and allow it to cool to 30°C.

    • Inoculate the fermentation medium with the seed culture (5-15% v/v).[6]

    • Maintain the fermentation at 30°C with an agitation speed of 190-220 rpm and an aeration rate of 1 vvm (volume of air per volume of medium per minute).[6]

    • Monitor the pH of the fermentation and add sterile CaCO₃ as needed to maintain the pH between 5.5 and 6.5.[7]

    • The fermentation is typically complete within 48-72 hours, as indicated by the cessation of D-xylose consumption.

  • Purification of Calcium D-Xylonate:

    • Separate the cells and residual CaCO₃ from the fermentation broth by centrifugation (e.g., 8000 rpm for 15 minutes).

    • The supernatant, containing dissolved calcium D-xylonate, can be concentrated by evaporation under reduced pressure.

    • The concentrated solution can be dried to obtain crude powdered calcium D-xylonate.

    • For higher purity, the concentrated solution can be subjected to crystallization by adding a water-miscible anti-solvent like ethanol or by slow evaporation.

MicroorganismSubstrate Concentration (g/L)Product Titer (g/L)Yield (g/g)Productivity (g/L/h)Reference
Gluconobacter oxydans ATCC 62145~45~1.0~2.0[7]
Pseudomonas putida EM4210~9.70.97~0.4[8]
Engineered Escherichia coli3027.30.911.8[9]
Engineered Saccharomyces cerevisiae49430.880.44[10]
Pichia kudriavzevii N-X/S15054.81.11.37[11]
Enzymatic Synthesis

Enzymatic synthesis offers a cell-free approach, which can simplify downstream processing. The key enzyme is xylose dehydrogenase, which oxidizes D-xylose to D-xylonolactone, followed by spontaneous or enzyme-catalyzed hydrolysis to D-xylonic acid.

This protocol describes a multienzyme system for the synthesis of D-xylonate with in-situ cofactor regeneration.[12][13][14]

  • Reaction Setup:

    • Prepare a reaction mixture in a temperature-controlled vessel containing:

      • D-xylose (e.g., 10 g, 220 mM)[15]

      • NH₄HCO₃ buffer (10 mM, pH 8.0)[12][15]

      • NAD⁺ (catalytic amount, e.g., 0.33 mM)[12][15]

      • Acetaldehyde (for cofactor regeneration, e.g., 1.5 equivalents to D-xylose)[12]

      • Xylose dehydrogenase (XylB) from Caulobacter crescentus (e.g., cell-free extract containing overexpressed enzyme, ~6500 U)[12][15]

      • Alcohol dehydrogenase (ADH) from Clostridium kluyveri (for cofactor regeneration, e.g., ~3600 U)[12][15]

  • Reaction Execution:

    • Initiate the reaction by adding NAD⁺.

    • Maintain the reaction temperature at 25°C.

    • Continuously monitor and adjust the pH to 8.0 by adding a concentrated NaOH solution. The reaction produces acid, so the pH will drop if not controlled.[12]

    • The reaction progress can be monitored by measuring the consumption of D-xylose via HPLC.

    • The reaction is typically complete when D-xylose is fully consumed, which can take several hours depending on the enzyme and substrate concentrations.[12]

  • Product Isolation:

    • After the reaction is complete, remove the enzymes by ultrafiltration.

    • Evaporate the volatile buffer (NH₄HCO₃), acetaldehyde, and ethanol (formed during cofactor regeneration) under reduced pressure.

    • The remaining solution contains D-xylonate (as the sodium salt from pH adjustment).

    • To obtain calcium D-xylonate, the sodium D-xylonate solution can be passed through a cation exchange resin in the Ca²⁺ form, or a stoichiometric amount of a soluble calcium salt (e.g., CaCl₂) can be added, followed by precipitation of calcium D-xylonate if its solubility is exceeded, or by crystallization.

Enzymatic_Synthesis_Workflow cluster_reaction Reaction Vessel cluster_regeneration Cofactor Regeneration cluster_hydrolysis Hydrolysis cluster_neutralization Neutralization & Isolation D_Xylose D-Xylose D_Xylonolactone D-Xylonolactone D_Xylose->D_Xylonolactone XylB NAD_plus NAD+ NADH NADH NAD_plus->NADH XylB XylB Xylose Dehydrogenase (XylB) D_Xylonic_Acid D-Xylonic Acid D_Xylonolactone->D_Xylonic_Acid Spontaneous/ Enzymatic NADH->NAD_plus ADH Acetaldehyde Acetaldehyde Ethanol Ethanol Acetaldehyde->Ethanol ADH ADH Alcohol Dehydrogenase (ADH) Calcium_D_Xylonate Calcium D-Xylonate D_Xylonic_Acid->Calcium_D_Xylonate Calcium_Hydroxide Ca(OH)2 / CaCO3 Calcium_Hydroxide->Calcium_D_Xylonate Characterization_Workflow cluster_chromatography Chromatographic Analysis cluster_spectroscopy Spectroscopic Analysis cluster_diffraction Diffraction Analysis Sample Synthesized Calcium D-Xylonate HPLC HPLC Sample->HPLC NMR NMR (1H, 13C) Sample->NMR FTIR FTIR Sample->FTIR Raman Raman Sample->Raman XRD X-ray Diffraction (XRD) Sample->XRD Purity Purity (%) HPLC->Purity Concentration Concentration (g/L) HPLC->Concentration Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group Identification FTIR->Functional_Groups Raman->Functional_Groups Crystallinity Crystallinity & Phase ID XRD->Crystallinity

References

D-Xylonic Acid Calcium Salt (CAS 72656-08-7): A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

D-Xylonic acid calcium salt (CAS 72656-08-7) is the calcium salt of D-Xylonic acid, a sugar acid derived from the oxidation of D-xylose. While D-Xylonic acid is recognized as a valuable bio-based platform chemical with significant potential in various industries, its application and detailed biological activity in the realm of drug development and life sciences research remain largely unexplored. This technical guide provides a comprehensive summary of the currently available scientific and technical information on this compound, with a focus on its chemical and physical properties, microbial production, and established applications. A significant portion of this document is dedicated to highlighting the existing gaps in the literature concerning its pharmacological and toxicological profiles, making it a valuable resource for identifying future research directions.

Introduction

D-Xylonic acid, a five-carbon sugar acid, has been identified by the U.S. Department of Energy as one of the top 30 high-value bio-based chemicals.[1] It is primarily produced through the microbial oxidation of D-xylose, a major component of hemicellulose found in biomass.[2] This sustainable production route from agricultural and forestry residues positions D-Xylonic acid as an important intermediate in the bio-refinery landscape.[2] The calcium salt of D-Xylonic acid is a stable, solid form of the acid.

While there is a growing body of research on the efficient microbial production of D-Xylonic acid and its industrial applications, such as in the construction and chemical industries, there is a notable scarcity of data regarding its biological effects, mechanism of action in mammalian systems, and potential therapeutic applications.[2] This guide aims to collate the existing data and clearly delineate the areas where further research is critically needed to assess its potential in drug development.

Chemical and Physical Properties

This compound is commercially available, typically as a hydrate. Its chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 72656-08-7[3][4]
Alternate Names Calcium D-Xylonate, Calcium xylonate[4][5]
Molecular Formula C₁₀H₁₈CaO₁₂ (anhydrous)[4][5]
Molecular Weight 370.33 g/mol (anhydrous)[4]
Appearance White solid/powder
Solubility Water-soluble[1]
Stability Stable solid

Microbial Production of D-Xylonic Acid

The primary route for D-Xylonic acid production is through the microbial fermentation of D-xylose. Several microorganisms, both native and genetically engineered, have been investigated for their ability to efficiently convert D-xylose to D-Xylonic acid.

Key Microorganisms
  • Gluconobacter oxydans : This bacterium is a natural producer of D-Xylonic acid and is known for its high conversion yields from D-xylose.[6]

  • Escherichia coli : Genetically engineered strains of E. coli have been developed to produce high titers of D-Xylonic acid. This often involves blocking the native D-xylose catabolism pathway and introducing a D-xylose dehydrogenase.[7][8]

  • Pseudomonas putida : Certain species of Pseudomonas are also known to accumulate high concentrations of D-xylonate.[6]

  • Yeast (e.g., Saccharomyces cerevisiae, Kluyveromyces lactis) : Recombinant yeast strains have been engineered to produce D-Xylonic acid, offering potential advantages in industrial fermentation processes.[6]

Metabolic Pathway: The Xylose Oxidative Pathway (XOP)

The microbial conversion of D-xylose to D-Xylonic acid primarily occurs through the Xylose Oxidative Pathway (XOP). The initial steps of this pathway are crucial for the accumulation of D-Xylonic acid.

Xylose_Oxidative_Pathway D_Xylose D-Xylose D_Xylonolactone D-Xylonolactone D_Xylose->D_Xylonolactone D-xylose dehydrogenase D_Xylonic_Acid D-Xylonic Acid D_Xylonolactone->D_Xylonic_Acid Xylonolactonase (or spontaneous hydrolysis)

Figure 1. Initial steps of the Xylose Oxidative Pathway (XOP).

A key challenge in the microbial production of D-Xylonic acid is its accumulation in the fermentation broth, which can lead to acidification of the medium and inhibit cell growth and productivity.[9][10]

Industrial Applications

The current applications of D-Xylonic acid and its salts are primarily in the industrial sector.

  • Concrete Admixture : D-Xylonic acid and its salts act as effective water reducers and retardants in concrete, improving its workability and strength.[1]

  • Chelating Agent : It can be used as a chelating agent.[6]

  • Platform Chemical : D-Xylonic acid serves as a precursor for the synthesis of other valuable chemicals, such as 1,2,4-butanetriol, which has applications in the production of polymers and pharmaceuticals.[5][11]

Biological Activities and Toxicological Profile: A Research Gap

A thorough review of the scientific literature reveals a significant lack of information regarding the biological activities and toxicological profile of this compound, particularly in the context of drug development.

Pharmacological Activity

There is currently no direct experimental data available on the following pharmacological activities for D-Xylonic acid or its calcium salt:

  • Antioxidant Activity : No studies have been found that evaluate its potential to scavenge free radicals or modulate oxidative stress in biological systems.[2]

  • Anti-glycation Activity : There is no available data on its ability to inhibit the formation of advanced glycation end-products (AGEs).[2]

  • Enzyme Inhibition/Activation : No specific enzymatic targets have been identified.

  • Cell Signaling : Its effect on intracellular signaling pathways in mammalian cells has not been investigated.

  • In Vitro and In Vivo Efficacy : No studies demonstrating efficacy in disease models have been published.

One source mentions that a combination product for vitamin C supplementation, Ester-C, contains calcium ascorbate, dehydroascorbate, calcium threonate, xylonate, and lyxonate.[12] However, the specific contribution of xylonate to the product's effects is not detailed.

Toxicological Profile

There is a notable absence of publicly available data on the toxicity of this compound. Key missing information includes:

  • Cytotoxicity : No studies on its effects on cell viability in various cell lines.

  • Acute and Chronic Toxicity : No data from animal studies are available.

  • Genotoxicity : Its potential to cause genetic mutations has not been evaluated.

  • Carcinogenicity : No long-term studies have been conducted.

While D-Xylonic acid is generally considered non-toxic, this is largely based on its natural occurrence and use in industrial applications, rather than on rigorous toxicological studies.[1][2]

Experimental Protocols

Due to the lack of research into the biological activities of this compound, there are no established experimental protocols for its use in biological assays. However, analytical methods for its detection and quantification in fermentation media have been described, which could be adapted for biological matrices.

Analytical Methods for Quantification
  • High-Performance Liquid Chromatography (HPLC) : HPLC is a common method for the analysis of D-Xylonic acid. Different column types and detection methods have been employed.[13][14]

    • Ion-Exclusion Chromatography : This can be used, but separation from D-xylose can be challenging.[15]

    • Reversed-Phase Chromatography (e.g., C18 column) : This is another option for separation.[14]

    • Detectors : Refractive index (RI), UV-Vis, and evaporative light scattering (ELS) detectors have been used.[14][15]

  • Spectrophotometric Assay : A method based on periodate oxidation of D-Xylonic acid to formaldehyde, which is then quantified using the Nash reagent, has been reported for high-throughput screening.[16]

Below is a generalized workflow for the analysis of D-Xylonic acid in a liquid sample.

Analytical_Workflow Sample_Collection Sample Collection (e.g., Fermentation Broth, Biological Fluid) Sample_Preparation Sample Preparation (Filtration, Dilution, Extraction) Sample_Collection->Sample_Preparation HPLC_Analysis HPLC Analysis (Column, Mobile Phase, Detector) Sample_Preparation->HPLC_Analysis Data_Analysis Data Analysis (Peak Integration, Comparison to Standard Curve) HPLC_Analysis->Data_Analysis Quantification Quantification of D-Xylonic Acid Data_Analysis->Quantification

Figure 2. Generalized workflow for the analysis of D-Xylonic acid.

Future Directions and Conclusion

This compound is a readily available and stable compound with a sustainable production process. However, its potential in drug development and the life sciences is largely uncharted territory. The lack of data on its biological activities and safety profile presents both a challenge and an opportunity for researchers.

Future research should focus on:

  • Systematic toxicological evaluation : Comprehensive in vitro and in vivo studies are necessary to establish a safety profile.

  • Screening for biological activities : High-throughput screening assays could be employed to identify potential pharmacological effects.

  • Investigating its role as a calcium salt : Studies could explore if it influences calcium signaling or homeostasis in cells. Given that sustained increases in intracellular calcium can be linked to cell injury, this would be a critical area of investigation.[17][18]

  • Exploring its chelating properties : While mentioned as a chelating agent, its affinity for various metal ions and its potential therapeutic use in this context, for example in metal overload disorders, needs to be quantified and evaluated.[19][20]

References

An In-depth Technical Guide to the Molecular Structure of D-Xylonic Acid Calcium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Xylonic acid, a sugar acid derived from the pentose sugar D-xylose, is a versatile platform chemical with applications in the food, pharmaceutical, and construction industries. Its calcium salt, D-Xylonic acid calcium salt, is of particular interest due to its potential as a bio-based and biodegradable alternative to conventional chelating agents and as a calcium supplement. This technical guide provides a comprehensive overview of the molecular structure of this compound, drawing upon available chemical data and analytical methodologies. While experimental data on the crystalline structure of the pure calcium salt is limited in publicly accessible literature, this guide synthesizes related information to provide a robust understanding for research and development purposes.

Molecular Structure and Properties

This compound is an ionic compound formed between the D-xylonate anion and a calcium cation (Ca²⁺). Each calcium ion is balanced by two D-xylonate anions. The structure of the D-xylonate anion retains the stereochemistry of D-xylose at the C2, C3, and C4 positions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. The compound is typically available as a hydrate.

PropertyValue (Anhydrous)Value (Dihydrate)Citations
Chemical Formula C₁₀H₁₈CaO₁₂C₁₀H₂₂CaO₁₄[1][2]
Molecular Weight 370.33 g/mol 406.36 g/mol [1][3]
IUPAC Name calcium bis((2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate)calcium (2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate dihydrate
SMILES C(--INVALID-LINK--[O-])O)O">C@HO)O.[Ca+2]C(O)--INVALID-LINK----INVALID-LINK----INVALID-LINK--C(=O)[O-].C(O)--INVALID-LINK----INVALID-LINK----INVALID-LINK--C(=O)[O-].[Ca+2].O.O
Appearance White SolidWhite Powder[3][4]
Melting Point >300°C118 °C (for a hydrate form)[3][4]
Storage Temperature -20°C-20°C[4][5]

Spectroscopic Data (Predicted and Inferred)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts for D-Xylonic acid in D₂O are available and provide a basis for understanding the structure of the xylonate anion in solution. The coordination of the carboxylate and hydroxyl groups to the calcium ion in the salt form would be expected to cause slight shifts in the positions of the adjacent carbon and proton signals.

Table 2: Predicted ¹H NMR Chemical Shifts for D-Xylonic Acid in D₂O

AtomChemical Shift (ppm)Multiplicity
H24.12d
H33.77t
H43.72dd
H5a3.70dd
H5b3.65dd

Table 3: Predicted ¹³C NMR Chemical Shifts for L-Xylonic Acid in D₂O [2] (Note: Data for D-Xylonic acid was not directly available, but L-Xylonic acid, its enantiomer, will have identical chemical shifts.)

AtomChemical Shift (ppm)
C1174.55
C272.74
C372.61
C472.07
C564.10
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to be dominated by the vibrational modes of the hydroxyl and carboxylate groups. Based on studies of calcium carboxylates, the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are particularly informative.

  • Asymmetric COO⁻ Stretch: Typically observed in the range of 1540-1575 cm⁻¹. The presence of a doublet in this region can indicate that the carboxylate groups are coordinated to the calcium ion in different modes (e.g., unidentate and bidentate). A singlet band around 1550 cm⁻¹ is often attributed to carboxylate groups in a bridging coordination mode.[6][7]

  • Symmetric COO⁻ Stretch: Expected in the 1400-1445 cm⁻¹ region.[8]

  • O-H Stretch: A broad band corresponding to the stretching of the multiple hydroxyl groups is expected in the region of 3000-3600 cm⁻¹.

Experimental Protocols

Preparation of this compound

1. Biological Production of D-Xylonic Acid:

D-Xylonic acid can be produced from D-xylose through fermentation using various microorganisms, such as Gluconobacter oxydans or genetically engineered Escherichia coli.[9][10] A general workflow for this process is outlined below.

biological_production cluster_fermentation Fermentation cluster_purification Downstream Processing D-Xylose D-Xylose Fermentation_Broth Fermentation Broth (contains D-Xylonic Acid) D-Xylose->Fermentation_Broth Biotransformation Microorganism e.g., Gluconobacter oxydans Microorganism->Fermentation_Broth Catalyst Centrifugation Cell Removal (Centrifugation/Filtration) Fermentation_Broth->Centrifugation Supernatant Cell-Free Supernatant Centrifugation->Supernatant Precipitation Precipitation/ Crystallization Supernatant->Precipitation Calcium_Hydroxide Calcium Hydroxide (Ca(OH)₂) or Calcium Carbonate (CaCO₃) Calcium_Hydroxide->Precipitation DXACa D-Xylonic Acid Calcium Salt Precipitation->DXACa Isolation & Drying

Fig. 1: Biological Production and Purification Workflow.

A general procedure for the preparation of basic calcium salts of sugar acids involves treating a solution of the acid with calcium carbonate or calcium hydroxide.[11]

2. General Protocol for Calcium Salt Formation: [11][12]

  • Acid Solution Preparation: Prepare an aqueous solution of D-Xylonic acid. If starting from a fermentation broth, remove microbial cells by centrifugation or filtration.

  • Neutralization: Slowly add a slurry of calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂) to the D-Xylonic acid solution with stirring. The pH of the solution should be monitored and adjusted to neutral or slightly basic to ensure complete salt formation.

  • Purification (Optional): The resulting solution of this compound can be treated with activated carbon to remove colored impurities, followed by filtration.

  • Crystallization and Isolation: The calcium salt can be crystallized from the solution, often by the addition of a miscible organic solvent like ethanol to reduce its solubility. The precipitated crystals are then collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Analytical Methods for Quantification

1. High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID): [13][14]

This is a common method for the analysis of non-chromophoric compounds like sugars and sugar acids.

  • Column: A column suitable for the separation of organic acids and sugars, such as a Bio-Rad Aminex HPX-87H ion exclusion column.

  • Mobile Phase: An isocratic mobile phase, typically a dilute aqueous solution of sulfuric acid (e.g., 0.01 N H₂SO₄).

  • Flow Rate: A constant flow rate, for example, 0.6 mL/min.

  • Temperature: The column and detector are maintained at a constant temperature (e.g., 60-80°C) to ensure reproducible retention times.

  • Detection: Refractive Index Detector (RID).

  • Quantification: The concentration of D-Xylonic acid is determined by comparing the peak area in the sample chromatogram to a standard curve prepared with known concentrations of D-Xylonic acid.

2. Spectrophotometric Determination: [4]

A colorimetric method based on the periodate oxidation of α-hydroxy acids can be used for the high-throughput screening of D-Xylonic acid.

  • Oxidation: D-Xylonic acid is oxidized by periodic acid (HIO₄), leading to the stoichiometric formation of formaldehyde.

  • Colorimetric Reaction: The generated formaldehyde reacts with a Nash reagent (containing ammonium acetate, acetic acid, and acetylacetone) to produce a yellow-colored diacetyldihydrolutidine derivative.

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 410 nm).

  • Quantification: The concentration of D-Xylonic acid is determined from a calibration curve prepared with standard solutions.

spectrophotometric_assay DXA D-Xylonic Acid Formaldehyde Formaldehyde (HCHO) DXA->Formaldehyde Oxidation Periodic_Acid Periodic Acid (HIO₄) Periodic_Acid->Formaldehyde Colored_Product Diacetyldihydrolutidine (Yellow) Formaldehyde->Colored_Product Colorimetric Reaction Nash_Reagent Nash Reagent Nash_Reagent->Colored_Product Spectrophotometer Measure Absorbance (410 nm) Colored_Product->Spectrophotometer

Fig. 2: Workflow for Spectrophotometric Quantification.

Biological Context: Metabolic Pathways

D-Xylonic acid is a key intermediate in the oxidative metabolism of D-xylose in various microorganisms. This pathway, often referred to as the xylose oxidative pathway, is an alternative to the more common pentose phosphate pathway for xylose utilization. Understanding this pathway is crucial for the biotechnological production of D-Xylonic acid.

xylose_oxidative_pathway D_Xylose D-Xylose D_Xylonolactone D-Xylono-1,4-lactone D_Xylose->D_Xylonolactone Xylose Dehydrogenase D_Xylonic_Acid D-Xylonic Acid D_Xylonolactone->D_Xylonic_Acid Xylonolactonase or Spontaneous Hydrolysis Further_Metabolism Further Metabolism (e.g., to α-ketoglutarate) D_Xylonic_Acid->Further_Metabolism Dehydratases

Fig. 3: Simplified D-Xylose Oxidative Pathway.

The accumulation of D-Xylonic acid is often a target in metabolic engineering to produce this valuable chemical.[15] However, there is currently limited evidence to suggest a direct role for D-Xylonic acid or its calcium salt in specific cell signaling pathways beyond its role as a metabolic intermediate.

Conclusion

This technical guide has summarized the key aspects of the molecular structure of this compound based on available data. While a definitive crystal structure from X-ray diffraction is not yet publicly available, the provided chemical, physical, and inferred spectroscopic properties, along with established production and analytical protocols, offer a solid foundation for researchers and professionals in drug development and other scientific fields. Future research focused on the experimental determination of the three-dimensional structure and a more in-depth exploration of its biological activities will further enhance our understanding and potential applications of this promising bio-based compound.

References

The Natural Occurrence of D-Xylonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-xylonic acid, a five-carbon sugar acid derived from the oxidation of D-xylose, is emerging as a significant platform chemical with diverse applications in the pharmaceutical, food, and construction industries. While its biotechnological production is a subject of intensive research, understanding its natural occurrence provides a crucial foundation for harnessing its potential. This technical guide delves into the natural biosynthesis of D-xylonic acid across various organisms, with a primary focus on microbial systems where it is most prominently found. This document provides a comprehensive overview of the metabolic pathways involved, quantitative data on its natural titers, and detailed experimental protocols for its detection and analysis.

Introduction

D-xylonic acid is a naturally occurring aldonic acid that serves as an intermediate in the metabolism of D-xylose, a major constituent of hemicellulose in plant biomass. Its versatile chemical structure allows it to be a precursor for various valuable compounds, including 1,2,4-butanetriol, and as a substitute for gluconic acid in numerous applications. The microbial world is the principal domain for the natural synthesis of D-xylonic acid, with numerous bacteria and archaea capable of its production. This guide explores the enzymatic pathways responsible for its formation and the physiological context of its presence in nature.

Natural Occurrence and Biosynthesis

The primary route for the natural synthesis of D-xylonic acid is the oxidation of D-xylose. This conversion is predominantly observed in a wide array of microorganisms.

Microbial Synthesis

Numerous bacterial and archaeal species are known to naturally produce D-xylonic acid. Notable producers include species from the genera Gluconobacter, Pseudomonas, Acetobacter, Aerobacter, and Erwinia. High extracellular concentrations of D-xylonic acid have been reported for bacteria like Gluconobacter oxydans and Pseudomonas putida.

The biosynthesis of D-xylonic acid in microorganisms proceeds through two main enzymatic pathways, differing in their cellular location and cofactor requirements.

  • Periplasmic Oxidation: In bacteria like Gluconobacter oxydans, the oxidation of D-xylose occurs in the periplasm. This pathway is catalyzed by a membrane-bound pyrroloquinoline quinone (PQQ)-dependent D-xylose dehydrogenase. This enzyme directly oxidizes D-xylose to D-xylonolactone, which then spontaneously or enzymatically (via a lactonase) hydrolyzes to D-xylonic acid.

  • Cytoplasmic Oxidation: In other microorganisms, the conversion of D-xylose to D-xylonic acid takes place in the cytoplasm. This pathway utilizes a soluble NAD(P)+-dependent D-xylose dehydrogenase to oxidize D-xylose to D-xylonolactone. Subsequently, a xylonolactonase hydrolyzes the lactone to D-xylonic acid.

Further metabolism of D-xylonic acid can proceed via the Weimberg or Dahms pathways, which are non-phosphorylative routes for D-xylose degradation.

Occurrence in Other Organisms

The natural occurrence of D-xylonic acid in plants, algae, animals, and humans is not as well-documented as in microorganisms. While D-xylose is a key component of plant hemicellulose, D-xylonic acid has been identified in the acid sulphite pulping liquor of hardwood, which is a product of industrial processing rather than a direct natural extract. In animal tissues, the enantiomer, L-xylonic acid, has been identified as a product of L-ascorbic acid (Vitamin C) catabolism. However, definitive evidence for the widespread natural presence of D-xylonic acid in these higher organisms is currently limited.

Signaling Pathways

While D-xylonic acid is primarily recognized as a metabolic intermediate, its accumulation can influence cellular signaling, particularly in microbial systems. The production of D-xylonic acid can lead to the acidification of the extracellular environment. This change in pH can trigger acid stress responses in bacteria. For instance, in engineered Escherichia coli, a pH-responsive genetic sensor involving the CadC transcription factor has been utilized to dynamically regulate D-xylonic acid accumulation, indicating an indirect link to acid-induced signaling pathways. There is currently no strong evidence to suggest that D-xylonic acid itself acts as a direct signaling molecule.

Quantitative Data

The concentration of naturally produced D-xylonic acid varies significantly among different microbial species and is influenced by culture conditions. The following tables summarize reported quantitative data for D-xylonic acid production in both native and engineered microorganisms.

Table 1: D-Xylonic Acid Production by Native Microbial Strains

MicroorganismSubstrateConcentration (g/L)Productivity (g/L/h)Reference
Gluconobacter oxydansD-xylose-~2.0
Pseudoduganella danionis10 g/L D-xylose6.5-
Burkholderia sacchariCorn stover hydrolysate167 g/kg-
Zymomonas mobilis (engineered)Sugarcane bagasse hydrolysate11.130.32

Table 2: D-Xylonic Acid Production by Engineered Microbial Strains

MicroorganismGenetic ModificationSubstrateConcentration (g/L)Productivity (g/L/h)Reference
Escherichia coli W3110Overexpression of xylB from C. crescentus; deletion of xylose and xylonic acid catabolism pathways40 g/L D-xylose39.21.09
Saccharomyces cerevisiaeExpression of NAD+-dependent D-xylose dehydrogenase from C. crescentusD-xyloseComparable to G. oxydans~30% of G. oxydans
Corynebacterium glutamicum ΔiolRNon-recombinant mutantD-xylose/D-glucose mixtures-up to 4
Zymomonas mobilis (engineered)Expression of XDH from Paraburkholderia xenovorans54.27 g/L D-xylose56.44-

Experimental Protocols

Accurate detection and quantification of D-xylonic acid are crucial for research and process development. The following are detailed methodologies for key experiments.

Fermentative Production of D-Xylonic Acid

This protocol is a general guideline for the production of D-xylonic acid using a microbial culture, such as Pseudoduganella danionis.

1. Media Preparation:

  • Prepare a minimal medium containing: 1 g/L D-xylose, 0.5 g/L MgSO₄·7H₂O, 1 g/L KH₂PO₄, 2 g/L K₂HPO₄, and 5 g/L (NH₄)₂SO₄.

  • Sterilize the medium by autoclaving.

2. Inoculum Preparation:

  • Grow a seed culture of the microorganism in a suitable broth (e.g., potato dextrose broth) for 24 hours until an optical density at 600 nm (OD₆₀₀) of 1.0 is reached.

3. Fermentation:

  • Inoculate the sterile minimal medium with 1% (v/v) of the seed culture in an Erlenmeyer flask.

  • Incubate the culture at 30°C with shaking at 180 rpm.

  • Withdraw samples aseptically at regular intervals for analysis.

Quantification of D-Xylonic Acid by HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantification of D-xylonic acid.

1. Sample Preparation:

  • Centrifuge the fermentation broth to remove microbial cells.

  • Filter the supernatant through a 0.2 µm syringe filter.

2. HPLC System and Conditions (Example):

  • HPLC System: A system equipped with a refractive index (RI) or UV detector.

  • Column: Phenomen

Biosynthesis of D-Xylonic Acid: A Technical Guide for Microbial Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-Xylonic acid, a versatile C5 platform chemical, is gaining significant attention as a bio-based alternative to petroleum-derived products. Its applications span the pharmaceutical, food, and polymer industries, driving research into efficient and sustainable microbial production methods. This technical guide delves into the core biosynthetic pathways of D-xylonic acid in microorganisms, providing a comprehensive overview of the metabolic routes, key enzymes, and production capabilities of both native and engineered microbes. This document is intended to serve as a valuable resource for researchers and professionals in the field of metabolic engineering and drug development.

Overview of D-Xylonic Acid Biosynthesis

Microorganisms primarily produce D-xylonic acid from D-xylose, a major component of lignocellulosic biomass, through an oxidative pathway. This process is a key part of the broader D-xylose metabolism in certain bacteria, archaea, and fungi.[1][2] The initial and most critical step is the oxidation of D-xylose to D-xylonolactone, which is then hydrolyzed to D-xylonic acid.[1]

Two main types of D-xylose dehydrogenases catalyze this initial oxidation:

  • Pyrroloquinoline quinone (PQQ)-dependent dehydrogenases: Found in the periplasm of bacteria like Gluconobacter oxydans, these enzymes are linked to the respiratory chain.[1]

  • NAD(P)+-dependent dehydrogenases: These cytoplasmic enzymes are found in various bacteria and archaea and have been extensively used in metabolic engineering.[1]

Following its synthesis, D-xylonic acid can be further metabolized through pathways such as the Weimberg and Dahms pathways, which lead to central metabolic intermediates.[2] For production purposes, metabolic engineering strategies often focus on maximizing the accumulation of D-xylonic acid by eliminating these downstream pathways.

Native Microbial Producers of D-Xylonic Acid

Several wild-type microorganisms are known to naturally produce D-xylonic acid. Among the most notable are bacteria from the genera Gluconobacter and Pseudomonas.

Gluconobacter oxydans is a prominent native producer, recognized for its high yields of D-xylonate from D-xylose.[1][3] This bacterium utilizes a periplasmic PQQ-dependent D-glucose dehydrogenase that also exhibits high activity towards D-xylose. The production is characterized by high efficiency, but can be sensitive to inhibitors present in lignocellulosic hydrolysates.[1][3]

Pseudomonas species also naturally produce D-xylonic acid.[1] Like G. oxydans, they employ a periplasmic PQQ-dependent dehydrogenase.

Table 1: D-Xylonic Acid Production in Native Microorganisms

MicroorganismSubstrateTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Gluconobacter oxydansD-xylose~90>0.9~2.0[1]
Pseudomonas putidaD-xyloseHighHighNot specified[1]

Engineered Microbial Systems for D-Xylonic Acid Production

Metabolic engineering has enabled the development of robust microbial cell factories for high-titer D-xylonic acid production. The primary strategy involves introducing a heterologous D-xylose dehydrogenase into a host organism and knocking out competing pathways for D-xylose and D-xylonic acid consumption.

Escherichia coli has been successfully engineered to produce D-xylonic acid. A common approach involves:

  • Disruption of the native D-xylose utilization pathway by deleting the genes for xylose isomerase (xylA) and xylulokinase (xylB).

  • Introduction of a potent NAD+-dependent D-xylose dehydrogenase, such as the one from Caulobacter crescentus.

  • Deletion of genes encoding D-xylonate dehydratase (yjhG, yagE) to prevent further metabolism of the product.[4][5]

Saccharomyces cerevisiae and Kluyveromyces lactis , well-established industrial yeast strains, have also been engineered for D-xylonic acid production.[1][3] The strategy is similar to that in E. coli, involving the expression of a heterologous D-xylose dehydrogenase.[1]

Table 2: D-Xylonic Acid Production in Engineered Microorganisms

MicroorganismGenetic ModificationSubstrateTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Escherichia coli W3110ΔxylA, ΔxylB, ΔyagE, ΔyjhG, +xylB (C. crescentus)D-xylose (40 g/L)39.20.981.09[4][5]
Saccharomyces cerevisiae+xylB (C. crescentus)D-xyloseComparable to G. oxydansNot specified~30% of G. oxydans[1][3]
Kluyveromyces lactis+xylB (C. crescentus)D-xyloseNot specifiedNot specifiedNot specified[1]

Biosynthetic Pathways and Key Enzymes

The core of D-xylonic acid biosynthesis revolves around a few key enzymatic steps. The primary pathways for both the production and subsequent catabolism are detailed below.

The Oxidative Pathway to D-Xylonic Acid

This pathway represents the direct conversion of D-xylose to D-xylonic acid.

Oxidative_Pathway_to_D_Xylonic_Acid D_xylose D-Xylose D_xylonolactone D-Xylono-1,5-lactone D_xylose->D_xylonolactone D-Xylose Dehydrogenase (XylB, EC 1.1.1.175) D_xylonic_acid D-Xylonic Acid D_xylonolactone->D_xylonic_acid Xylonolactonase (XylC, EC 3.1.1.68) or spontaneous hydrolysis

Caption: The direct oxidative pathway from D-xylose to D-xylonic acid.

Further Metabolism of D-Xylonic Acid: The Weimberg and Dahms Pathways

In some microorganisms, D-xylonic acid is not the final product but an intermediate that is further catabolized. These pathways are important to consider for metabolic engineering, as their inactivation can lead to higher product accumulation.

D_Xylonic_Acid_Catabolism cluster_weimberg Weimberg Pathway cluster_dahms Dahms Pathway D_xylonic_acid D-Xylonic Acid KDX 2-Keto-3-deoxy-D-xylonate D_xylonic_acid->KDX D-Xylonate Dehydratase (XylD, YjhG, YagF, EC 4.2.1.82) AKG_semialdehyde α-Ketoglutarate semialdehyde KDX->AKG_semialdehyde 2-Keto-3-deoxy-D-xylonate dehydratase Pyruvate Pyruvate KDX->Pyruvate KDX Aldolase Glycolaldehyde Glycolaldehyde KDX->Glycolaldehyde KDX Aldolase AKG α-Ketoglutarate AKG_semialdehyde->AKG α-Ketoglutarate semialdehyde dehydrogenase Strain_Engineering_Workflow Host_Selection Host Selection (e.g., E. coli, S. cerevisiae) Block_Native_Xylose_Catabolism Block Native Xylose Catabolism (e.g., ΔxylA, ΔxylB) Host_Selection->Block_Native_Xylose_Catabolism Introduce_Xylose_Dehydrogenase Introduce D-Xylose Dehydrogenase (e.g., from C. crescentus) Block_Native_Xylose_Catabolism->Introduce_Xylose_Dehydrogenase Block_Xylonic_Acid_Catabolism Block D-Xylonic Acid Catabolism (e.g., ΔyjhG, ΔyagE) Introduce_Xylose_Dehydrogenase->Block_Xylonic_Acid_Catabolism Strain_Characterization Strain Characterization (Growth, Xylonic Acid Titer) Block_Xylonic_Acid_Catabolism->Strain_Characterization Process_Optimization Fermentation Process Optimization (Medium, pH, Aeration) Strain_Characterization->Process_Optimization High_Titer_Production High-Titer D-Xylonic Acid Production Process_Optimization->High_Titer_Production

References

Navigating the Solubility Landscape of D-Xylonic Acid Calcium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

D-xylonic acid, a derivative of the pentose sugar xylose, and its salts are of increasing interest in various industrial and pharmaceutical applications. Understanding the solubility of its calcium salt (calcium D-xylonate) is a critical parameter for its formulation, delivery, and overall application efficacy. This technical guide provides a comprehensive overview of the current knowledge on the solubility of D-xylonic acid calcium salt and offers detailed experimental protocols for its determination in various solvents.

Current State of Solubility Data

Theoretical Considerations for Solubility

The solubility of a salt like calcium D-xylonate is influenced by several factors, including:

  • Solvent Polarity: As a salt of a polar organic acid, calcium D-xylonate is expected to have a higher solubility in polar solvents like water and lower solubility in non-polar organic solvents.

  • Temperature: The dissolution of most salts is an endothermic process, meaning solubility generally increases with temperature. However, this relationship must be determined empirically.

  • pH: The pH of the aqueous solution can influence the ionization state of the xylonic acid, which in turn can affect the solubility of its calcium salt.

  • Presence of Other Solutes: The common ion effect and the presence of other salts can either decrease or increase the solubility, respectively.

Experimental Protocols for Solubility Determination

To address the existing data gap, the following detailed experimental protocols are provided to enable researchers to accurately determine the solubility of this compound.

Method 1: Isothermal Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound in a specific solvent at a constant temperature.

3.1.1. Apparatus and Reagents:

  • This compound (high purity)

  • Solvent of interest (e.g., deionized water, absolute ethanol, methanol)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC, IC, or a validated spectrophotometric method)

3.1.2. Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.

  • Equilibration: Place the sealed containers in the thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the samples at the experimental temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or cooled to the experimental temperature) pipette. Immediately filter the aliquot using a syringe filter that has been pre-conditioned with the solution to prevent adsorption of the solute.

  • Dilution and Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a validated analytical technique to determine the concentration of this compound.

  • Calculations: Calculate the solubility of the this compound in the chosen solvent at the specific temperature, typically expressed in g/L, mg/mL, or mol/L.

Method 2: Polythermal Method (Temperature Variation)

This method is useful for determining the temperature dependence of solubility.

3.2.1. Apparatus and Reagents:

  • Same as the Isothermal Shake-Flask Method

  • Jacketed glass reactor with a temperature controller and a stirring mechanism

  • Temperature probe

3.2.2. Procedure:

  • Preparation of a Saturated Solution at High Temperature: Prepare a saturated solution with excess solid at a relatively high temperature where the solubility is expected to be highest.

  • Controlled Cooling and Sampling: Gradually cool the solution at a slow, controlled rate while continuously stirring. At specific temperature intervals (e.g., every 5 °C), stop the cooling, allow the solution to equilibrate for a sufficient time, and then withdraw and filter a sample of the supernatant for analysis as described in the isothermal method.

  • Data Analysis: Plot the measured solubility as a function of temperature to obtain the solubility curve.

Analytical Method for Quantification

A robust and validated analytical method is crucial for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector - RID, or a UV detector if the molecule has a chromophore) or Ion Chromatography (IC) are recommended for quantifying the concentration of xylonate in the saturated solution. A spectrophotometric assay based on periodate oxidation has also been described for the detection of D-xylonic acid.

Data Presentation

All quantitative solubility data should be summarized in a clear and structured table for easy comparison.

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Method
Data to be determined experimentally

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result start Start: Define Solvent and Temperature prep_slurry Prepare Slurry: Excess this compound in Solvent start->prep_slurry shake Isothermal Agitation (e.g., 24-72h) prep_slurry->shake settle Settle or Centrifuge at Constant Temperature shake->settle sample Collect and Filter Supernatant settle->sample quantify Dilute and Quantify (e.g., HPLC, IC) sample->quantify end_node Solubility Data Point quantify->end_node

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While there is a current lack of publicly available quantitative data on the solubility of this compound, this guide provides the necessary theoretical framework and detailed experimental protocols for researchers to determine this vital parameter. The provided methodologies, when coupled with a validated analytical technique, will enable the generation of reliable solubility data, which is indispensable for the advancement of research and development involving this compound.

An In-depth Technical Guide to the Thermodynamic Properties of Calcium Xylonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium xylonate, the calcium salt of xylonic acid, is a compound of interest in various fields, including its potential use in pharmaceutical formulations and as a food additive. A thorough understanding of its thermodynamic properties is crucial for predicting its behavior in different environments, optimizing manufacturing processes, and ensuring the stability and bioavailability of products containing it. This technical guide outlines the key thermodynamic properties of interest, details the experimental protocols for their determination, and provides a framework for the analysis of calcium xylonate.

Physicochemical Properties of Calcium Xylonate

While extensive thermodynamic data is lacking, some fundamental physicochemical properties have been computed and are summarized in Table 1.

Table 1: Computed Physicochemical Properties of Calcium Xylonate

PropertyValueSource
Molecular Formula C₁₀H₁₈CaO₁₂[1][2]
Molecular Weight 370.32 g/mol [1][3]
Canonical SMILES C(--INVALID-LINK--[O-])O)O">C@HO)O.C(--INVALID-LINK--[O-])O)O">C@HO)O.[Ca+2][1]
InChI Key XAHGBSMZOUCKFJ-GUHQSNPFSA-L[1]

Key Thermodynamic Properties and Illustrative Data

The thermodynamic properties of a compound like calcium xylonate dictate its solubility, stability, and reaction kinetics. The following sections describe these properties and present illustrative data from other calcium hydroxycarboxylates, such as calcium lactate and calcium gluconate, to provide a comparative context.

Solubility and Dissolution Thermodynamics

The solubility of calcium xylonate is a critical parameter for its application in aqueous systems. The dissolution process is governed by thermodynamic principles, including enthalpy, entropy, and Gibbs free energy of dissolution. The dissolution of similar calcium salts is often an endothermic and entropy-driven process[4].

Table 2: Illustrative Solubility and Thermodynamic Parameters of Dissolution for Calcium Hydroxycarboxylates

CompoundSolubility at 25°C ( g/100 mL)ΔH°sol (kJ/mol)ΔS°sol (J/mol·K)ΔG°sol (kJ/mol)
Calcium Lactate6.49 ± 0.08> 0 (endothermic)> 0< 0 (favorable)
Calcium Gluconate3.64 ± 0.03> 0 (endothermic)> 0< 0 (favorable)
Calcium Xylonate Data not availableTo be determinedTo be determinedTo be determined
Source: Adapted from experimental data on calcium lactate and calcium gluconate[4].
Enthalpy of Formation, Entropy, and Gibbs Free Energy of Formation

The standard enthalpy of formation (ΔH°f), standard molar entropy (S°), and standard Gibbs free energy of formation (ΔG°f) are fundamental thermodynamic quantities that describe the energy changes associated with the formation of a compound from its constituent elements in their standard states. These values are essential for calculating the thermodynamics of reactions involving calcium xylonate.

Table 3: Illustrative Standard Thermodynamic Properties of Formation

CompoundΔH°f (kJ/mol)S° (J/mol·K)ΔG°f (kJ/mol)
Calcium Carbonate (Calcite)-1206.992.9-1129.1
Calcium Hydroxide-986.0983.39-898.49
Calcium Xylonate Data not availableTo be determinedTo be determined
Source: Data for calcium carbonate and calcium hydroxide are well-established and provided for comparison[5][6].

Experimental Protocols for Determining Thermodynamic Properties

The following are detailed methodologies for key experiments to determine the thermodynamic properties of calcium xylonate.

Thermal Gravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of calcium xylonate.

Methodology:

  • A small sample (5–7 mg) of calcium xylonate is placed in an alumina sample pan.

  • The sample is heated under a constant nitrogen flow from room temperature to a higher temperature (e.g., 300°C) at a controlled heating rate.

  • The mass of the sample is continuously monitored as a function of temperature.

  • An empty sample pan is used as a reference to ensure accurate mass measurements.

  • The resulting TGA curve (mass vs. temperature) reveals the temperatures at which decomposition occurs and the corresponding mass loss[7].

Differential Scanning Calorimetry (DSC)

Objective: To measure heat flow associated with phase transitions and chemical reactions as a function of temperature.

Methodology:

  • A small, accurately weighed sample of calcium xylonate is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • Both pans are heated or cooled at a constant rate in a controlled atmosphere.

  • The difference in heat flow to the sample and reference is measured as a function of temperature.

  • The resulting DSC curve can be used to determine melting points, glass transitions, and enthalpies of phase transitions and reactions.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamics of binding interactions and dissolution.

Methodology:

  • A solution of calcium xylonate is placed in the sample cell of the calorimeter.

  • A titrant (e.g., a complexing agent or solvent) is injected into the sample cell in small, precise aliquots.

  • The heat change associated with each injection is measured.

  • The data is plotted as heat change per injection versus the molar ratio of the reactants.

  • The resulting isotherm can be fitted to a binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Solution Calorimetry

Objective: To determine the enthalpy of dissolution.

Methodology:

  • A known amount of solvent (e.g., water) is placed in a reaction vessel within a calorimeter at a constant temperature.

  • A precisely weighed sample of calcium xylonate is introduced into the solvent.

  • The temperature change of the solution upon dissolution is measured.

  • The enthalpy of dissolution is calculated from the temperature change, the heat capacity of the system, and the amount of substance dissolved[8]. A Calvet-type calorimeter is often employed for such measurements[9][10].

Visualizing Experimental Workflows

The following diagram illustrates a general workflow for the characterization of the thermodynamic properties of a compound like calcium xylonate.

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_thermo Thermodynamic Analysis cluster_data Data Analysis and Modeling synthesis Calcium Xylonate Synthesis purification Purification synthesis->purification characterization Structural Characterization (NMR, XRD) purification->characterization tga Thermal Gravimetric Analysis (TGA) characterization->tga dsc Differential Scanning Calorimetry (DSC) characterization->dsc itc Isothermal Titration Calorimetry (ITC) characterization->itc sol_cal Solution Calorimetry characterization->sol_cal thermo_data Thermodynamic Parameters (ΔH, ΔS, ΔG, Cp) tga->thermo_data dsc->thermo_data itc->thermo_data sol_cal->thermo_data modeling Thermodynamic Modeling thermo_data->modeling

Caption: General experimental workflow for determining the thermodynamic properties of calcium xylonate.

Conclusion

While specific thermodynamic data for calcium xylonate is currently sparse, this guide provides a comprehensive overview of the necessary experimental and analytical framework for its determination. By employing the detailed protocols for techniques such as TGA, DSC, ITC, and solution calorimetry, researchers can systematically investigate the thermodynamic properties of calcium xylonate. The illustrative data from analogous calcium carboxylates serves as a valuable benchmark for these future studies. A thorough understanding of these properties will be instrumental in advancing the research and development of products containing calcium xylonate, particularly in the pharmaceutical and food industries.

References

A Comprehensive Technical Review of D-Xylonic Acid and Its Salts for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Production, Properties, and Applications of a Versatile Bio-based Platform Chemical

Introduction

D-xylonic acid, a five-carbon sugar acid derived from the oxidation of D-xylose, is increasingly recognized as a key bio-based platform chemical with wide-ranging applications across the pharmaceutical, food, and polymer industries.[1][2] Its salts, such as sodium and calcium xylonate, also possess unique properties that make them valuable in various formulations. This technical guide provides a comprehensive literature review of D-xylonic acid and its salts, focusing on production methodologies, physicochemical properties, biological significance, and key applications relevant to researchers, scientists, and drug development professionals.

Physicochemical Properties of D-Xylonic Acid and Its Salts

D-xylonic acid (C₅H₁₀O₆) is a colorless, water-soluble solid.[3] In aqueous solutions, it exists in equilibrium with its lactone form. The properties of D-xylonic acid and its common salts are crucial for their application in various fields.

PropertyD-Xylonic AcidSodium XylonateCalcium Xylonate
Molecular Formula C₅H₁₀O₆[4]C₅H₉NaO₆[5]C₁₀H₁₈CaO₁₂[6]
Molecular Weight 166.13 g/mol [4]188.11 g/mol [5]370.32 g/mol [6]
Appearance White crystalline powder[3]--
Melting Point 120–122 °C[3]--
Solubility Readily soluble in water[3]Soluble in water-
pKa ~3.6 (estimated for similar sugar acids)--
Optical Rotation [α]/D +18±2° in H₂O (for lithium salt)[7]--

Production of D-Xylonic Acid

The production of D-xylonic acid can be achieved through both biotechnological and chemical methods. Biotechnological routes are favored for their sustainability and specificity.

Biotechnological Production

Microbial fermentation is the most common method for producing D-xylonic acid. Several microorganisms, both native and genetically engineered, are capable of converting D-xylose to D-xylonic acid.

Table of Microbial Production of D-Xylonic Acid

MicroorganismStrainTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Escherichia coliEngineered W311039.20.981.09[8][9]
Pseudoduganella danionisWild Type6.50.65-[1]
Gluconobacter oxydansWild Type-High-[1]
Saccharomyces cerevisiaeEngineered---[1]

This protocol is based on the work by Liu et al. (2012), where an engineered E. coli W3110 was used for high-yield production of D-xylonic acid.[8][9]

1. Strain Construction:

  • The native D-xylose catabolism pathway is blocked by disrupting the xylose isomerase (XI) and xylulokinase (XK) genes.

  • The native D-xylonic acid catabolism pathway is blocked by disrupting the xylonic acid dehydratase genes (yagE and yjhG).

  • A D-xylose dehydrogenase gene from Caulobacter crescentus is introduced and overexpressed.[8][9]

2. Fermentation:

  • Medium: M9 minimal medium supplemented with 40 g/L D-xylose.

  • Inoculum: A 5% (v/v) inoculum of an overnight culture of the engineered E. coli strain.

  • Conditions: Fermentation is carried out in a bioreactor at 37°C with controlled pH (typically around 7.0) and aeration.

  • Duration: Approximately 36 hours.

3. Downstream Processing and Purification:

  • Cell Removal: The fermentation broth is centrifuged to remove bacterial cells.

  • Purification: The supernatant containing D-xylonate can be purified using methods like precipitation (e.g., as calcium xylonate), ion-exchange chromatography, or electrodialysis.[3]

Enzymatic Synthesis

An alternative to whole-cell fermentation is the use of isolated enzymes for the conversion of D-xylose to D-xylonic acid. This approach can offer high specificity and simplified downstream processing.

This protocol is based on the multi-enzyme system described by Pezzotti et al. (2019).[6]

1. Enzyme System:

  • Primary Enzyme: D-xylose dehydrogenase (XDH) from Caulobacter crescentus (overexpressed and used as a cell-free extract).[6]

  • Cofactor Regeneration: Alcohol dehydrogenase (ADH) is used to regenerate NAD⁺ from NADH, with acetaldehyde as the sacrificial substrate.

2. Reaction Conditions:

  • Buffer: 10 mM NH₄HCO₃ buffer, pH 8.0.

  • Substrates: D-xylose (e.g., 220 mM) and acetaldehyde (1.5 equivalents).

  • Cofactor: Catalytic amount of NAD⁺ (e.g., 0.33 mM).

  • Enzymes: Cell-free extract containing XDH and a suitable amount of ADH.

  • pH Control: The pH is maintained at 8.0 by the continuous addition of NaOH.

  • Temperature: Room temperature.

3. Product Isolation:

  • The volatile buffer and byproducts (ethanol) are removed by evaporation.

  • The remaining solution contains sodium D-xylonate.

Metabolic and Signaling Pathways

The primary metabolic route for the microbial production of D-xylonic acid from D-xylose is the xylose oxidative pathway.

xylose_oxidation D_xylose D-Xylose D_xylonolactone D-Xylono-1,5-lactone D_xylose->D_xylonolactone Xylose Dehydrogenase (XDH) D_xylonic_acid D-Xylonic Acid D_xylonolactone->D_xylonic_acid Lactonase (spontaneous or enzymatic) downstream Downstream Metabolism (Weimberg or Dahms pathway) D_xylonic_acid->downstream

Caption: Simplified metabolic pathway for the conversion of D-xylose to D-xylonic acid.

In some engineered microorganisms, the accumulation of D-xylonic acid can lead to a drop in pH, which in turn can trigger stress responses and affect cell growth and productivity.[10] Research has focused on developing pH-responsive genetic sensors to dynamically control the expression of genes in the xylose oxidative pathway, thereby preventing excessive accumulation of D-xylonic acid.[11] For instance, in E. coli, the acid-induced promoter PcadBA can be used to regulate the expression of xylose dehydrogenase in response to changes in extracellular pH.[11]

pH_regulation ext_xylonic_acid Extracellular D-Xylonic Acid low_pH Low pH ext_xylonic_acid->low_pH PcadBA PcadBA Promoter low_pH->PcadBA activates XDH_gene Xylose Dehydrogenase Gene PcadBA->XDH_gene can regulate XDH_expression XDH Expression XDH_gene->XDH_expression

Caption: Logical relationship of a pH-responsive sensor for regulating XDH expression.

Applications in Research and Drug Development

D-xylonic acid and its salts have several properties that make them attractive for pharmaceutical and research applications.

As a Building Block for Polymers

D-xylonic acid's multiple hydroxyl groups and a carboxylic acid function make it a versatile monomer for the synthesis of biodegradable polyesters and polyamides.[12] These polymers have potential applications in drug delivery systems, medical implants, and biodegradable packaging.

The synthesis of polyesters can be achieved through the polycondensation of D-xylonic acid (or its derivatives) with diols. Similarly, polyamides can be synthesized by reacting D-xylonic acid derivatives with diamines.

polymer_synthesis cluster_polyester Polyester Synthesis cluster_polyamide Polyamide Synthesis xylonic_acid_ester D-Xylonic Acid Derivative polyester Polyester xylonic_acid_ester->polyester diol Diol diol->polyester xylonic_acid_amide D-Xylonic Acid Derivative polyamide Polyamide xylonic_acid_amide->polyamide diamine Diamine diamine->polyamide hplc_workflow sample Fermentation Broth centrifugation Centrifugation sample->centrifugation filtration 0.22 µm Filtration centrifugation->filtration hplc HPLC Analysis filtration->hplc data Data Analysis hplc->data

References

Methodological & Application

Application Notes and Protocols for the Quantification of D-Xylonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: D-xylonic acid is a valuable platform chemical and a key intermediate in various biotechnological and pharmaceutical processes. Accurate and reliable quantification of D-xylonic acid is crucial for monitoring production, optimizing fermentation processes, and for quality control. These application notes provide detailed protocols for the primary analytical methods used for D-xylonic acid quantification: High-Performance Liquid Chromatography (HPLC), Enzymatic Assays, and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of D-xylonic acid in various sample matrices, particularly fermentation broths. The choice of column, detector, and mobile phase is critical for achieving optimal separation from other components like D-xylose and other organic acids.

Quantitative Data Summary
MethodColumnMobile PhaseDetectorLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
UHPLC-ELS AmideAcetonitrile/Water GradientEvaporative Light Scattering (ELS)0.2–7.0 g/L--[1]
HPAE-PAD CarboPac™ PA10100 mM NaOHPulsed Amperometric Detection (PAD)---[2]
HPLC-RI/UV Aminex HPX-87H5 mM H₂SO₄Refractive Index (RI) and UV (210 nm)---[1][3]
HPLC-DAD C18Sodium Phosphate Buffer/Acetonitrile GradientDiode Array Detector (DAD)---[4]

Note: Quantitative data such as LOD and LOQ are not always reported in the literature and may need to be determined empirically for specific applications.

Experimental Protocols

This method is rapid and suitable for the analysis of D-xylonate in fermentation samples, offering good separation from other metabolites.[1]

A. Sample Preparation:

  • Centrifuge the fermentation sample to pellet cells.

  • Filter the supernatant through a 0.22 µm syringe filter.[3]

B. Instrumentation and Conditions:

  • Column: Amide column

  • Mobile Phase:

    • A: Acetonitrile

    • B: Water

  • Flow Rate: As per instrument guidelines

  • Detector: Evaporative Light Scattering (ELS) Detector

  • Injection Volume: 20 µL[1]

C. Chromatographic Procedure:

  • Equilibrate the column with 100% Mobile Phase A for 20 minutes, followed by 5 minutes with 100% Mobile Phase B to reduce variability in retention times.[1]

  • Inject the prepared sample.

  • Run a suitable gradient program to achieve separation. A typical run time is around 12 minutes.[1]

D. Quantification:

  • Prepare a standard curve by injecting known concentrations of D-xylonic acid.

  • The dynamic range for quantification is typically between 0.2 and 7.0 g/L.[1]

This method provides high sensitivity and is well-suited for the simultaneous determination of xylose and xylonic acid.[2]

A. Sample Preparation:

  • Filter the sample through a 0.22 µm membrane.[2]

B. Instrumentation and Conditions:

  • Guard Column: CarboPac PA-10 Guard (2 mm × 50 mm)[2]

  • Analytical Column: CarboPac PA-10 Anion-Exchange Analytical Column (2 mm × 250 mm)[2]

  • Column Temperature: 30°C[2]

  • Mobile Phase: 100 mM NaOH[2]

  • Flow Rate: 0.3 mL/min[2]

  • Injection Volume: 10 µL[2]

  • Detector: Pulsed Amperometric Detector (PAD)

C. Chromatographic Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample.

D. Quantification:

  • Construct a standard curve using a series of D-xylonic acid standard solutions.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Fermentation Broth Centrifuge Centrifugation Sample->Centrifuge Filter 0.22 µm Filtration Centrifuge->Filter HPLC HPLC System Filter->HPLC Detector Detection (ELS/PAD/RI/UV) HPLC->Detector Data Chromatogram Detector->Data Concentration D-Xylonic Acid Concentration Data->Concentration StdCurve Standard Curve StdCurve->Concentration Enzymatic_Assay_Pathway cluster_periodate Periodate-Nash Assay cluster_xdh Xylose Dehydrogenase Assay Xylonic_Acid D-Xylonic Acid Formaldehyde Formaldehyde Xylonic_Acid->Formaldehyde + Periodic Acid Periodic_Acid Periodic Acid (HIO₄) Yellow_Product Yellow Product (Abs @ 410 nm) Formaldehyde->Yellow_Product + Nash Reagent Nash_Reagent Nash Reagent D_Xylose D-Xylose NAD NAD⁺ Xylonolactone D-Xylonolactone D_Xylose->Xylonolactone + XDH XDH Xylose Dehydrogenase NADH NADH (Abs @ 340 nm) NAD->NADH Reduction GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Data Analysis Sample Sample Extraction Extraction Sample->Extraction Drying Drying Extraction->Drying Derivatization Silylation (BSTFA/TMCS) Drying->Derivatization DerivatizedSample Volatile Derivative GCMS GC-MS System MassSpectrum Mass Spectrum & Retention Time GCMS->MassSpectrum DerivatizedSample->GCMS Identification Identification MassSpectrum->Identification Quantification Quantification (SIM) Identification->Quantification

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of D-Xylonic Acid Calcium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Xylonic acid, a derivative of xylose, is a valuable platform chemical with applications in the food, pharmaceutical, and biopolymer industries. Accurate and reliable quantification of D-Xylonic acid is crucial for monitoring its production, assessing purity, and for various research and development purposes. This document provides detailed protocols for the analysis of D-Xylonic acid calcium salt using High-Performance Liquid Chromatography (HPLC). While the methods detailed below analyze for the D-xylonate anion, they are suitable for the quantification of D-Xylonic acid from its calcium salt form. Appropriate sample preparation, including dissolution and filtration, is essential for accurate analysis.

Experimental Protocols

Several HPLC-based methods are available for the analysis of D-Xylonic acid. The choice of method may depend on the sample matrix, available equipment, and the specific requirements of the analysis, such as the need to separate D-Xylonic acid from other components like sugars.

Method 1: Ultra-High Performance Liquid Chromatography with Evaporative Light Scattering Detection (UHPLC-ELS)

This method is rapid and suitable for the analysis of fermentation samples where D-Xylonic acid needs to be separated from other polar compounds.[1]

  • Sample Preparation: Dissolve the this compound in ultra-pure water. Filter the sample through a 0.2 µm filter prior to injection.[1] Dilute as necessary to fall within the dynamic range of the method.

  • Instrumentation: A UHPLC system equipped with an evaporative light scattering detector (ELSD).

  • Chromatographic Conditions:

    • Column: Waters UPLC BEH Amide column (2.1 × 100 mm, 1.7 µm) with a Waters Vanguard BEH Amide guard column.[1]

    • Mobile Phase: A gradient elution with solvent A (50/50 acetonitrile/water with 10 mM ammonium acetate, pH 9.0) and solvent B (95/5 acetonitrile/water with 10 mM ammonium acetate, pH 9.0).[1]

    • Flow Rate: 0.4 mL/min.[1]

    • Column Temperature: 50°C.[1]

    • Injection Volume: 0.8 µL.[1]

  • ELS Detector Settings: The evaporation of the mobile phase in the ELS detector should be optimized to minimize baseline noise, especially with the water-rich mobile phase at the end of the gradient.[1]

Method 2: HPLC with Ion Exclusion Chromatography and UV/RI Detection

This is a widely used method for the analysis of organic acids and is suitable for separating D-Xylonic acid from sugars.[1]

  • Sample Preparation: Dissolve the this compound in the mobile phase (5 mM H₂SO₄). Filter the sample through a 0.2 µm filter before injection.

  • Instrumentation: An HPLC system equipped with Ultraviolet (UV) and Refractive Index (RI) detectors.

  • Chromatographic Conditions:

    • Column: Aminex HPX-87H column (300 × 7.8 mm, 9 µm).[1]

    • Mobile Phase: 5 mM H₂SO₄.[1]

    • Flow Rate: 0.6 mL/min.[1]

    • Column Temperature: 60°C.[1]

    • Injection Volume: 20 µL.[1]

    • Detection: UV at 210 nm and RI detection (cell temperature at 45°C).[1]

Method 3: HPLC with Organic Acid Column and RI Detection

This method is specific for the detection of D-Xylonic acid.

  • Sample Preparation: Dissolve the this compound in 0.01 N H₂SO₄. Filter the samples using 0.2 µM filters for analysis.[2]

  • Instrumentation: An HPLC system with an RI Detector.

  • Chromatographic Conditions:

    • Column: Phenomenex Organic acid column (250 mm × 4.6 mm × 5 µm).[2]

    • Mobile Phase: 0.01 N H₂SO₄.[2]

    • Flow Rate: 0.6 mL/min.[2]

    • Column Temperature: 50°C.[2]

Method 4: High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

This method allows for the simultaneous determination of xylose and D-Xylonic acid.[3][4]

  • Sample Preparation: Filter samples through a 0.22 µm membrane before injection.[3][4]

  • Instrumentation: A high-performance anion exchange chromatography system with a pulsed amperometric detector.

  • Chromatographic Conditions:

    • Column: CarboPac™ PA10 anion-exchange analytical column (2 mm × 250 mm) with a CarboPac PA-10 guard column (2 mm × 50 mm).[3][4]

    • Mobile Phase: 100 mM NaOH.[3][4]

    • Flow Rate: 0.3 mL/min.[3][4]

    • Column Temperature: 30°C.[3][4]

    • Injection Volume: 10 µL.[3][4]

Data Presentation

Table 1: Summary of HPLC Methods and Chromatographic Conditions.

ParameterMethod 1 (UHPLC-ELS)[1]Method 2 (HPLC-UV/RI)[1]Method 3 (HPLC-RI)[2]Method 4 (HPAE-PAD)[3][4]
Column Waters UPLC BEH Amide (2.1x100mm, 1.7µm)Aminex HPX-87H (300x7.8mm, 9µm)Phenomenex Organic Acid (250x4.6mm, 5µm)CarboPac™ PA10 (2x250mm)
Mobile Phase Gradient with Acetonitrile/Water/Ammonium AcetateIsocratic with 5 mM H₂SO₄Isocratic with 0.01 N H₂SO₄Isocratic with 100 mM NaOH
Flow Rate 0.4 mL/min0.6 mL/min0.6 mL/min0.3 mL/min
Temperature 50°C60°C50°C30°C
Injection Vol. 0.8 µL20 µLNot Specified10 µL
Detector ELSUV (210 nm) & RIRIPAD

Table 2: Quantitative Data for UHPLC-ELS Method.

ParameterValue
Dynamic Range 0.2–7.0 g/L[1]
Limit of Detection (LOD) 0.09 ± 0.03 g/L[1]
Limit of Quantification (LOQ) 0.17 ± 0.05 g/L[1]

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample D-Xylonic Acid Calcium Salt Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (0.2 µm) Dissolution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation on Column Injection->Separation Detection Detection (ELS, UV, RI, or PAD) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration and Identification Chromatogram->Integration Quantification Quantification using Standard Curve Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for HPLC analysis of this compound.

References

Application Note: Characterization of D-Xylonic Acid Calcium Salt using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide on the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization and quality control of D-Xylonic acid calcium salt. This document outlines the necessary protocols for sample preparation, data acquisition, and interpretation.

Introduction

D-Xylonic acid, a sugar acid derived from xylose, and its salts are of increasing interest in the pharmaceutical and food industries for their potential applications as biodegradable chelating agents, builders, and precursors for chemical synthesis. Accurate and comprehensive characterization of these compounds is crucial for quality control and regulatory purposes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, conformation, and purity of a sample. This application note describes the use of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy for the characterization of this compound in an aqueous solution.

Data Presentation

Quantitative NMR data is essential for the structural elucidation of this compound. Due to the limited availability of experimentally derived public data for this compound, this section presents predicted data for D-Xylonic acid and experimental data for the closely related D-Gluconic acid and its calcium salt, which serve as excellent reference points.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for D-Xylonic Acid in D₂O

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-24.15Doublet
H-33.85Triplet
H-43.75Triplet
H-5a3.65Doublet of Doublets
H-5b3.55Doublet of Doublets

Data sourced from predicted spectra available in public metabolomics databases.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for D-Xylonic Acid in D₂O

CarbonPredicted Chemical Shift (ppm)
C-1 (COO⁻)~178
C-2~72
C-3~73
C-4~70
C-5~63

Data sourced from predicted spectra available in public metabolomics databases.

Table 3: Experimental ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for Calcium Gluconate in D₂O (Reference Compound)

Position¹H Chemical Shift (ppm)¹H Multiplicity & J (Hz)¹³C Chemical Shift (ppm)
H-2 / C-24.12d, J = 3.072.5
H-3 / C-33.78t, J = 3.071.9
H-4 / C-43.68t, J = 3.073.8
H-5 / C-53.65m71.3
H-6a / C-63.60dd, J = 11.5, 5.563.5
H-6b / C-63.52dd, J = 11.5, 6.063.5
C-1--178.2

Note: This data for Calcium Gluconate is provided as a reference due to its structural similarity to this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add 0.6 mL of deuterium oxide (D₂O, 99.9% D) to the vial. D₂O is used to avoid a large solvent signal in the ¹H NMR spectrum.

  • Dissolution: Vortex the vial until the sample is completely dissolved. The solution should be clear and free of any particulate matter.

  • pH Adjustment (Optional): If necessary, the pD of the solution can be adjusted using dilute NaOD or DCl in D₂O. Note that chemical shifts of carboxylates and hydroxyl-bearing carbons are sensitive to pD.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard: For quantitative analysis, a known amount of an internal standard (e.g., DSS or TSP) can be added.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature, typically 298 K (25 °C).

3.2.1. ¹H NMR Spectroscopy

  • Experiment: 1D Proton (zg30 or similar)

  • Pulse Program: A standard 30-degree pulse sequence is typically used.

  • Solvent Signal Suppression: Employ a presaturation sequence to suppress the residual HOD signal.

  • Acquisition Parameters:

    • Spectral Width: ~12 ppm

    • Acquisition Time: ~2-3 s

    • Relaxation Delay: 1-2 s

    • Number of Scans: 16-64 (depending on concentration)

3.2.2. ¹³C NMR Spectroscopy

  • Experiment: 1D Carbon with proton decoupling (zgpg30 or similar)

  • Pulse Program: A standard 30-degree pulse sequence with proton decoupling.

  • Acquisition Parameters:

    • Spectral Width: ~200 ppm

    • Acquisition Time: ~1-2 s

    • Relaxation Delay: 2-5 s

    • Number of Scans: 1024-4096 (or more, depending on concentration)

3.2.3. 2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule.

    • Acquisition: Standard COSY pulse sequence.

    • Data Points: 1024 x 1024

    • Number of Scans: 2-4 per increment

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.

    • Acquisition: Standard HSQC pulse sequence with gradient selection.

    • Data Points: 1024 x 256

    • Number of Scans: 4-8 per increment

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons like the carboxylate group.

    • Acquisition: Standard HMBC pulse sequence.

    • Data Points: 2048 x 256

    • Number of Scans: 8-16 per increment

Mandatory Visualizations

Experimental Workflow for NMR Characterization

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation of this compound using NMR spectroscopy.

experimental_workflow cluster_prep Sample Preparation cluster_proc Data Processing cluster_analysis Structural Analysis weigh Weigh Sample dissolve Dissolve in D2O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_1d 1D NMR (1H, 13C) transfer->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) ft Fourier Transform nmr_1d->ft phase Phasing & Baseline Correction ft->phase integrate Integration & Peak Picking phase->integrate assign_1h Assign 1H Spectrum integrate->assign_1h assign_13c Assign 13C Spectrum assign_1h->assign_13c elucidate Elucidate Structure assign_13c->elucidate report report elucidate->report Final Report

Caption: Workflow for NMR characterization of this compound.

Logical Relationships in 2D NMR-based Structural Elucidation

The following diagram illustrates the logical connections between different NMR experiments in the process of assigning the structure of this compound.

logical_relationships cluster_1d 1D NMR Data cluster_2d 2D NMR Correlations h1_spec 1H Spectrum (Chemical Shifts, Multiplicities) cosy COSY (H-H Couplings) h1_spec->cosy c13_spec 13C Spectrum (Chemical Shifts) hsqc HSQC (Direct C-H Bonds) c13_spec->hsqc proton_assignment Proton Assignments (H2-H5) cosy->proton_assignment carbon_assignment Carbon Assignments (C2-C5) hsqc->carbon_assignment hmbc HMBC (Long-Range C-H Bonds) quat_carbon_assignment Quaternary Carbon Assignment (C1) hmbc->quat_carbon_assignment proton_assignment->hsqc proton_assignment->hmbc final_structure Final Structure of This compound proton_assignment->final_structure carbon_assignment->hmbc carbon_assignment->final_structure quat_carbon_assignment->final_structure

Caption: Logical flow for 2D NMR-based structural assignment.

Conclusion

NMR spectroscopy is an indispensable tool for the comprehensive characterization of this compound. The combination of 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals, providing a detailed structural fingerprint of the molecule. The protocols outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this compound in their applications.

Application Notes and Protocols for the Use of D-Xylonic Acid Calcium Salt in Microbial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to D-Xylonic Acid and its Calcium Salt

D-Xylonic acid is a five-carbon sugar acid derived from the oxidation of D-xylose, a major component of lignocellulosic biomass. It is recognized as a versatile platform chemical with broad applications in the pharmaceutical, food, and chemical industries. D-Xylonic acid can be produced efficiently through microbial fermentation, offering a sustainable alternative to chemical synthesis methods.[1] The calcium salt of D-Xylonic acid (Calcium D-Xylonate) is a stable, solid form of the acid, often produced during downstream processing to facilitate purification and handling. While the majority of research focuses on the production of D-Xylonic acid from D-xylose, the use of D-Xylonic acid calcium salt as a direct substrate or supplement in microbial fermentation presents unique considerations.

Applications in Microbial Fermentation

The primary application of D-Xylonic acid in microbial processes is as an intermediate in the conversion of D-xylose to value-added chemicals. Microorganisms, both native producers and genetically engineered strains, can be utilized for this bioconversion.[2][1]

Key Microbial Producers of D-Xylonic Acid:

  • Bacteria: Gluconobacter oxydans, Pseudomonas putida, Klebsiella pneumoniae, and engineered Escherichia coli and Corynebacterium glutamicum have been successfully used for D-Xylonic acid production.[2][3][4]

  • Yeasts: Engineered strains of Saccharomyces cerevisiae and Kluyveromyces lactis are also capable of producing D-Xylonic acid.[2][1]

While direct fermentation of this compound is not widely documented, it could potentially serve as:

  • A carbon source: For microorganisms capable of metabolizing xylonate.

  • A precursor: For the synthesis of other valuable chemicals downstream of the xylonate metabolic pathway.

  • An inducer: For gene expression related to xylose or xylonate metabolism.

The presence of calcium ions (Ca²⁺) can influence microbial growth and metabolism. While optimal concentrations can be beneficial, high concentrations of calcium have been shown to inhibit the growth and fermentation performance of some microbes, such as Saccharomyces cerevisiae.[5][6] Therefore, when using this compound, the calcium concentration in the medium must be carefully considered and optimized.

Data Presentation: Microbial Production of D-Xylonic Acid

The following tables summarize quantitative data from various studies on the microbial production of D-Xylonic acid from D-xylose.

Table 1: D-Xylonic Acid Production by Bacterial Strains

MicroorganismStrain TypeSubstrateTiter (g/L)Yield (g/g)Productivity (g/L/h)Fermentation Mode
Gluconobacter oxydansWild TypeD-xylose~40>0.9~2.0Batch
Pseudomonas putidaWild TypeD-xyloseHigh concentrations reportedHigh yields reported--
Escherichia coliEngineeredD-xylose39.2~0.981.09Batch
Corynebacterium glutamicumEngineeredD-xylose56.320.94-Batch
Pseudoduganella danionisWild TypeD-xylose6.50.65~0.054Batch

Data compiled from various sources.[2][4][7][8]

Table 2: D-Xylonic Acid Production by Yeast Strains

MicroorganismStrain TypeSubstrateTiter (g/L)Yield (g/g)Productivity (g/L/h)Fermentation Mode
Saccharomyces cerevisiaeEngineeredD-xyloseTiters comparable to G. oxydans reported-~30% of G. oxydans-
Kluyveromyces lactisEngineeredD-xyloseProduction demonstrated---

Data compiled from various sources.[2][1]

Experimental Protocols

This section provides a detailed methodology for a typical microbial fermentation process to produce D-Xylonic acid from D-xylose. This protocol can be adapted for various microorganisms with appropriate modifications to the media and fermentation conditions.

Protocol 1: Production of D-Xylonic Acid from D-Xylose using Gluconobacter oxydans

1. Media Preparation

  • Seed Medium (per liter):

    • D-glucose: 50 g

    • Yeast extract: 10 g

    • Peptone: 5 g

    • KH₂PO₄: 1 g

    • MgSO₄·7H₂O: 0.5 g

    • Adjust pH to 6.0

  • Fermentation Medium (per liter):

    • D-xylose: 40-100 g

    • Yeast extract: 5 g

    • (NH₄)₂SO₄: 2 g

    • KH₂PO₄: 1 g

    • MgSO₄·7H₂O: 0.5 g

    • CaCO₃: 10 g (for pH control)

    • Adjust initial pH to 5.5 - 6.0

2. Sterilization

  • Sterilize all media and fermentation equipment by autoclaving at 121°C for 20 minutes.

  • Separately sterilize the D-xylose solution and add it to the sterile fermentation medium to avoid caramelization.

3. Inoculum Preparation

  • Inoculate a single colony of Gluconobacter oxydans into a flask containing the seed medium.

  • Incubate at 30°C on a rotary shaker at 200 rpm for 24-48 hours, or until the culture reaches the late exponential phase.

4. Fermentation

  • Inoculate the fermentation medium with the seed culture (typically 5-10% v/v).

  • Maintain the fermentation at 30°C with vigorous agitation (e.g., 200-400 rpm) and aeration to ensure sufficient oxygen supply.

  • Monitor the pH of the fermentation broth regularly. The production of D-Xylonic acid will cause the pH to drop. Maintain the pH between 5.0 and 6.0 by adding a base solution (e.g., NaOH, KOH, or Ca(OH)₂). The CaCO₃ in the initial medium also acts as a buffer.

5. Sampling and Analysis

  • Aseptically withdraw samples at regular intervals.

  • Analyze the samples for:

    • Cell growth: Measure the optical density at 600 nm (OD₆₀₀).

    • D-xylose concentration: Use High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector.

    • D-Xylonic acid concentration: Use HPLC with a UV or RI detector.

6. Downstream Processing (Purification of this compound)

  • After fermentation, remove the microbial cells by centrifugation or microfiltration.[9]

  • To the cell-free broth, add calcium hydroxide (Ca(OH)₂) to precipitate D-Xylonic acid as calcium xylonate.[9]

  • Collect the precipitate by filtration and wash it with cold water.

  • The resulting solid is this compound.

Considerations for Using this compound as a Substrate

If using this compound directly, the protocol would need to be modified:

  • Media Formulation: The calcium salt would replace D-xylose as the primary carbon source. The initial concentration should be optimized for the specific microorganism. The inherent calcium concentration must be calculated and considered for its potential physiological effects.

  • pH Control: The initial pH of the medium will be influenced by the dissolution of the calcium salt. The pH will likely need to be adjusted downwards using a suitable acid. During fermentation, if the microorganism consumes the xylonate, the pH may change, requiring monitoring and control.

Mandatory Visualizations

Metabolic Pathway

MetabolicPathway Xylose D-Xylose Xylonolactone D-Xylono-1,4-lactone Xylose->Xylonolactone D-Xylose Dehydrogenase (XDH) XylonicAcid D-Xylonic Acid Xylonolactone->XylonicAcid Spontaneous hydrolysis or Xylonolactonase (XLA) FurtherMetabolism Further Metabolism (e.g., Dahms or Weimberg pathway) XylonicAcid->FurtherMetabolism

Caption: Simplified metabolic pathway for the conversion of D-Xylose to D-Xylonic Acid.

Experimental Workflow

ExperimentalWorkflow MediaPrep Media Preparation & Sterilization Fermentation Fermentation MediaPrep->Fermentation Inoculum Inoculum Preparation Inoculum->Fermentation Sampling Sampling & Analysis Fermentation->Sampling Downstream Downstream Processing Fermentation->Downstream Product Purified Product (e.g., D-Xylonic Acid Calcium Salt) Downstream->Product

Caption: General experimental workflow for microbial fermentation and product recovery.

References

D-Xylonic Acid Calcium Salt: Application Notes and Protocols for Use as a Chelating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-xylonic acid, a sugar acid derived from xylose, and its salts are gaining attention as biodegradable and biocompatible alternatives to conventional chelating agents like EDTA. D-Xylonic acid calcium salt [(C₅H₉O₆)₂Ca] is of particular interest in various experimental contexts due to its potential to selectively chelate metal ions. This document provides an overview of its applications as a chelating agent, alongside generalized experimental protocols for evaluating its efficacy.

Note: Specific quantitative data on the stability constants of D-xylonic acid with a wide range of metal ions are not extensively documented in publicly available literature. The following protocols are based on established methods for evaluating the chelating activity of organic acids and can be adapted for this compound.

Applications in Experimental Science

This compound can be utilized in various research and development areas for its metal-chelating properties:

  • Biochemical and Cell Culture Systems: To control the concentration of free divalent and trivalent metal ions in culture media or reaction buffers, which can be crucial for studying metalloenzymes or ion-dependent signaling pathways.

  • Drug Formulation and Development: As a stabilizer in pharmaceutical preparations by chelating trace metal ions that can catalyze the degradation of active pharmaceutical ingredients (APIs).

  • Environmental Remediation Studies: As a biodegradable chelating agent for the removal of heavy metal ions from contaminated water or soil samples in laboratory-scale experiments.

  • Food Science: To prevent metal-catalyzed oxidation and spoilage in food systems, acting as a sequestrant.

Data Presentation: Comparative Chelating Potential

Due to the limited availability of specific stability constants for this compound, the following table presents a generalized comparison of its expected chelating strength for various metal ions relative to a well-characterized chelator, EDTA. This is a qualitative representation, and experimental validation is crucial.

Metal IonThis compound (Expected Affinity)EDTA (Known Affinity)Notes
Ca²⁺ModerateHighThe calcium salt form will have a lower inherent affinity for additional calcium ions compared to the free acid.
Mg²⁺Low to ModerateModerate
Fe³⁺Moderate to HighVery HighThe carboxyl and hydroxyl groups of xylonate can coordinate with ferric ions.
Cu²⁺ModerateVery High
Zn²⁺ModerateHigh
Pb²⁺ModerateVery HighPotential for use in heavy metal sequestration studies.
Al³⁺ModerateHigh

Disclaimer: This table is for illustrative purposes. The actual chelating efficiency is dependent on pH, temperature, ionic strength, and the presence of competing ions. Experimental determination of stability constants is highly recommended.

Experimental Protocols

Protocol 1: Determination of Calcium Chelation Capacity using a Calcium Ion-Selective Electrode (ISE)

This protocol describes a potentiometric titration method to determine the calcium binding capacity of D-xylonic acid.

Materials:

  • D-Xylonic acid (free acid form for titration)

  • Calcium Chloride (CaCl₂), standard solution (e.g., 0.1 M)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), carbonate-free standard solution (e.g., 0.1 M)

  • Deionized water, high purity

  • Calcium Ion-Selective Electrode (ISE)

  • Reference electrode (e.g., Ag/AgCl)

  • pH meter or potentiometer with mV reading

  • Magnetic stirrer and stir bar

  • Burette

  • Thermostated reaction vessel

Procedure:

  • Electrode Calibration: Calibrate the calcium ISE according to the manufacturer's instructions using standard CaCl₂ solutions of known concentrations.

  • Sample Preparation:

    • Prepare a solution of D-xylonic acid of known concentration (e.g., 10 mM) in a defined volume of deionized water in the thermostated reaction vessel.

    • Adjust the initial pH of the solution to a desired value (e.g., pH 7.0) using the standard KOH or NaOH solution.

  • Titration:

    • Immerse the calibrated calcium ISE and the reference electrode into the D-xylonic acid solution.

    • Allow the potential reading (mV) to stabilize while stirring gently.

    • Begin titrating the D-xylonic acid solution with the standard CaCl₂ solution, adding small, precise increments (e.g., 0.1 mL).

    • Record the potential (mV) after each addition, allowing the reading to stabilize before the next addition.

  • Data Analysis:

    • Plot the potential (mV) as a function of the volume of CaCl₂ added.

    • The endpoint of the titration, which corresponds to the saturation of the chelating agent, can be determined from the inflection point of the titration curve.

    • The stability constant (K) of the calcium-xylonate complex can be calculated from the titration data using appropriate software or manual calculations based on the Nernst equation and mass-balance equations.

Logical Workflow for Protocol 1

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Calibrate Calcium ISE B Prepare D-Xylonic Acid Solution A->B C Adjust pH B->C D Immerse Electrodes C->D E Titrate with CaCl₂ D->E F Record Potential (mV) E->F G Plot Titration Curve F->G H Determine Endpoint G->H I Calculate Stability Constant H->I

Caption: Workflow for determining calcium chelation capacity.

Protocol 2: Spectrophotometric Assay for Competitive Chelation of Iron

This protocol uses a colorimetric indicator to visually assess the ability of this compound to compete for and chelate iron (Fe³⁺).

Materials:

  • This compound

  • Ferric Chloride (FeCl₃), standard solution

  • Xylenol Orange indicator solution

  • Buffer solution (e.g., acetate buffer, pH 5.8)

  • UV-Vis Spectrophotometer

  • Cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Formation of the Indicator-Metal Complex:

    • In a volumetric flask, mix a known concentration of FeCl₃ with the Xylenol Orange indicator in the buffer solution. This will form a colored complex with a characteristic absorbance maximum.

  • Measurement of Initial Absorbance:

    • Measure the absorbance of the Fe³⁺-Xylenol Orange complex at its maximum absorbance wavelength (around 570 nm) using the UV-Vis spectrophotometer. This is the baseline reading.

  • Chelation Reaction:

    • To a separate solution of the Fe³⁺-Xylenol Orange complex, add a known concentration of this compound.

    • Allow the solution to incubate for a specific period (e.g., 30 minutes) at a controlled temperature.

  • Measurement of Final Absorbance:

    • Measure the absorbance of the solution after the addition of this compound at the same wavelength.

  • Data Analysis:

    • A decrease in absorbance indicates that this compound has chelated Fe³⁺, displacing it from the Xylenol Orange indicator.

    • The chelating activity can be calculated as a percentage of inhibition of the formation of the Fe³⁺-Xylenol Orange complex:

      • Chelating Activity (%) = [(A₀ - A₁) / A₀] x 100

      • Where A₀ is the initial absorbance and A₁ is the absorbance after adding this compound.

    • By varying the concentration of this compound, a dose-response curve can be generated to determine the IC₅₀ (the concentration required to chelate 50% of the iron).

Chelation Signaling Pathway Diagram

Fe Fe³⁺ Ion FeXO Fe³⁺-Xylenol Orange Complex (Colored) Fe->FeXO + XO XO Xylenol Orange (Indicator) FreeXO Free Xylenol Orange FeXO->FreeXO + DX DX D-Xylonic Acid Calcium Salt FeDX Fe³⁺-Xylonate Complex (Colorless) DX->FeDX + Fe³⁺

Application Notes and Protocols for Calcium Xylonate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: The application of calcium xylonate in drug delivery is an emerging area with limited direct published research. The following application notes and protocols are based on the established roles of analogous compounds, such as other sugar acid salts (e.g., calcium gluconate, calcium lactobionate) and polysaccharides (e.g., xylan), in pharmaceutical formulations. These notes are intended to provide a foundational framework for exploring the potential of calcium xylonate in this field.

Application Notes

Introduction to Calcium Xylonate as a Potential Biomaterial

Calcium xylonate is the calcium salt of xylonic acid, a sugar acid that can be produced from the fermentation of xylose, a major component of lignocellulosic biomass.[1][2] Given the biocompatibility and functional properties of similar sugar-derived compounds in pharmaceuticals, calcium xylonate presents itself as a promising candidate for various applications in drug delivery. Its potential stems from the inherent properties of xylonic acid and the role of calcium ions in creating stable formulations. Analogous calcium-containing compounds are known for their use as pharmaceutical excipients, in bone health supplements, and for stabilizing cell membranes.[3][4]

Potential Application: Biocompatible Excipient in Oral Solid Dosage Forms

Drawing parallels from compounds like calcium gluconate and calcium lactobionate, calcium xylonate could serve as a functional excipient in tablets and capsules.[3][5] Its potential roles could include:

  • Diluent/Filler: To provide bulk to the formulation, enabling the preparation of appropriately sized dosage forms.

  • Binder: To hold the components of the tablet together.

  • Stabilizer: To maintain the chemical and physical integrity of the active pharmaceutical ingredient (API).

  • Calcium Source: In formulations where calcium supplementation is also a therapeutic goal.

The properties of well-established calcium salts of sugar acids that suggest a similar potential for calcium xylonate are summarized below.

Table 1: Properties of Analogous Calcium Sugar Acid Salts Used as Pharmaceutical Excipients

PropertyCalcium GluconateCalcium LactobionatePotential Relevance for Calcium Xylonate
Primary Function Calcium supplement, excipientCalcium supplement, stabilizer, bulking agentCould act as a multifunctional excipient.[5]
Solubility Soluble in waterExcellent solubilityGood water solubility would be advantageous for dissolution and bioavailability.
Biocompatibility High, used in intravenous and oral formulations[4]High, used in oral, intravenous, and organ preservation solutions[5]Expected to be highly biocompatible due to its natural origin.
Regulatory Status Generally Recognized as Safe (GRAS), approved excipientApproved for pharmaceutical useWould require toxicological and safety studies for regulatory approval.
Potential Application: Hydrogel Formation for Controlled Drug Release

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are widely used for controlled drug delivery.[6][7] Sugar-derived polymers, such as those from glucaric acid, have been shown to form hydrogels.[8] Calcium ions are frequently used as cross-linking agents to form stable hydrogel networks with anionic polymers like alginate. Given that calcium xylonate contains both a sugar acid component and calcium ions, it could potentially be used to form or contribute to the formation of hydrogels for the sustained release of therapeutic agents.

Table 2: Characteristics of Analogous Hydrogel Systems for Drug Delivery

Hydrogel SystemCross-linking MechanismSwelling BehaviorDrug Release ProfileReference
Alginate with Calcium ChlorideIonic cross-linkingpH-sensitive, higher swelling in intestinal pHSustained release over several hours[9]
Poly(glucaramide)Physical cross-linkingThermoresponsiveControlled release of small molecules[8]
HPMC/MC with Citric AcidCovalent cross-linkingHigh water absorptionSustained release of hydrophilic drugs for up to 4 hours[10]
Potential Application: Nanoparticle Synthesis for Targeted Drug Delivery

Nanoparticles are utilized as drug carriers to improve the therapeutic index of drugs by delivering them to specific sites in the body.[11][12] Polysaccharides derived from hemicellulose, such as xylan, are precursors to xylonic acid and have been investigated for creating nanoparticles for drug delivery.[13][14] These nanoparticles can encapsulate drugs and can be surface-modified for targeted delivery. It is conceivable that calcium xylonate could be used in the synthesis of biocompatible nanoparticles, potentially leveraging the calcium ions for nanoparticle formation and stabilization.

Table 3: Properties of Lignocellulosic-Derived Nanoparticles for Drug Delivery

Nanoparticle TypeSource MaterialTypical Size Range (nm)Key Advantages in Drug DeliveryReference
Xylan Nanoparticles (XNPs)Xylan100-300Biocompatible, biodegradable, potential for strong drug interactions.[13][14]
Lignin Nanoparticles (LNPs)Lignin50-200Amphiphilic, suitable for both hydrophilic and hydrophobic drugs.[11]
Cellulose Nanocrystals (CNCs)Cellulose100-500 (length)Low cytotoxicity, high surface area for functionalization.[12]

Experimental Protocols

Protocol 1: Synthesis of Calcium Xylonate

Objective: To synthesize calcium xylonate from D-xylonic acid.

Materials:

  • D-xylonic acid

  • Calcium hydroxide (Ca(OH)₂)

  • Deionized water

  • Ethanol

  • Magnetic stirrer and stir bar

  • pH meter

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Drying oven or lyophilizer

Procedure:

  • Dissolve a known amount of D-xylonic acid in deionized water to create a concentrated solution (e.g., 1 M).

  • Slowly add a stoichiometric amount of calcium hydroxide slurry to the xylonic acid solution while stirring continuously. The reaction is a neutralization reaction: 2 C₅H₁₀O₆ + Ca(OH)₂ → Ca(C₅H₉O₆)₂ + 2 H₂O.

  • Monitor the pH of the solution. Continue adding calcium hydroxide until the pH reaches approximately 7.0, indicating complete neutralization.

  • Heat the solution gently (e.g., to 60°C) for 1 hour to ensure the reaction goes to completion.

  • Filter the solution while hot to remove any unreacted calcium hydroxide or impurities.

  • Reduce the volume of the filtrate by evaporation to concentrate the calcium xylonate solution.

  • Precipitate the calcium xylonate by adding an excess of cold ethanol to the concentrated solution.

  • Collect the precipitate by filtration and wash with a small amount of cold ethanol.

  • Dry the resulting white powder in a vacuum oven at a low temperature (e.g., 40°C) or by lyophilization to obtain pure calcium xylonate.

  • Characterize the product using techniques such as FTIR, NMR, and elemental analysis to confirm its identity and purity.

Protocol 2: Preparation of a Hypothetical Calcium Xylonate-Based Hydrogel

Objective: To prepare a hydrogel using calcium xylonate as a cross-linking agent with an anionic polymer like sodium alginate for drug encapsulation.

Materials:

  • Sodium alginate

  • Calcium xylonate

  • Model drug (e.g., methylene blue or a relevant therapeutic agent)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Syringe with a needle

Procedure:

  • Prepare a 2% (w/v) sodium alginate solution by dissolving sodium alginate powder in deionized water with gentle stirring.

  • Dissolve the model drug in the sodium alginate solution to the desired concentration.

  • Prepare a 5% (w/v) calcium xylonate solution in deionized water.

  • Load the drug-containing sodium alginate solution into a syringe.

  • Extrude the alginate solution dropwise into the calcium xylonate solution while gently stirring.

  • Allow the formed hydrogel beads to cure in the calcium xylonate solution for 30 minutes to ensure complete cross-linking.

  • Collect the beads by filtration and wash with deionized water to remove any unreacted calcium xylonate and surface-adsorbed drug.

  • Store the hydrogel beads in a hydrated state for further characterization.

Protocol 3: In Vitro Drug Release Study

Objective: To evaluate the release kinetics of a model drug from the prepared hydrogel beads.

Materials:

  • Drug-loaded hydrogel beads

  • Phosphate-buffered saline (PBS) at pH 7.4 (simulating physiological conditions) and pH 5.5 (simulating a tumor microenvironment)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer

  • Centrifuge tubes

Procedure:

  • Place a known amount of drug-loaded hydrogel beads into multiple centrifuge tubes.

  • Add a defined volume of PBS (e.g., 10 mL) of the desired pH to each tube.

  • Incubate the tubes at 37°C with gentle shaking.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the release medium (e.g., 1 mL).

  • Replenish the withdrawn volume with fresh PBS of the same pH to maintain sink conditions.

  • Measure the concentration of the released drug in the collected samples using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • Calculate the cumulative percentage of drug released over time.

  • Plot the cumulative drug release versus time to obtain the release profile.

Protocol 4: Biocompatibility Assessment (MTT Assay)

Objective: To assess the cytotoxicity of calcium xylonate on a relevant cell line (e.g., fibroblasts or the cell line relevant to the therapeutic application).

Materials:

  • Calcium xylonate

  • Cell culture medium (e.g., DMEM)

  • Selected cell line (e.g., L929 or NIH/3T3)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Prepare extracts of calcium xylonate by dissolving it in the cell culture medium at various concentrations. Sterilize the solutions by filtration.

  • Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Remove the medium and replace it with the calcium xylonate extracts of different concentrations. Include a positive control (e.g., a known cytotoxic agent) and a negative control (fresh medium).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, remove the medium and add MTT solution to each well. Incubate for 4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Dissolve the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the negative control.

Visualizations (Graphviz DOT Language)

G cluster_0 Calcium Xylonate Synthesis cluster_1 Drug Delivery System Formulation cluster_2 Hydrogel Formation cluster_3 Nanoparticle Formation cluster_4 Application Xylose Xylose XylonicAcid Xylonic Acid Xylose->XylonicAcid Fermentation CalciumXylonate Calcium Xylonate XylonicAcid->CalciumXylonate CalciumHydroxide Calcium Hydroxide CalciumHydroxide->CalciumXylonate Hydrogel Drug-loaded Hydrogel CalciumXylonate->Hydrogel Cross-linker Nanoparticle Drug-loaded Nanoparticle CalciumXylonate->Nanoparticle Matrix/Stabilizer API Active Pharmaceutical Ingredient (API) API->Hydrogel API->Nanoparticle Polymer Anionic Polymer (e.g., Alginate) Polymer->Hydrogel ControlledRelease Controlled Drug Release Hydrogel->ControlledRelease TargetedDelivery Targeted Delivery Nanoparticle->TargetedDelivery

Caption: Workflow for the potential use of calcium xylonate in drug delivery.

Caption: Cross-linking mechanism in a hypothetical calcium xylonate hydrogel.

G start Start: Drug-loaded Calcium Xylonate System incubate Incubate at 37°C in PBS start->incubate sample Withdraw Sample at Time Intervals (t) incubate->sample replenish Replenish with Fresh PBS sample->replenish measure Measure Drug Concentration (e.g., UV-Vis) sample->measure replenish->incubate calculate Calculate Cumulative % Release measure->calculate plot Plot Release Profile (% Release vs. Time) calculate->plot end End: Determine Release Kinetics plot->end

Caption: Experimental workflow for an in vitro drug release study.

References

Application Notes and Protocols: D-Xylonic Acid Calcium Salt as a Precursor for Bioplastic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of D-xylonic acid calcium salt as a renewable precursor for the synthesis of bioplastics. The document outlines the biological production of D-xylonic acid, proposes synthetic routes for its polymerization into polyesters, and presents relevant characterization data from related biopolymers. Detailed experimental protocols and visual workflows are provided to guide researchers in this emerging field.

Introduction

The growing demand for sustainable alternatives to petroleum-based plastics has spurred research into bio-based and biodegradable polymers. D-xylonic acid, a five-carbon sugar acid, has been identified as a promising platform chemical for the synthesis of novel bioplastics.[1][2] Derived from D-xylose, which is abundant in lignocellulosic biomass, D-xylonic acid offers a renewable feedstock for the production of polyesters with potential applications in packaging, biomedical devices, and drug delivery systems.[3] This document details the conversion of D-xylose to D-xylonic acid and explores its subsequent polymerization into bioplastics.

Biological Production of D-Xylonic Acid

The primary route for obtaining D-xylonic acid is through the microbial fermentation of D-xylose. Several microorganisms, both native and genetically engineered, have been shown to efficiently convert D-xylose to D-xylonic acid.[3][4]

Microbial Strains and Metabolic Pathway
  • Native Producers: Gluconobacter oxydans is a well-studied bacterium known for its high-yield production of D-xylonic acid from D-xylose.[3][5]

  • Engineered Strains: Escherichia coli has been successfully engineered to produce D-xylonic acid at high titers by introducing a D-xylose dehydrogenase and blocking competing metabolic pathways.[4]

The general metabolic pathway involves the oxidation of D-xylose to D-xylonolactone by D-xylose dehydrogenase, followed by the hydrolysis of the lactone to D-xylonic acid, which can occur spontaneously or be catalyzed by a lactonase.[3]

Fermentation Protocol for D-Xylonic Acid Production using Gluconobacter oxydans

This protocol is a general guideline for the batch fermentation of D-xylose to D-xylonic acid.

Materials:

  • Gluconobacter oxydans strain (e.g., ATCC 621H)

  • D-xylose

  • Yeast extract

  • KH₂PO₄

  • K₂HPO₄

  • MgSO₄·7H₂O

  • CaCO₃ (for pH control and formation of calcium salt)

  • Fermenter with temperature, pH, and dissolved oxygen control

Procedure:

  • Medium Preparation: Prepare the fermentation medium containing D-xylose (50-100 g/L), yeast extract (5 g/L), KH₂PO₄ (1 g/L), K₂HPO₄ (1 g/L), and MgSO₄·7H₂O (0.5 g/L). Sterilize by autoclaving.

  • Inoculum Preparation: Grow a seed culture of G. oxydans in a suitable medium to an optical density (OD₆₀₀) of 2.0-3.0.

  • Fermentation: Inoculate the sterile fermentation medium with the seed culture (5-10% v/v). Maintain the temperature at 30°C and the pH at 5.5-6.5 by the controlled addition of a CaCO₃ slurry. Provide adequate aeration and agitation to maintain a dissolved oxygen level above 20%.

  • Monitoring: Monitor the consumption of D-xylose and the production of D-xylonic acid using High-Performance Liquid Chromatography (HPLC).

  • Harvesting: Once the D-xylose is consumed, harvest the fermentation broth.

  • Purification: Separate the microbial cells by centrifugation or microfiltration. The supernatant will contain this compound. Further purification can be achieved by crystallization.

Quantitative Data: D-Xylonic Acid Production
MicroorganismSubstrateTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Gluconobacter oxydansD-xylose~90>0.9~2.0[5]
Engineered E. coliD-xylose39.20.981.09[4]
Pseudoduganella danionisD-xylose6.50.65~0.05[1]

Synthesis of Bioplastics from D-Xylonic Acid Derivatives

Direct polymerization of D-xylonic acid is challenging due to the presence of multiple hydroxyl groups. A more feasible approach involves the conversion of D-xylonic acid into a suitable monomer, such as a diester, followed by polycondensation, or the ring-opening polymerization of its lactone form.

Proposed Synthesis of Poly(alkylene xylonate) via Melt Polycondensation

This proposed protocol is based on established methods for polyester synthesis from similar bio-based monomers. It involves a two-step process: esterification of D-xylonic acid to form a diester, followed by melt polycondensation with a diol.

Step 1: Esterification of D-Xylonic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve this compound in an excess of an alcohol (e.g., methanol or ethanol) with an acid catalyst (e.g., sulfuric acid).

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be removed azeotropically.

  • Work-up: After the reaction is complete (monitored by TLC or GC), neutralize the catalyst, remove the excess alcohol under reduced pressure, and purify the resulting diester by distillation or chromatography.

Step 2: Melt Polycondensation

  • Reaction Setup: Charge a high-temperature reactor equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum line with the purified D-xylonic acid diester and a diol (e.g., ethylene glycol, 1,4-butanediol) in a 1:1.1 molar ratio. Add a polycondensation catalyst (e.g., antimony trioxide or titanium isopropoxide) at a concentration of 200-400 ppm.

  • Ester Interchange: Heat the mixture to 180-200°C under a nitrogen atmosphere to initiate the transesterification reaction, during which the alcohol from the diester is distilled off.

  • Polycondensation: After the initial distillation ceases, gradually increase the temperature to 220-250°C and apply a high vacuum (<1 Torr) to remove the excess diol and drive the polymerization to a high molecular weight.

  • Recovery: Once the desired melt viscosity is achieved, cool the reactor and extrude the molten polymer.

Ring-Opening Polymerization (ROP) of D-Xylonolactone

D-xylonic acid can exist in equilibrium with its lactone form, D-xylonolactone. This cyclic monomer presents an opportunity for ring-opening polymerization to synthesize polyesters.

Proposed Protocol for ROP of D-Xylonolactone:

  • Monomer Preparation: D-xylonolactone can be obtained by the dehydration of D-xylonic acid.

  • Polymerization: In a dry, inert atmosphere, dissolve D-xylonolactone in a suitable solvent (e.g., toluene). Add a catalyst/initiator system, such as stannous octoate and an alcohol initiator (e.g., benzyl alcohol).

  • Reaction: Heat the mixture to 100-130°C and monitor the reaction progress by NMR spectroscopy or GPC.

  • Purification: Precipitate the resulting polymer in a non-solvent like methanol, filter, and dry under vacuum.

Characterization of D-Xylonic Acid-Based Bioplastics

The properties of the resulting polyesters will depend on the chosen synthetic route, the diol used (in polycondensation), and the resulting molecular weight. Based on data from related bioplastics, the following properties can be anticipated and should be characterized.

Physicochemical Properties
PropertyMethodExpected Range/Characteristics
Molecular Weight (Mn, Mw)Gel Permeation Chromatography (GPC)10,000 - 50,000 g/mol
Thermal Stability (TGA)Thermogravimetric AnalysisDecomposition onset > 200°C
Glass Transition (Tg)Differential Scanning Calorimetry (DSC)40 - 80°C
Melting Temperature (Tm)Differential Scanning Calorimetry (DSC)Dependent on crystallinity
CrystallinityX-ray Diffraction (XRD)Amorphous to semi-crystalline
Mechanical Properties of Related Xylan-Based Bioplastics

The following data is for bioplastics formulated with xylan and starch, providing an indication of the potential mechanical performance.

Xylan Content (% w/w)Tensile Strength (MPa)Elongation at Break (%)Reference
0 (Starch only)-208.8[6]
52.35-[6]
102.56-[6]
25-15.8[6]
50-19.3[6]

Visualizations

Signaling Pathways and Workflows

Biological_Production_of_D_Xylonic_Acid cluster_cell Microbial Cell Xylose D-Xylose Xylonolactone D-Xylonolactone Xylose->Xylonolactone D-xylose dehydrogenase Xylonic_Acid D-Xylonic Acid Xylonolactone->Xylonic_Acid Lactonase or spontaneous hydrolysis Bioplastic Bioplastic Precursor Xylonic_Acid->Bioplastic

Biological production of D-xylonic acid.

Bioplastic_Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_polymerization Polymerization Fermentation Microbial Fermentation of D-Xylose Purification Purification of This compound Fermentation->Purification Esterification Esterification to Diester Purification->Esterification ROP Ring-Opening Polymerization of D-Xylonolactone Purification->ROP Polycondensation Melt Polycondensation with Diol Esterification->Polycondensation Bioplastic Bioplastic (Polyester) Polycondensation->Bioplastic ROP->Bioplastic

Workflow for bioplastic synthesis from D-xylonic acid.

Logical_Relationship Hemicellulose Hemicellulose (from Biomass) D_Xylose D-Xylose Hemicellulose->D_Xylose Hydrolysis D_Xylonic_Acid D-Xylonic Acid (Calcium Salt) D_Xylose->D_Xylonic_Acid Fermentation Monomer Reactive Monomer (e.g., Diester, Lactone) D_Xylonic_Acid->Monomer Chemical Modification Polyester Bio-based Polyester Monomer->Polyester Polymerization Bioplastic Bioplastic Product Polyester->Bioplastic Processing

Value chain from hemicellulose to bioplastic.

References

Application Notes and Protocols for the Enzymatic Production of D-Xylonic Acid from D-Xylose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-xylonic acid is a versatile platform chemical with broad applications in the pharmaceutical, food, and chemical industries.[1][2][3] Its production from D-xylose, a major component of hemicellulose, represents a sustainable alternative to conventional chemical synthesis.[4][5] Enzymatic methods offer high specificity and mild reaction conditions, making them an attractive approach for D-xylonic acid synthesis.[5] This document provides detailed application notes and protocols for the enzymatic production of D-xylonic acid from D-xylose, focusing on both isolated enzyme systems and whole-cell biocatalysis.

The primary enzymatic conversion involves the oxidation of D-xylose to D-xylonolactone, which is then hydrolyzed to D-xylonic acid. This initial oxidation is typically catalyzed by a D-xylose dehydrogenase (XDH).[1][6][7]

Data Presentation

Table 1: Performance of Different Enzymatic Systems for D-Xylonic Acid Production
Biocatalyst SystemEnzyme(s)Substrate Concentration (g/L)Product Titer (g/L)Yield (g/g)Productivity (g/L/h)Reference
Engineered E. coliD-xylose dehydrogenase (C. crescentus)4039.20.981.09[8][9]
Engineered Z. mobilisD-xylose dehydrogenase (P. xenovorans)54.2756.441.04Not Reported[10]
Gluconobacter oxydansEndogenous dehydrogenases10088.440.88Not Reported[11][12]
Pseudoduganella danionisEndogenous enzymes106.50.650.054[2]
Immobilized XDHXylose DehydrogenaseNot specifiedNot specified91% conversionNot specified[1]
Multi-enzyme systemXylose Dehydrogenase (C. crescentus), Alcohol Dehydrogenase100 mM (15 g/L)QuantitativeQuantitativeNot Reported[6]

Signaling Pathways and Experimental Workflows

Enzymatic Conversion of D-Xylose to D-Xylonic Acid

The enzymatic pathway for the conversion of D-xylose to D-xylonic acid is a two-step process. Initially, D-xylose is oxidized to D-xylonolactone by D-xylose dehydrogenase (XDH), a reaction that requires a cofactor such as NAD⁺. Subsequently, the D-xylonolactone undergoes hydrolysis to form D-xylonic acid. This hydrolysis can occur spontaneously or be catalyzed by a lactonase.[1][6]

Enzymatic_Conversion D_Xylose D-Xylose D_Xylonolactone D-Xylonolactone D_Xylose->D_Xylonolactone D-Xylose Dehydrogenase (XDH) + NAD⁺ → NADH D_Xylonic_Acid D-Xylonic Acid D_Xylonolactone->D_Xylonic_Acid Spontaneous Hydrolysis or Lactonase Experimental_Workflow cluster_prep Preparation cluster_reaction Bioconversion cluster_purification Purification Cultivation Microorganism Cultivation Harvesting Cell Harvesting & Washing Cultivation->Harvesting Bioconversion Whole-Cell Bioconversion (D-Xylose → D-Xylonic Acid) Harvesting->Bioconversion Separation Cell Separation (Centrifugation/Filtration) Bioconversion->Separation Purification Product Purification (e.g., Chromatography) Separation->Purification Analysis Product Analysis (HPLC) Purification->Analysis

References

Application Notes and Protocols for D-Xylonic Acid Extraction from Biomass

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction and purification of D-xylonic acid from lignocellulosic biomass. The methodologies outlined herein are intended to guide researchers in the development and optimization of processes for producing this valuable platform chemical, which has applications in the pharmaceutical, food, and chemical industries.

I. Overview of D-Xylonic Acid Production from Biomass

The conversion of lignocellulosic biomass into D-xylonic acid is a multi-step process that involves the liberation of D-xylose from the hemicellulose fraction of biomass, followed by the microbial conversion of D-xylose to D-xylonic acid. The primary stages of this process are:

  • Biomass Pretreatment: This initial step aims to break down the complex structure of lignocellulosic biomass, increasing the accessibility of hemicellulose for subsequent enzymatic hydrolysis.

  • Enzymatic Hydrolysis: Specific enzymes are used to depolymerize the hemicellulose into its constituent monosaccharides, primarily D-xylose.

  • Microbial Fermentation: Microorganisms, either naturally occurring or genetically engineered, are employed to convert D-xylose into D-xylonic acid.

  • Downstream Processing and Purification: A series of purification steps are required to isolate and purify D-xylonic acid from the fermentation broth.

II. Data Presentation: Quantitative Analysis of D-Xylonic Acid Production

The following tables summarize key quantitative data from various stages of the D-xylonic acid production process, providing a comparative overview of different methodologies.

Table 1: Biomass Pretreatment and Enzymatic Hydrolysis for Xylose Yield

Biomass SourcePretreatment MethodKey ParametersXylose Yield (%)Reference
Corn StoverDilute Sulfuric Acid0.75% H₂SO₄, 160°C, 0-5 min-
Corn StoverDilute Hydrochloric Acid followed by Lime120°C, 40 min (acid); 60°C, 12h (lime)97.0
Sweetgum50% Ethanol and 1% H₂SO₄170°C, 1 h-
Sugarcane BagasseAlkaline Pretreatment--

Table 2: Microbial Fermentation for D-Xylonic Acid Production

MicroorganismBiomass Hydrolysate/SubstrateFermentation Time (h)D-Xylonic Acid Titer (g/L)Yield (g/g xylose)Productivity (g/L/h)Reference
Gluconobacter oxydansDistillation stillage of corn stover hydrolysate-66.42--
Gluconobacter oxydans NL71Xylose1288.44-6.64 (specific productivity)
Engineered Escherichia coli W3110D-xylose (40 g/L) in M9 minimal medium-39.2-1.09
Pseudoduganella danionisD-xylose (10 g/L) in minimal medium1206.50.65-
Engineered Zymomonas mobilisSugarcane bagasse hydrolysate-16.21.03-

Table 3: Downstream Processing and Purification of D-Xylonic Acid

Purification TechniquePurity (%)Yield (%)Key AdvantagesKey DisadvantagesReference
Precipitation (as Calcium Salt)Moderate80 - 95Simple, cost-effective for initial recoveryUse of chemicals, potential for co-precipitation of impurities
Ion Exchange ChromatographyHigh> 90High purity suitable for pharmaceutical applicationsHigher cost, more complex process
Bipolar Membrane Electrodialysis-92Environmentally friendly, minimizes chemical wasteSpecialized equipment required

III. Experimental Protocols

This section provides detailed, step-by-step protocols for the key experimental stages in the production and purification of D-xylonic acid from lignocellulosic biomass.

Protocol 1: Dilute Acid Pretreatment of Corn Stover

Objective: To hydrolyze hemicellulose in corn stover to release D-xylose.

Materials:

  • Dried and milled corn stover (particle size 20-40 mesh)

  • Sulfuric acid (H₂SO₄), 0.75% (w/v) solution

  • High-pressure autoclave or reactor

  • Deionized water

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

Methodology:

  • Prepare a 10% (w/v) slurry of corn stover in 0.75% sulfuric acid.

  • Transfer the slurry to a high-pressure reactor.

  • Heat the reactor to 160°C and maintain this temperature for a holding time of 0 to 5 minutes.

  • Rapidly cool the reactor to terminate the reaction.

  • Separate the liquid hydrolysate (rich in xylose) from the solid residue (rich in cellulose and lignin) by filtration.

  • The liquid hydrolysate can be further processed for detoxification (if necessary) and fermentation. The solid residue can be used for glucose production.

Protocol 2: Enzymatic Hydrolysis of Hemicellulose

Objective: To convert the hemicellulose fraction into monomeric sugars, primarily D-xylose, using a cocktail of enzymes.

Materials:

  • Pretreated biomass slurry (liquid hydrolysate from Protocol 1)

  • Commercial enzyme mixture containing xylanase and β-xylosidase activities (e.g., Celluclast 1.5 L and Pulpzyme HC).

  • Sodium citrate buffer (pH 5.0)

  • Shaking incubator

Methodology:

  • Adjust the pH of the pretreated biomass slurry to 5.0 using a suitable buffer (e.g., sodium citrate).

  • Add the enzyme cocktail to the slurry. The optimal ratio of enzymes should be determined experimentally; a starting point could be a 1:1 ratio of Celluclast 1.5 L to Pulpzyme HC.

  • Incubate the mixture in a shaking incubator at a temperature between 40-60°C for 24-48 hours.

  • Monitor the release of D-xylose periodically using HPLC (see Protocol 5).

  • Once the hydrolysis is complete, the resulting sugar solution is ready for microbial fermentation.

Protocol 3: Microbial Fermentation of D-Xylose to D-Xylonic Acid using Gluconobacter oxydans

Objective: To convert D-xylose into D-xylonic acid using whole-cell catalysis with Gluconobacter oxydans.

Materials:

  • Gluconobacter oxydans strain (e.g., NL71)

  • Seed culture medium (e.g., 50 g/L sorbitol, 5 g/L yeast extract)

  • Production medium: 5.0 g/L yeast extract, 0.5 g/L MgSO₄, 1.0 g/L KH₂PO₄, 2.0 g/L K₂HPO₄, 5.0 g/L (NH₄)₂SO₄, and the xylose-containing hydrolysate.

  • Stirred tank bioreactor with pH and dissolved oxygen control

  • Centrifuge

Methodology:

  • Inoculum Preparation: Inoculate the seed culture medium with G. oxydans and incubate at 30°C with shaking at 220 rpm for 24 hours.

  • Cell Harvest: Harvest the cells from the seed culture by centrifugation at 6,000 x g for 10 minutes.

  • Fermentation: Resuspend the cell pellet in the production medium within the bioreactor.

  • Fermentation Conditions: Maintain the temperature at 30°C. Control the pH as needed (e.g., by adding CaCO₃). Provide adequate aeration and agitation (e.g., 7 L/min aeration and 728 rpm agitation for a 5L reactor).

  • Monitoring: Monitor the consumption of D-xylose and the production of D-xylonic acid over time using HPLC.

  • Harvest: Once the fermentation is complete, proceed to downstream processing.

Protocol 4: Downstream Processing and Purification of D-Xylonic Acid

Objective: To purify D-xylonic acid from the fermentation broth.

4.1. Clarification of Fermentation Broth

  • Centrifugation: Centrifuge the fermentation broth at 8,000 x g for 20 minutes at 4°C to pellet the microbial cells.

  • Decantation: Carefully decant the supernatant containing the dissolved D-xylonic acid.

  • Microfiltration (Optional): For higher clarity, pass the supernatant through a 0.22 µm microfiltration membrane.

4.2. Purification by Precipitation as Calcium Salt

  • pH Adjustment and Precipitation: Transfer the clarified broth to a reaction vessel. Slowly add a slurry of calcium hydroxide (Ca(OH)₂) while stirring to raise the pH above 10. This will precipitate calcium D-xylonate.

  • Crystallization: Cool the solution to 4°C with continuous stirring for several hours to promote complete precipitation.

  • Recovery: Collect the calcium D-xylonate precipitate by filtration. Wash the precipitate with cold deionized water.

  • Conversion to D-Xylonic Acid: Resuspend the precipitate in deionized water. Slowly add a stoichiometric amount of sulfuric acid (H₂SO₄) to precipitate calcium as calcium sulfate (gypsum) and release free D-xylonic acid into the solution.

  • Final Filtration: Remove the calcium sulfate precipitate by filtration. The filtrate is a purified solution of D-xylonic acid.

4.3. Purification by Anion Exchange Chromatography

  • Resin Selection and Column Packing: Choose a suitable strong anion exchange resin and pack it into a chromatography column.

  • Equilibration: Equilibrate the column with a low ionic strength buffer at a slightly basic pH (e.g., 20 mM Tris-HCl, pH 8.0).

  • Sample Loading: Adjust the pH of the clarified fermentation broth to match the equilibration buffer and load it onto the column.

  • Washing: Wash the column with several column volumes of the equilibration buffer to remove unbound impurities.

  • Elution: Elute the bound D-xylonate using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer).

  • Fraction Collection and Analysis: Collect fractions and analyze them for D-xylonic acid concentration using HPLC. Pool the fractions containing pure D-xylonic acid.

Protocol 5: Quantification of D-Xylonic Acid by HPLC

Objective: To accurately measure the concentration of D-xylonic acid in samples.

Instrumentation & Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) or UV (210 nm) detector.

  • Aminex HPX-87H column (or similar ion-exclusion column).

  • Mobile Phase: 5 mM H₂SO₄ in ultrapure water.

  • D-xylonic acid standard

  • D-xylose standard

Methodology:

  • Sample Preparation: Centrifuge samples to remove any particulate matter. Dilute the supernatant with the mobile phase to a concentration within the calibration range.

  • Calibration: Prepare a series of standard solutions of D-xylonic acid and D-xylose of known concentrations. Inject these standards to generate a calibration curve (peak area vs. concentration).

  • HPLC Analysis:

    • Set the column temperature (e.g., 60°C).

    • Set the mobile phase flow rate (e.g., 0.6 mL/min).

    • Equilibrate the system until a stable baseline is achieved.

    • Inject the prepared samples and standards.

  • Data Analysis: Identify and quantify the D-xylonic acid peak in the sample chromatograms by comparing the retention time and peak area to the calibration standards.

IV. Visualizations: Experimental Workflows

The following diagrams illustrate the key experimental workflows for the production of D-xylonic acid from biomass.

D_Xylonic_Acid_Production_Workflow Biomass Lignocellulosic Biomass Pretreatment Pretreatment (e.g., Dilute Acid) Biomass->Pretreatment Hydrolysate Xylose-rich Hydrolysate Pretreatment->Hydrolysate Fermentation Microbial Fermentation Hydrolysate->Fermentation Broth Fermentation Broth Fermentation->Broth Purification Downstream Processing Broth->Purification XA Pure D-Xylonic Acid Purification->XA Downstream_Processing_Workflow Start Fermentation Broth Centrifugation Centrifugation/ Microfiltration Start->Centrifugation ClarifiedBroth Clarified Broth Centrifugation->ClarifiedBroth Precipitation Precipitation (as Calcium Salt) ClarifiedBroth->Precipitation IEC Ion Exchange Chromatography ClarifiedBroth->IEC XA_Moderate Moderately Pure D-Xylonic Acid Precipitation->XA_Moderate XA_High High Purity D-Xylonic Acid IEC->XA_High

Application Notes and Protocols: D-Xylonic Acid Calcium Salt in Concrete Admixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Cement Industry Professionals

These application notes provide a comprehensive overview of the use of D-Xylonic acid calcium salt (Calcium Xylonate) as a concrete admixture. This document details its function as a water reducer and set retarder, presents key performance data, and outlines experimental protocols for its evaluation.

Introduction

This compound is a bio-based and biodegradable admixture derived from the oxidation of xylose, a sugar abundant in lignocellulosic biomass such as wheat straw.[1] It serves as an effective water-reducing and retarding agent in cementitious materials.[2] Its chemical structure, featuring multiple hydroxyl and a carboxyl group, allows it to interact with cement particles, influencing the hydration process and ultimately enhancing the fresh and hardened properties of concrete.[2] As a non-toxic and environmentally friendly alternative to some traditional admixtures, calcium xylonate is a subject of growing interest in sustainable construction research.[2]

Mechanism of Action

The primary mechanisms by which this compound functions as a concrete admixture are adsorption and chelation, which lead to dispersion and retardation.

  • Dispersion (Water Reduction): The hydroxyl and carboxyl groups in the xylonate molecule adsorb onto the surface of cement particles.[2] This creates a negative charge on the particle surfaces, leading to electrostatic repulsion. This repulsion disperses the cement particles, releasing trapped water and improving the workability (fluidity) of the concrete mix. This allows for a reduction in the water-to-cement ratio, which is a key factor in achieving higher compressive strength and durability.

  • Retardation: The retarding effect is attributed to the chelation of calcium ions (Ca²⁺) by the xylonate molecules.[2][3] By forming a complex with Ca²⁺ ions, calcium xylonate inhibits the nucleation and growth of calcium silicate hydrate (C-S-H) gel, the primary binding phase in hardened concrete.[2] This slows down the overall hydration process, delaying the initial and final setting times of the concrete.[2] This controlled setting is advantageous in situations requiring longer workability, such as in large pours or hot weather conditions.

Below is a diagram illustrating the proposed mechanism of action.

G cluster_0 In Fresh Concrete cluster_1 Interaction & Dispersion cluster_2 Retardation Mechanism cluster_3 Resulting Properties Cement Cement Particles Adsorption Adsorption of Xylonate on Cement Particles Cement->Adsorption Water Water CaX D-Xylonic Acid Calcium Salt CaX->Adsorption interacts with Chelation Chelation of Ca²⁺ by Xylonate CaX->Chelation chelates Dispersion Dispersion of Cement Particles Adsorption->Dispersion Water_Release Release of Trapped Water Dispersion->Water_Release Workability Improved Workability (Water Reduction) Water_Release->Workability Ca_ions Ca²⁺ Ions Ca_ions->Chelation Hydration_Delay Delayed C-S-H Nucleation & Growth Chelation->Hydration_Delay Setting_Time Extended Setting Time (Retardation) Hydration_Delay->Setting_Time Strength Enhanced Compressive Strength Workability->Strength

Caption: Mechanism of this compound in Concrete.

Performance Data

The performance of this compound has been evaluated in various studies, demonstrating its efficacy as a concrete admixture. The following tables summarize key quantitative data from research findings.

Table 1: Water-Reducing and Retarding Effects of Calcium Xylonate (XACa)

Dosage (% by mass of cement)Water Reduction (%)Initial Setting Time (min)Final Setting Time (min)
0.00 (Control)0120180
0.058155 (+29%)260 (+44%)
0.1012211 (+76%)425 (+136%)
0.1514190 (+58%)380 (+111%)
0.2016115 (-4%)170 (-6%)

Data synthesized from a study by Peng et al. (2023).[2] Note the pro-setting effect at dosages above 0.15%.

Table 2: Compressive and Flexural Strength of Mortar with Different Admixtures

Admixture (0.2% dosage)3-day Compressive Strength (MPa)7-day Compressive Strength (MPa)28-day Compressive Strength (MPa)28-day Flexural Strength (MPa)
Control (No Admixture)25.232.541.86.5
Sodium Lignosulfonate (SL)23.130.840.16.2
Calcium Xylonate (XACa)26.534.144.36.9

Data represents an improvement of 5% to 10% in mechanical properties for the XA group compared to the SL group under the same slump conditions.[2]

Table 3: Air Content and Chloride Ion Migration Resistance

| Admixture (0.2% dosage) | Air Content (%) | Rapid Chloride Migration (D_RCM) (10⁻¹² m²/s) | | :--- | :--- | :--- | :--- | | Control (No Admixture) | 2.1 | 15.2 | | Sodium Lignosulfonate (SL) | 3.4 | 12.5 | | Calcium Xylonate (XACa) | 2.1 | 14.5 |

The XA group showed a 38% reduction in air content compared to the SL group.[2] The resistance to chloride ion penetration was slightly lower than that of the SL group but better than the control.[2]

Experimental Protocols

The following are detailed protocols for evaluating the performance of this compound in cementitious materials.

Materials and Sample Preparation
  • Cement: Ordinary Portland Cement (OPC)

  • Fine Aggregate: Natural river sand, conforming to standard specifications.

  • Coarse Aggregate: Crushed stone, graded appropriately.

  • Water: Potable tap water.

  • Admixture: this compound, dissolved in mixing water to achieve desired dosage.

Experimental Workflow

The following diagram outlines the typical workflow for testing concrete admixtures.

G cluster_0 Preparation cluster_1 Fresh Concrete Testing cluster_2 Hardened Concrete Testing cluster_3 Analysis Start Define Dosages of Calcium Xylonate Mix_Design Concrete Mix Design Start->Mix_Design Mixing Mixing of Concrete Components Mix_Design->Mixing Slump_Test Workability Test (Slump) Mixing->Slump_Test Fresh Concrete Setting_Time_Test Setting Time Test (Vicat Needle) Mixing->Setting_Time_Test Fresh Concrete Air_Content_Test Air Content Test Mixing->Air_Content_Test Fresh Concrete Casting Casting of Specimens (Cubes, Prisms) Mixing->Casting Fresh Concrete Data_Analysis Data Analysis and Comparison Slump_Test->Data_Analysis Setting_Time_Test->Data_Analysis Air_Content_Test->Data_Analysis Curing Curing of Specimens (e.g., 20°C, 95% RH) Casting->Curing Strength_Test Compressive & Flexural Strength Tests at 3, 7, 28 days Curing->Strength_Test Strength_Test->Data_Analysis Durability_Test Durability Tests (e.g., Chloride Migration) Durability_Test->Data_Analysis End Conclusion on Performance Data_Analysis->End

Caption: Experimental Workflow for Concrete Admixture Evaluation.

Test Methodologies
  • Workability (Slump Test):

    • Prepare a standard slump cone and tamping rod.

    • Fill the cone with fresh concrete in three layers of equal volume.

    • Tamp each layer 25 times with the tamping rod, distributing the strokes evenly.

    • After the top layer has been rodded, strike off the surface of the concrete with the tamping rod.

    • Carefully lift the cone vertically.

    • Measure the slump by determining the vertical distance between the top of the cone and the displaced original center of the top surface of the specimen.

  • Setting Time (Vicat Needle Test):

    • Prepare a cement paste of standard consistency.

    • Place the paste in the Vicat mould.

    • For initial setting time, allow the needle of the Vicat apparatus to penetrate the paste at regular intervals. The initial set is the time elapsed since the addition of water when the needle fails to penetrate to a point 5.0 ± 0.5 mm from the bottom of the mould.

    • For final setting time, replace the needle with an annular attachment. The final set is the time elapsed when the needle makes an impression on the surface of the test block while the attachment fails to do so.

  • Compressive Strength Test:

    • Cast concrete into cubic moulds (e.g., 150x150x150 mm).

    • Cure the specimens in a controlled environment (e.g., 20 ± 2°C and ≥95% relative humidity) for the specified durations (3, 7, and 28 days).

    • At the testing age, remove the specimens from curing and place them in a compression testing machine.

    • Apply a compressive load at a constant rate until failure.

    • The compressive strength is calculated by dividing the maximum load by the cross-sectional area of the specimen.

  • Flexural Strength Test:

    • Cast concrete into prismatic beam moulds (e.g., 100x100x500 mm).

    • Cure the specimens similarly to the compressive strength samples.

    • Test the beams under a three-point or four-point loading configuration until failure.

    • Calculate the modulus of rupture (flexural strength) from the failure load, beam dimensions, and span length.

  • Rapid Chloride Migration Test (RCM):

    • Prepare cylindrical concrete specimens and pre-condition them.

    • Place the specimen in the test setup, with the upstream surface exposed to a sodium chloride solution and the downstream surface to a sodium hydroxide solution.

    • Apply an external electrical potential across the specimen to accelerate chloride ion migration.

    • After the test period, split the specimen and spray a silver nitrate solution on the fractured surface to determine the depth of chloride penetration.

    • Calculate the non-steady-state migration coefficient (D_RCM) based on the penetration depth, test duration, applied voltage, and temperature.

Conclusion

This compound demonstrates significant potential as a high-performance, bio-based admixture for concrete.[1][4] It functions effectively as both a water reducer and a set retarder, leading to improved workability and enhanced mechanical properties.[2] Its performance is comparable, and in some aspects superior, to conventional admixtures like sodium lignosulfonate. The optimal dosage must be carefully determined, as excessive amounts can lead to an undesirable acceleration of the setting time. Further research into its long-term durability performance and cost-effectiveness will be crucial for its widespread adoption in the construction industry.

References

Troubleshooting & Optimization

Technical Support Center: D-Xylonic Acid Calcium Salt Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of D-Xylonic acid calcium salt.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of this compound, particularly after production via fermentation.

Problem 1: Low Yield of Precipitated this compound

Potential Cause Recommended Solution
Incomplete Precipitation Optimize pH: Ensure the pH of the fermentation broth is adjusted to the optimal range for this compound precipitation. While specific optimal conditions for the D-isomer can vary, a common starting point for sugar acid calcium salts is a neutral to slightly alkaline pH.[1] Sufficient Calcium Ions: Verify that a stoichiometric amount or a slight excess of the calcium source (e.g., calcium hydroxide or calcium chloride) has been added to the solution. Adequate Mixing: Ensure thorough and continuous stirring during the addition of the calcium source and the precipitation process to promote crystal formation. Sufficient Precipitation Time: Allow adequate time for the precipitation to complete. This can range from a few hours to overnight.
Losses During Filtration Proper Filter Selection: Use a filter paper with an appropriate pore size to prevent the loss of fine crystals. Careful Transfer: Ensure all the precipitate is transferred from the reaction vessel to the filter. Rinsing the vessel with a small amount of the mother liquor can help recover residual crystals.
Product Adsorption to Biomass Efficient Biomass Removal: Prior to precipitation, ensure complete removal of microbial cells and other suspended solids from the fermentation broth through centrifugation and microfiltration.[1]

Problem 2: Low Purity of the Final this compound Product

Potential Cause Recommended Solution
Co-precipitation of Impurities pH Optimization: Fine-tune the pH of the precipitation. Some impurities may be more soluble at specific pH values and can be separated by carefully controlling this parameter. Washing the Precipitate: Thoroughly wash the collected this compound precipitate with cold deionized water to remove soluble impurities.[1] Recrystallization: For higher purity, consider recrystallizing the this compound from a suitable solvent.
Presence of Residual Sugars and Proteins Pre-purification Steps: Implement upstream processing steps such as activated carbon treatment or ion exchange chromatography to remove colored impurities, residual sugars, and proteins before precipitation. Enzymatic Treatment: Consider using enzymes to break down residual polysaccharides or proteins that may interfere with crystallization.
Incomplete Conversion of D-Xylose Optimize Fermentation: Ensure the fermentation process has gone to completion to minimize the amount of unreacted D-xylose in the broth.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound produced by fermentation?

A1: Common impurities include residual D-xylose, other organic acids produced by the microorganism, proteins from the cells, and various components of the fermentation medium.[1]

Q2: What is the optimal pH for the precipitation of this compound?

A2: While the optimal pH can depend on the specific fermentation broth composition, a general guideline for the precipitation of L-xylonic acid as a calcium salt is to raise the pH to above 10 using a slurry of calcium hydroxide.[1] It is recommended to perform small-scale trials to determine the optimal pH for your specific process to maximize yield and purity.

Q3: How can I improve the filterability of the this compound precipitate?

A3: To improve filterability, you can try to control the crystallization process to form larger crystals. This can sometimes be achieved by slower addition of the calcium source, controlled cooling rates, and gentle agitation.

Q4: What analytical methods are suitable for determining the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a commonly used method for the quantitative analysis of D-Xylonic acid. Other methods may include Gas Chromatography (GC) after derivatization and enzymatic assays.

Q5: Can I use a different calcium source other than calcium hydroxide for precipitation?

A5: Yes, other calcium sources like calcium chloride can be used. However, the choice of the calcium source can affect the final purity and the nature of the co-precipitated impurities. Calcium hydroxide is often used as it also helps in raising the pH.

Quantitative Data

The following table summarizes comparative data for different purification techniques for L-Xylonic Acid, which can serve as a reference for the purification of the D-isomer.

Purification TechniquePurity (%)Yield (%)Key AdvantagesKey Disadvantages
Precipitation (as Calcium Salt) Moderate80 - 95Simple, cost-effective for initial recovery.Use of chemicals, potential for co-precipitation of impurities.[1]
Ion Exchange Chromatography > 95> 90High selectivity and purity.Resin cost, regeneration required, potential for dilution.[1]
Electrodialysis (BMED) High92Environmentally friendly, no chemical additives for pH adjustment.High capital cost, membrane fouling.[1]

Experimental Protocols

Protocol 1: Purification of this compound by Precipitation

This protocol is adapted from the general procedure for L-Xylonic acid and should be optimized for your specific experimental conditions.

1. Clarification of Fermentation Broth:

  • Centrifuge the fermentation broth at 8,000 x g for 20 minutes at 4°C to pellet the microbial cells.

  • Decant the supernatant containing the dissolved D-Xylonic acid.

  • Pass the supernatant through a 0.22 µm microfiltration membrane to remove any remaining fine particles.[1]

2. Precipitation of this compound:

  • Transfer the clarified broth to a reaction vessel with continuous stirring.

  • Slowly add a slurry of calcium hydroxide (Ca(OH)₂) to raise the pH to above 10.[1]

  • Cool the solution to 4°C and continue stirring for several hours to promote precipitation.[1]

3. Recovery and Washing:

  • Collect the this compound precipitate by filtration (e.g., using a Buchner funnel).

  • Wash the precipitate with cold deionized water to remove soluble impurities.[1]

4. Drying:

  • Dry the purified this compound in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

Visualizations

Diagram 1: General Workflow for this compound Purification

G cluster_0 Upstream cluster_1 Purification cluster_2 Final Product Fermentation D-Xylose Fermentation Clarification Broth Clarification (Centrifugation & Filtration) Fermentation->Clarification Precipitation Calcium Salt Precipitation (pH Adjustment & Cooling) Clarification->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Final_Product Purified D-Xylonic Acid Calcium Salt Drying->Final_Product

Caption: General workflow for the purification of this compound.

Diagram 2: Troubleshooting Logic for Low Precipitation Yield

G Start Low Yield of Precipitate Check_pH Is pH in optimal range? Start->Check_pH Adjust_pH Adjust pH to optimal range Check_pH->Adjust_pH No Check_Calcium Is calcium source sufficient? Check_pH->Check_Calcium Yes Adjust_pH->Check_Calcium Add_Calcium Add more calcium source Check_Calcium->Add_Calcium No Check_Mixing Is mixing adequate? Check_Calcium->Check_Mixing Yes Add_Calcium->Check_Mixing Improve_Mixing Increase stirring speed/duration Check_Mixing->Improve_Mixing No Check_Time Is precipitation time sufficient? Check_Mixing->Check_Time Yes Improve_Mixing->Check_Time Increase_Time Increase precipitation time Check_Time->Increase_Time No End Yield Improved Check_Time->End Yes Increase_Time->End

Caption: Troubleshooting logic for low precipitation yield.

References

Technical Support Center: Optimization of D-Xylonic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-xylonic acid production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental workflows.

Troubleshooting Guide

This guide addresses common issues encountered during D-xylonic acid fermentation and provides potential solutions.

Problem Potential Cause Suggested Solution
Low D-xylonic acid yield Suboptimal pH: The activity of key enzymes like xylose dehydrogenase is often pH-dependent. A rapid drop in pH due to acid accumulation can inhibit production.pH Control: Implement pH control strategies. This can be achieved by adding CaCO3 to the medium, using buffers like NaOAc, or through automated addition of a base like NaOH to maintain the optimal pH range for your microorganism (typically between 4.5 and 6.5).
Insufficient Aeration: The conversion of D-xylose to D-xylonic acid is an oxidative process requiring sufficient dissolved oxygen.Optimize Aeration and Agitation: Increase the agitation speed and/or aeration rate to improve oxygen transfer into the fermentation broth. Response surface methodology can be employed to find the optimal balance for your specific fermenter setup.
Inhibitors in Lignocellulosic Hydrolysate: When using lignocellulosic biomass as a feedstock, inhibitory compounds like furfural, 5-hydroxymethylfurfural (5-HMF), and organic acids are often present and can hinder microbial growth and enzyme activity.Detoxification of Hydrolysate: Treat the hydrolysate before fermentation using methods like overliming or ion exclusion chromatography to remove inhibitors. Alternatively, consider using or engineering inhibitor-tolerant microbial strains.
Competing Metabolic Pathways: Your production strain may be diverting D-xylose or D-xylonic acid into other metabolic pathways, reducing the final product yield.Metabolic Engineering: Genetically modify your strain to block competing pathways. For example, in E. coli, disrupting genes for xylose isomerase (XI) and xylulose kinase (XK) prevents D-xylose catabolism, while disrupting xylonic acid dehydratase genes prevents D-xylonic acid consumption.
D-xylonic acid accumulation leading to toxicity Imbalance in Metabolic Pathway: Overexpression of xylose dehydrogenase without sufficient expression of downstream enzymes for D-xylonic acid assimilation can lead to its accumulation.Pathway Engineering: Balance the expression of enzymes in the xylose oxidative pathway. This may involve enzyme engineering or adjusting the expression levels of different genes.
Low Productivity Low Biomass Concentration: Insufficient cell density can lead to a lower overall production rate.Optimize Growth Conditions: Adjust medium components, such as nitrogen sources, to enhance cell growth before the production phase. A two-stage process, separating growth and production phases, can also be effective.
Suboptimal Fermentation Conditions: Factors like temperature, agitation, and aeration may not be at their optimal levels for maximum productivity.Process Optimization: Systematically optimize fermentation parameters. For instance, in Gluconobacter oxydans, response surface methodology has been used to optimize agitation, aeration, and biomass concentration to achieve maximum specific productivity.

Frequently Asked Questions (FAQs)

Q1: Which microorganisms are commonly used for D-xylonic acid production?

A1: Both native producers and genetically engineered microorganisms are used.

  • Native Producers: Gluconobacter oxydans is a well-known and efficient producer of D-xylonic acid. Pseudomonas putida and Klebsiella pneumoniae are also capable of producing D-xylonic acid.

  • Engineered Microorganisms: Strains of Escherichia coli, Zymomonas mobilis, and the yeast Saccharomyces cerevisiae have been metabolically engineered for high-yield D-xylonic acid production.

Q2: What are the key metabolic pathways involved in microbial D-xylonic acid production?

A2: The primary pathway is the xylose oxidative pathway. In this pathway, D-xylose is first oxidized to D-xylonolactone by a xylose dehydrogenase or a glucose dehydrogenase. The D-xylonolactone is then hydrolyzed, either spontaneously or by a lactonase, to form D-xylonic acid. Some microorganisms can further metabolize D-xylonic acid through pathways like the Weimberg or Dahms pathway.

Q3: How can I increase the tolerance of my production strain to inhibitors from lignocellulosic hydrolysates?

A3: Several strategies can be employed:

  • Adaptive Laboratory Evolution (ALE): Gradually exposing the microbial population to increasing concentrations of the hydrolysate can select for more tolerant strains.

  • Genetic Engineering: Overexpressing genes known to be involved in stress tolerance or detoxification of specific inhibitors can enhance resistance. For example, overexpressing the mGDH gene in G. oxydans improved its tolerance to inhibitors found in corn stover hydrolysate.

Q4: What are the typical yields and titers I can expect?

A4: Yields and titers can vary significantly depending on the microorganism, substrate, and fermentation strategy.

  • Gluconobacter oxydans has achieved titers as high as 588.7 g/L with a yield of 99.4% in fed-batch biotransformation from D-xylose.

  • Engineered E. coli has produced up to 39.2 g/L of D-xylonic acid from 40 g/L of D-xylose.

  • Engineered Zymomonas mobilis has reached a titer of 51.9 g/L with a yield of 1.10 g/g.

  • Klebsiella pneumoniae in fed-batch fermentation has produced 103 g/L of D-xylonic acid.

Q5: What is the optimal pH for D-xylonic acid production?

A5: The optimal pH is strain-dependent. For Gluconobacter oxydans, production rates are favorable between pH 4.5 and 6.5. For Klebsiella pneumoniae, the process is dependent on acidic conditions. It is crucial to determine the optimal pH for your specific strain and maintain it throughout the fermentation.

Data Presentation

Table 1: D-Xylonic Acid Production Performance of Various Microorganisms

MicroorganismStrain TypeSubstrateTiter (g/L)Yield (%)Productivity (g/L/h)Reference
Gluconobacter oxydansRecombinantD-xylose588.799.48.66
Gluconobacter oxydansRecombinantCorn Stover Hydrolysate246.498.911.2
Escherichia coliEngineeredD-xylose39.2~981.09
Zymomonas mobilisEngineeredD-xylose51.9~110 (g/g)-
Klebsiella pneumoniaeMutantD-xylose103~111 (g/g)~1.3
Saccharomyces cerevisiaeEngineeredD-xylose43-~0.5
Pseudomonas putidaWild TypeD-xylose-up to 97 (g/g)-

Experimental Protocols

1. General Fermentation Protocol for D-Xylonic Acid Production

This protocol provides a general framework. Specific parameters should be optimized for the chosen microorganism.

"troubleshooting D-xylonic acid accumulation in fermentation"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-xylonic acid fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the production of D-xylonic acid.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your fermentation experiments.

Issue 1: Low or No D-Xylonic Acid Production

Q: My fermentation is running, but I'm observing very low or no D-xylonic acid in my samples. What are the possible causes and how can I fix this?

A: Low or no production of D-xylonic acid can stem from several factors, ranging from the microbial strain to the fermentation conditions. Here's a step-by-step troubleshooting guide:

Possible Causes & Solutions:

  • Improper Strain Activity:

    • Solution: Verify the viability and genetic integrity of your microbial strain. If using an engineered strain, confirm the presence and expression of the key enzyme, D-xylose dehydrogenase. For native producers like Gluconobacter oxydans, ensure the culture is healthy and not contaminated.

  • Suboptimal Fermentation Conditions:

    • pH: D-xylonic acid production can significantly alter the pH of the medium, potentially inhibiting cell growth and enzyme activity.[1]

      • Solution: Monitor and control the pH of the fermentation broth. Maintain the pH at a setpoint, typically around 5.5-7.0, through the automated addition of a base (e.g., NaOH or CaCO₃).[2]

    • Aeration and Agitation: The conversion of D-xylose to D-xylonic acid is an oxidative process requiring sufficient dissolved oxygen.

      • Solution: Increase the agitation speed and/or aeration rate to improve oxygen transfer. Low agitation speeds (e.g., 150 rpm) can hinder production, while higher speeds (e.g., 190-220 rpm) can significantly increase yields.[3] For Gluconobacter oxydans, optimal conditions have been reported at an agitation speed of 728 rpm and an aeration rate of 7 L/min.[4][5]

    • Temperature: Ensure the fermentation is running at the optimal temperature for your specific microbial strain (e.g., 30°C for G. oxydans and S. cerevisiae, 37°C for E. coli growth phase, reduced to 30°C for production).[2][4][6]

  • Nutrient Limitation:

    • Solution: Ensure the fermentation medium contains adequate nitrogen, phosphorus, and other essential nutrients. For instance, the addition of glutamate and ammonium sulfate has been shown to improve volumetric productivity in G. oxydans.[4][6]

  • Metabolic Pathway Issues:

    • Competing Pathways: Your microbial strain might be consuming D-xylose through alternative metabolic pathways.

      • Solution (for engineered strains): Ensure that competing pathways for D-xylose and D-xylonic acid catabolism are knocked out. In E. coli, this involves disrupting genes such as xylA (xylose isomerase), xylB (xylulokinase), and yagF/yjhG (D-xylonate dehydratases).[7][8][9]

    • Cofactor Imbalance: The conversion of D-xylose to D-xylonic acid often requires cofactors like NAD(P)⁺. A redox imbalance can limit the reaction.[1][10]

      • Solution: Consider metabolic engineering strategies to improve cofactor regeneration.

Issue 2: D-Xylonic Acid Accumulation Stalls or Decreases

Q: My fermentation initially produced D-xylonic acid, but the concentration has plateaued or is now decreasing. What's happening?

A: This is a common issue that can be attributed to product toxicity, substrate limitation, or further metabolism of the produced D-xylonic acid.

Possible Causes & Solutions:

  • Product Toxicity: High concentrations of D-xylonic acid can be toxic to microbial cells, leading to growth inhibition and reduced productivity.[1] The acidification of the medium is a major contributor to this toxicity.[11]

    • Solution: Implement pH control as mentioned previously. A fed-batch or continuous fermentation strategy can help maintain the D-xylonic acid concentration below toxic levels.

  • Substrate Limitation: The fermentation may have simply run out of the D-xylose substrate.

    • Solution: Implement a fed-batch strategy where a concentrated D-xylose solution is fed into the bioreactor to maintain a steady supply of the carbon source.[2]

  • Product Consumption: Some microorganisms can further metabolize D-xylonic acid, especially under certain conditions like the depletion of the primary carbon source.[3][7]

    • Solution: If you are using an engineered strain, ensure that the genes responsible for D-xylonic acid catabolism (e.g., D-xylonate dehydratase) are deleted.[7][8]

  • Oxygen Limitation: As biomass increases, the oxygen demand of the culture can exceed the oxygen transfer rate of the fermenter, leading to a stall in the oxidative conversion of D-xylose.

    • Solution: Monitor the dissolved oxygen (DO) level. If it drops significantly, increase agitation and/or aeration to maintain a sufficient DO level (e.g., above 20%).[2]

Frequently Asked Questions (FAQs)

Q1: What is the typical metabolic pathway for D-xylonic acid production?

A1: D-xylonic acid is produced through the oxidation of D-xylose. In many bacteria, this occurs via a two-step process in the periplasm or cytoplasm. First, D-xylose is oxidized to D-xylonolactone by a D-xylose dehydrogenase. This lactone is then hydrolyzed, either spontaneously or by a lactonase, to form D-xylonic acid.[7][12] In some engineered organisms, the pathway is introduced into the cytoplasm.

Q2: How can I improve the yield and productivity of my D-xylonic acid fermentation?

A2: Several strategies can be employed to enhance D-xylonic acid production:

  • Genetic Engineering: Overexpress the D-xylose dehydrogenase gene and delete competing metabolic pathways for D-xylose and D-xylonic acid utilization.[7][13]

  • Optimization of Fermentation Conditions: Systematically optimize parameters like pH, temperature, aeration, and agitation using methods like response surface methodology.[4][5]

  • Fed-Batch Fermentation: This strategy can help overcome substrate limitation and product inhibition, leading to higher titers.[2]

  • Strain Selection: Utilize robust strains known for high D-xylonic acid production, such as Gluconobacter oxydans, or metabolically engineered strains of E. coli or Saccharomyces cerevisiae.[12][14]

Q3: What are the common byproducts in D-xylonic acid fermentation, and how can I minimize them?

A3: In fermentations using mixed sugar sources (e.g., from lignocellulosic hydrolysates), the primary byproduct is often gluconic acid, produced from glucose.[12] If xylitol is detected, it indicates the presence of a reductive pathway for D-xylose metabolism.[15]

  • Minimization Strategies:

    • Use a defined medium with D-xylose as the sole carbon source.

    • In engineered strains, ensure that pathways leading to byproducts are inactivated. For example, in an engineered E. coli strain, no gluconic acid byproduct was produced.[8][9]

Q4: How do I accurately measure the concentration of D-xylonic acid in my fermentation broth?

A4: High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying D-xylonic acid.[2]

  • Method: An HPLC system equipped with an organic acid analysis column (e.g., Aminex HPX-87H) and a refractive index (RI) or ultraviolet (UV) detector is typically used.[2] A dilute acid solution (e.g., 5 mM H₂SO₄) often serves as the mobile phase.[2] High-performance anion exchange chromatography with pulsed amperometric detection is another effective method.[4][6] Ultra-high performance liquid chromatography (UHPLC) with an evaporative light scattering (ELS) detector can also be used for rapid analysis.[16]

Data Presentation

Table 1: Comparison of D-Xylonic Acid Production in Different Microorganisms

MicroorganismStrain TypeTiter (g/L)Productivity (g/L/h)Yield (g/g)Reference
Gluconobacter oxydansNative88.446.64 (specific)-[4][6]
Escherichia coliEngineered39.21.09~0.98[8][9]
Saccharomyces cerevisiaeEngineered43~0.5-[12]
Pseudoduganella danionisNative6.5-~0.65[17]
Corynebacterium glutamicumEngineered-up to 41 mol/mol[18]

Table 2: Optimized Fermentation Parameters for Gluconobacter oxydans

ParameterOptimal ValueReference
Agitation Speed728 rpm[4][5]
Aeration Rate7 L/min[4][5]
Biomass Concentration1.11 g/L[4][5]
Temperature30°C[4][6]

Experimental Protocols

1. Inoculum Preparation

  • Objective: To prepare a healthy and active seed culture for inoculation of the main fermentation.

  • Protocol:

    • Aseptically pick a single colony of the microbial strain from a fresh agar plate and inoculate it into a sterile test tube containing 5-10 mL of an appropriate seed medium (e.g., LB for E. coli, YPD for yeast).[2]

    • Incubate the tube at the optimal growth temperature and shaking speed (e.g., 37°C and 200 rpm for E. coli) for 8-12 hours.[2]

    • Transfer the seed culture to a larger volume of seed medium in a shake flask (typically a 1-5% v/v transfer) and incubate under the same conditions until it reaches the mid-exponential growth phase.[2]

2. Fed-Batch Fermentation for D-Xylonic Acid Production

  • Objective: To achieve high-titer D-xylonic acid production by overcoming substrate limitation and product inhibition.

  • Protocol:

    • Inoculate a sterile bioreactor containing the production medium with the prepared seed culture.

    • Carry out the initial batch phase at a controlled temperature, pH, and dissolved oxygen (DO) level.[2]

    • Monitor the depletion of the initial carbon source, which is often indicated by a sharp increase in the DO signal.[2]

    • Initiate the fed-batch phase by feeding a concentrated D-xylose solution into the bioreactor at a predetermined rate.

    • If using an inducible promoter system, add the inducer (e.g., IPTG) to initiate D-xylonic acid production.[2]

    • Aseptically collect samples at regular intervals to analyze cell density, substrate consumption, and D-xylonic acid concentration.[2]

3. Quantification of D-Xylose and D-Xylonic Acid by HPLC

  • Objective: To determine the concentrations of the substrate (D-xylose) and the product (D-xylonic acid) in the fermentation broth.

  • Protocol:

    • Sample Preparation: Centrifuge the fermentation samples to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter.[2]

    • HPLC System: Use an HPLC system equipped with an Aminex HPX-87H column or a similar organic acid analysis column, and an RI or UV detector.[2]

    • Mobile Phase: Use a dilute acid solution, such as 5 mM H₂SO₄, as the mobile phase.[2]

    • Analysis: Inject a known volume of the prepared sample into the HPLC system.

    • Quantification: Create a standard curve using known concentrations of D-xylose and D-xylonic acid to calculate the concentrations in the samples based on the peak areas.

Visualizations

Metabolic_Pathway cluster_periplasm Periplasm / Extracellular cluster_cytoplasm Cytoplasm D-Xylose_ext D-Xylose D-Xylonolactone D-Xylonolactone D-Xylose_ext->D-Xylonolactone D-Xylose Dehydrogenase D-Xylose_int D-Xylose D-Xylose_ext->D-Xylose_int Transporter D-Xylonic_Acid D-Xylonic Acid D-Xylonolactone->D-Xylonic_Acid Lactonase (or spontaneous) D-Xylonic_Acid_int D-Xylonic Acid D-Xylonic_Acid->D-Xylonic_Acid_int Transporter Xylulose Xylulose D-Xylose_int->Xylulose Xylose Isomerase (xylA) (Blocked) Xylulose-5P Xylulose-5-Phosphate Xylulose->Xylulose-5P Xylulokinase (xylB) (Blocked) PPP Pentose Phosphate Pathway Xylulose-5P->PPP Further_Metabolism Further Metabolism (e.g., Dahms/Weimberg Pathway) D-Xylonic_Acid_int->Further_Metabolism D-Xylonate Dehydratase (Blocked)

Caption: Metabolic pathway for D-xylonic acid production and competing pathways.

Troubleshooting_Workflow Start Low/No D-Xylonic Acid Check_Strain Verify Strain Viability and Genetics Start->Check_Strain Check_Conditions Analyze Fermentation Conditions (pH, Temp, DO) Check_Strain->Check_Conditions Strain OK Genetic_Modification Confirm Gene Knockouts/ Overexpression Check_Strain->Genetic_Modification Strain Issue Adjust_Conditions Optimize pH, Temp, Aeration, Agitation Check_Conditions->Adjust_Conditions Suboptimal Nutrient_Analysis Check for Nutrient Limitation Check_Conditions->Nutrient_Analysis Conditions OK Check_Metabolism Investigate Metabolic Pathway Issues Check_Metabolism->Genetic_Modification Success Production Restored Adjust_Conditions->Success Genetic_Modification->Success Nutrient_Analysis->Check_Metabolism Nutrients OK Adjust_Medium Supplement Medium Nutrient_Analysis->Adjust_Medium Limitation Found Adjust_Medium->Success

Caption: Troubleshooting workflow for low D-xylonic acid production.

References

Technical Support Center: Purification of Synthesized Calcium Xylonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthesized calcium xylonate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of calcium xylonate.

Issue 1: Low Yield of Precipitated Calcium Xylonate

Potential Cause Troubleshooting Step Logical Flow
Incomplete Precipitation Ensure the pH of the solution is adjusted to >10 using a calcium hydroxide slurry. Incomplete pH adjustment can lead to a significant portion of the xylonate remaining in solution.graph TD; A[Start] --> B{Low Yield}; B --> C{Check pH}; C -- pH < 10 --> D[Add more Ca(OH)2]; D --> E[Monitor pH]; E -- pH > 10 --> F[Cool to 4°C]; F --> G[Allow sufficient time for precipitation]; G --> H[End]; C -- pH > 10 --> F;
Precipitation temperature is too high The precipitation of calcium xylonate is temperature-dependent. Cooling the solution to 4°C after pH adjustment is crucial for maximizing the yield.dot graph G { rankdir=TB; node [shape=box, style=rounded]; A [label="High Precipitation Temperature"]; B [label="Increased Solubility of Calcium Xylonate"]; C [label="Low Yield"]; A -> B -> C; }
Insufficient precipitation time Allow the solution to stir for several hours at 4°C to ensure complete precipitation.

Issue 2: Discolored Calcium Xylonate Product

Potential Cause Troubleshooting Step Logical Flow
Presence of colored organic impurities Treat the calcium xylonate solution with activated carbon before precipitation or recrystallization.graph TD; A[Start] --> B{Discolored Product}; B --> C{Presence of colored impurities}; C --> D[Activated Carbon Treatment]; D --> E{Filter to remove carbon}; E --> F[Proceed to Precipitation/Recrystallization]; F --> G[End];
Co-precipitation of colored impurities Wash the calcium xylonate precipitate thoroughly with cold deionized water to remove any soluble colored impurities. If the color persists, recrystallization of the product is recommended.dot graph G { rankdir=TB; node [shape=box, style=rounded]; A [label="Co-precipitation of Impurities"]; B [label="Wash precipitate with cold DI water"]; C [label="Recrystallize the product"]; A -> B; B -- Impurity Soluble --> D[Clean Product]; B -- Impurity Insoluble --> C; C -> D; }
Thermal degradation Avoid excessive temperatures during synthesis and purification, as this can lead to the formation of colored degradation products.

Issue 3: Ineffective Impurity Removal by Ion Exchange Chromatography

Potential Cause Troubleshooting Step Logical Flow
Incorrect resin selection For the purification of the xylonate anion, a strong base anion (SBA) exchange resin is typically effective. Ensure the selected resin has a high affinity for organic acids.graph TD; A[Start] --> B{Ineffective IEX}; B --> C{Check Resin Type}; C -- Incorrect Resin --> D[Select Strong Base Anion Resin]; D --> E[Repack Column]; E --> F[End]; C -- Correct Resin --> G{Check Column Packing}; G --> H[End];
Improper column packing Poorly packed columns can lead to channeling and reduced separation efficiency. Ensure the column is packed uniformly without any voids.
Suboptimal loading/elution conditions Adjust the pH of the sample to match the equilibration buffer before loading. Elute with a suitable gradient of a salt solution (e.g., NaCl) to effectively separate the xylonate from other charged impurities.dot graph G { rankdir=TB; node [shape=box, style=rounded]; A [label="Suboptimal IEX Conditions"]; B [label="Adjust Sample pH to Equilibration Buffer"]; C [label="Optimize Salt Gradient for Elution"]; A -> B; A -> C; }

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized calcium xylonate?

A1: Common impurities can include unreacted starting materials, byproducts of the synthesis reaction, colored organic compounds, and inorganic salts. If produced via fermentation, residual sugars, proteins, and other components from the fermentation broth can also be present.

Q2: What is the most effective method for initial purification of calcium xylonate?

A2: Precipitation by adjusting the pH of the crude solution with calcium hydroxide is a straightforward and cost-effective method for the initial recovery and concentration of calcium xylonate.[1]

Q3: How can I remove colored impurities from my calcium xylonate solution?

A3: Activated carbon treatment is a widely used and effective method for removing colored organic impurities.[2][3][4][5] Using powdered activated carbon allows for batch treatment, while granular activated carbon can be used in a column for continuous processing.

Q4: When should I consider using ion exchange chromatography?

A4: Ion exchange chromatography is recommended when a very high purity of calcium xylonate is required, for instance, in pharmaceutical applications.[1] It is highly selective and can separate the xylonate from other charged molecules.

Q5: Can I reuse the activated carbon or ion exchange resin?

A5: Granular activated carbon and ion exchange resins can often be regenerated and reused, which can reduce costs. The regeneration procedure depends on the type of carbon or resin and the nature of the adsorbed impurities.

Data Presentation

Table 1: Comparison of Purification Methods for Xylonic Acid/Xylonate

Purification Method Purity Achieved Yield Advantages Disadvantages
Precipitation (as Calcium Salt) Moderate80-95%Simple, cost-effective for initial recovery.Use of chemicals, potential for co-precipitation of impurities.
Activated Carbon Treatment Purity enhancement depends on the nature and concentration of impurities>90% (product recovery)Effective for color and organic impurity removal.May require an additional filtration step; potential for product loss through adsorption.
Ion Exchange Chromatography >95%>90%High selectivity and purity.Higher cost of resin, requires regeneration, potential for product dilution.
Recrystallization HighYield varies depending on solvent and conditionsCan significantly improve purity and crystal structure.Requires a suitable solvent; can be time-consuming.

Note: Data for Precipitation and Ion Exchange Chromatography is adapted from xylonic acid purification protocols, which are directly relevant to calcium xylonate as an intermediate.[1] Data for Activated Carbon and Recrystallization are estimates based on general principles.

Experimental Protocols

Protocol 1: Purification by Precipitation as Calcium Xylonate

  • pH Adjustment and Precipitation:

    • Transfer the crude calcium xylonate solution to a reaction vessel.

    • Slowly add a slurry of calcium hydroxide (Ca(OH)₂) while stirring to raise the pH to above 10.

    • This converts the more soluble forms of xylonate to the less soluble calcium xylonate.

    • Cool the solution to 4°C with continuous stirring for several hours to promote precipitation.[1]

  • Recovery of Calcium Xylonate:

    • Collect the calcium xylonate precipitate by filtration (e.g., using a Buchner funnel).

    • Wash the precipitate with cold deionized water to remove soluble impurities.[1]

Protocol 2: Activated Carbon Treatment for Decolorization

  • Carbon Addition:

    • To the colored calcium xylonate solution, add powdered activated carbon. A typical starting dosage is 0.1-3% (w/v).[3]

  • Adsorption:

    • Stir the mixture at a controlled temperature (e.g., room temperature to 60°C) for 30-60 minutes.[3] The optimal pH is often between 3 and 6 for organic acids, but should be tested for the specific solution.[3]

  • Carbon Removal:

    • Remove the activated carbon by filtration.

Protocol 3: High-Purity Purification by Anion Exchange Chromatography

  • Resin Selection and Column Packing:

    • Select a strong base anion exchange resin.

    • Pack a chromatography column with the selected resin, ensuring a uniform bed without voids.

  • Equilibration:

    • Equilibrate the column by washing it with several column volumes of a suitable buffer (e.g., a low concentration phosphate or acetate buffer at a neutral pH).

  • Sample Loading:

    • Adjust the pH of the calcium xylonate solution to match the equilibration buffer.

    • Load the sample onto the column at a low flow rate to ensure efficient binding of the xylonate anions.[1]

  • Washing:

    • Wash the column with several column volumes of the equilibration buffer to remove unbound and weakly bound impurities.[1]

  • Elution:

    • Elute the bound xylonate using a linear or step gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer).[1]

  • Fraction Collection and Analysis:

    • Collect fractions throughout the elution process and analyze them for the presence and purity of calcium xylonate.

Mandatory Visualizations

experimental_workflow_precipitation start Crude Calcium Xylonate Solution ph_adjustment Add Ca(OH)2 Slurry (pH > 10) start->ph_adjustment cooling Cool to 4°C with Stirring ph_adjustment->cooling precipitation Allow Precipitation (several hours) cooling->precipitation filtration Filter Precipitate precipitation->filtration washing Wash with Cold DI Water filtration->washing end Purified Calcium Xylonate washing->end

Caption: Workflow for the purification of calcium xylonate via precipitation.

experimental_workflow_activated_carbon start Colored Calcium Xylonate Solution add_carbon Add Powdered Activated Carbon (0.1-3% w/v) start->add_carbon stir Stir for 30-60 min add_carbon->stir filter_carbon Filter to Remove Activated Carbon stir->filter_carbon end Decolorized Calcium Xylonate Solution filter_carbon->end

Caption: Workflow for the decolorization of calcium xylonate solution using activated carbon.

experimental_workflow_ion_exchange start Calcium Xylonate Solution equilibration Equilibrate Anion Exchange Column start->equilibration loading Load Sample (pH adjusted) equilibration->loading washing Wash with Equilibration Buffer loading->washing elution Elute with Salt Gradient washing->elution collection Collect and Analyze Fractions elution->collection end High-Purity Calcium Xylonate collection->end

References

"addressing redox imbalance in microbial D-xylonic acid production"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on microbial D-xylonic acid production, with a specific focus on addressing redox imbalance.

Frequently Asked Questions (FAQs)

Q1: What is redox imbalance in the context of microbial D-xylonic acid production?

A1: Redox imbalance in microbial D-xylonic acid production primarily refers to the disproportionate generation and consumption of redox cofactors, particularly NADH and NAD+. The conversion of D-xylose to D-xylonic acid involves the oxidation of D-xylose, which is catalyzed by xylose dehydrogenase. This enzymatic step often leads to an accumulation of reduced cofactors (NADH). If the downstream metabolic pathways cannot efficiently re-oxidize this excess NADH back to NAD+, a redox imbalance occurs. This can hinder the overall efficiency of D-xylonic acid production.[1][2]

Q2: What are the primary consequences of redox imbalance on D-xylonic acid production?

A2: The primary consequences of redox imbalance include:

  • Reduced Product Yield and Titer: Insufficient regeneration of NAD+ can limit the activity of NAD+-dependent xylose dehydrogenase, thereby slowing down the conversion of D-xylose and lowering the final product yield.

  • Accumulation of Byproducts: To cope with excess NADH, microbial cells may divert carbon flux towards the production of reduced byproducts, such as ethanol or lactate, to regenerate NAD+.

  • Inhibition of Cell Growth: A severe redox imbalance can disrupt cellular homeostasis and inhibit microbial growth, further impacting overall productivity.[3][4]

Q3: What are the common microbial hosts used for D-xylonic acid production?

A3: Several microorganisms have been engineered for D-xylonic acid production, including bacteria like Escherichia coli and Zymomonas mobilis, as well as yeasts such as Saccharomyces cerevisiae.[5][6] Each host has its own advantages and challenges concerning redox metabolism and product tolerance.

Q4: What is the main metabolic pathway for D-xylonic acid production from D-xylose?

A4: The primary engineered pathway for D-xylonic acid production involves a two-step process:

  • Oxidation of D-xylose: D-xylose is first oxidized to D-xylonolactone by a D-xylose dehydrogenase (XDH).

  • Hydrolysis of D-xylonolactone: The resulting D-xylonolactone is then hydrolyzed to D-xylonic acid, either spontaneously or catalyzed by a xylonolactonase (XylC).[7]

Troubleshooting Guide

Issue 1: Low final titer and yield of D-xylonic acid.

Possible Cause Troubleshooting Step Recommended Action
Redox Imbalance Assess the intracellular NADH/NAD+ ratio.Implement strategies to enhance NAD+ regeneration, such as expressing a water-forming NADH oxidase or engineering pathways that consume NADH.
Sub-optimal Promoter Strength Evaluate the expression levels of xylose dehydrogenase (xdh) and other pathway enzymes.Use promoters of varying strengths to balance the expression of pathway genes and avoid excessive NADH production from high XDH activity.
Product Inhibition/Toxicity Determine the inhibitory concentration of D-xylonic acid on your microbial host.Employ a fed-batch or continuous fermentation strategy to maintain the D-xylonic acid concentration below the inhibitory threshold.
Sub-optimal Fermentation Conditions Review and optimize fermentation parameters such as pH, temperature, and aeration.Maintain the pH of the culture medium, as the accumulation of D-xylonic acid will lower it. Ensure adequate aeration, as the initial oxidation step is oxygen-dependent.

Issue 2: Incomplete consumption of D-xylose.

Possible Cause Troubleshooting Step Recommended Action
Insufficient Enzyme Activity Measure the specific activity of D-xylose dehydrogenase in cell lysates.Codon-optimize the xdh gene for the expression host or screen for more active XDH variants from different microbial sources.
Feedback Inhibition Investigate if high concentrations of D-xylonic acid inhibit xylose uptake or XDH activity.Implement in-situ product removal techniques or use a two-phase fermentation system.
Nutrient Limitation Analyze the composition of the fermentation medium for potential limiting nutrients.Supplement the medium with essential nutrients, such as nitrogen, phosphorus, and trace elements, to support robust cell growth and metabolic activity.

Data Presentation

Table 1: D-Xylonic Acid Production in Engineered Escherichia coli

StrainRelevant GenotypeTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Engineered E. coliDisruption of native D-xylose and D-xylonic acid catabolism, overexpression of C. crescentus D-xylose dehydrogenase39.2-1.09[8][9]

Table 2: D-Xylonic Acid Production in Engineered Zymomonas mobilis

StrainRelevant GenotypeTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
ZM4 BXOverexpression of P. xenovorans xylose dehydrogenase26.171.041.85[10]
XA9Five copies of the xylonic acid production gene cassette integrated into the genome51.91.10-[6][11]

Experimental Protocols

Protocol 1: Quantification of Intracellular NADH/NAD+ Ratio

This protocol is adapted from a modified chromogenic assay for determining the ratio of free intracellular NAD+/NADH.[12][13]

1. Sample Preparation:

  • Harvest microbial cells by centrifugation.
  • Wash the cell pellet with an appropriate buffer (e.g., PBS).
  • For total NAD(H) extraction, resuspend the pellet in an extraction buffer.
  • For selective NADH extraction, treat the sample with a mild alkali solution to degrade NAD+.
  • For selective NAD+ extraction, treat the sample with a mild acid solution to degrade NADH.
  • Neutralize the extracts.

2. Cycling Assay:

  • Prepare a reaction mixture containing alcohol dehydrogenase, a tetrazolium salt (e.g., MTT), and phenazine ethosulfate.
  • Add the prepared cell extracts to the reaction mixture.
  • The alcohol dehydrogenase will catalyze a reaction that cycles between NADH and NAD+, reducing the tetrazolium salt to a colored formazan product.
  • Measure the absorbance of the formazan product at a specific wavelength (e.g., 570 nm).

3. Calculation:

  • Generate a standard curve using known concentrations of NADH.
  • Calculate the concentrations of NAD+ and NADH in the samples based on the standard curve.
  • Determine the NADH/NAD+ ratio.

Mandatory Visualizations

D_Xylose_Oxidative_Pathway D-Xylose D-Xylose D-Xylonolactone D-Xylonolactone D-Xylose->D-Xylonolactone Xylose Dehydrogenase (XDH) NAD+ -> NADH D-Xylonic_Acid D-Xylonic_Acid D-Xylonolactone->D-Xylonic_Acid Xylonolactonase (XylC) / Spontaneous H2O

Caption: D-Xylose Oxidative Pathway to D-Xylonic Acid.

Redox_Imbalance_Troubleshooting cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution Low_Yield Low D-Xylonic Acid Yield Redox_Imbalance Redox Imbalance (High NADH/NAD+ ratio) Low_Yield->Redox_Imbalance Increase_NAD_Regeneration Enhance NAD+ Regeneration Redox_Imbalance->Increase_NAD_Regeneration Balance_Expression Balance Enzyme Expression Redox_Imbalance->Balance_Expression

Caption: Troubleshooting Redox Imbalance in D-Xylonic Acid Production.

Experimental_Workflow_Redox_Assessment Start Start: Fermentation Sample_Collection Collect Cell Samples Start->Sample_Collection Extraction Selective NAD+/NADH Extraction Sample_Collection->Extraction Assay Chromogenic Cycling Assay Extraction->Assay Measurement Measure Absorbance Assay->Measurement Calculation Calculate NADH/NAD+ Ratio Measurement->Calculation Analysis Analyze Redox State & Optimize Calculation->Analysis

Caption: Experimental Workflow for Assessing Cellular Redox State.

References

Technical Support Center: Analytical Method Validation for D-xylonic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical method validation of D-xylonic acid in complex matrices such as fermentation broths, biological fluids, and food samples.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental analysis of D-xylonic acid.

Question: Why am I observing poor peak shape (e.g., fronting, tailing, or splitting) for D-xylonic acid in my HPLC analysis?

Answer: Poor peak shape in HPLC analysis of D-xylonic acid can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:

  • Sample Solvent Incompatibility: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Solution: Whenever possible, dissolve and inject your sample in the mobile phase itself. If a different solvent must be used, ensure it is weaker than the mobile phase.

  • Column Overload: Injecting too much sample can lead to peak fronting. Solution: Try diluting your sample or injecting a smaller volume.[1]

  • Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column inlet or degradation of the stationary phase can cause peak tailing or splitting. Solution: Use a guard column to protect your analytical column. If contamination is suspected, follow the column manufacturer's instructions for cleaning and regeneration. In severe cases, the column may need to be replaced.[1]

  • Inappropriate pH of the Mobile Phase: For an acidic analyte like D-xylonic acid, the mobile phase pH should be sufficiently low (ideally 2 pH units below the pKa of the analyte) to ensure it is in a single, un-ionized form. Solution: Adjust the mobile phase pH. For reversed-phase chromatography, a mobile phase containing a small amount of a weak acid like formic acid or a dilute strong acid like sulfuric acid is often used.[2]

Question: My D-xylonic acid peak is co-eluting with other components in the sample matrix, particularly xylose. How can I improve the resolution?

Answer: Co-elution is a common challenge, especially in complex matrices. Here are several strategies to improve the separation of D-xylonic acid from interfering compounds:

  • Optimize Mobile Phase Composition:

    • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the separation of complex mixtures.

    • Solvent Strength: Adjust the ratio of organic solvent to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention and may improve the resolution of early-eluting peaks.

  • Change the Column:

    • Different Stationary Phase: If you are using a standard C18 column, consider a column with a different selectivity, such as an amide column or an ion-exchange column like the Aminex HPX-87H, which is specifically designed for organic acid analysis.[2][3] It has been reported that using an Aminex HPX-87H column may not fully separate D-xylonic acid from xylose.[2] An amide column has shown better separation.[2]

    • Column Dimensions: A longer column or a column with a smaller particle size can provide higher theoretical plates and thus better resolution.

  • Adjust pH: As mentioned previously, controlling the mobile phase pH is crucial for the retention and peak shape of ionizable compounds like D-xylonic acid.

Question: I am experiencing significant signal suppression or enhancement (matrix effects) in my LC-MS/MS analysis of D-xylonic acid. What can I do to mitigate this?

Answer: Matrix effects occur when co-eluting components from the matrix interfere with the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification.[4][5] Here's how to address this issue:

  • Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and isolating the analyte of interest.

    • Liquid-Liquid Extraction (LLE): This can be used to partition D-xylonic acid into a solvent where the interfering matrix components are not soluble.[6]

    • Protein Precipitation: For biological samples like plasma or serum, precipitating proteins with a solvent like acetonitrile can remove a significant portion of the matrix.[6]

  • Chromatographic Separation: Optimize your HPLC method to separate D-xylonic acid from the matrix components that are causing the ion suppression or enhancement.

  • Use an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard for D-xylonic acid is the gold standard for correcting matrix effects, as it will be affected by the matrix in the same way as the analyte.[7] If a SIL-IS is not available, a structural analog can be used, but it may not provide the same level of correction.

  • Sample Dilution: Diluting the sample can reduce the concentration of the interfering matrix components, thereby minimizing their effect on the analyte's ionization.[8]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the validation of analytical methods for D-xylonic acid.

Question: What are the most common analytical techniques for the quantification of D-xylonic acid in complex matrices?

Answer: Several techniques can be used for the quantification of D-xylonic acid, each with its own advantages and disadvantages:

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used technique.[2] Common detectors include:

    • Refractive Index (RI) Detector: Universal detector but can be less sensitive and is not compatible with gradient elution.[3]

    • Ultraviolet (UV) Detector: D-xylonic acid has a weak chromophore, so detection is typically at low wavelengths (around 210 nm). This method can be less specific.[2]

    • Evaporative Light Scattering Detector (ELSD): A more universal detector than UV that is compatible with gradient elution, but it may have a non-linear response.[2]

    • Mass Spectrometry (MS/MS): Offers the highest sensitivity and selectivity, making it ideal for complex matrices and low concentrations.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides high sensitivity and specificity but requires derivatization of the non-volatile D-xylonic acid, which adds an extra step to the sample preparation.[2][10]

  • Enzymatic Assays: These assays are highly specific but may require the development and validation of the enzymatic reaction itself. An example is using a D-xylose dehydrogenase and measuring the formation of NADH spectrophotometrically.[11]

  • Colorimetric Methods: Methods like the hydroxamate assay can be used for quantification, but they may lack the specificity required for complex matrices.[12]

Question: What are the key parameters to evaluate during the validation of an analytical method for D-xylonic acid according to regulatory guidelines (e.g., FDA, EMA)?

Answer: A comprehensive method validation should assess the following parameters to ensure the reliability of the data:[6]

  • Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix.

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known concentrations of the analyte.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.

Question: How should I prepare samples of fermentation broth for D-xylonic acid analysis?

Answer: A typical sample preparation protocol for fermentation broth involves the following steps:

  • Cell Removal: Centrifuge the fermentation sample to pellet the microbial cells.[3]

  • Supernatant Collection: Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter that could clog the HPLC column.[3]

  • Dilution: If the concentration of D-xylonic acid is expected to be high, dilute the filtered supernatant with the mobile phase to bring it within the linear range of the calibration curve.

Quantitative Data Summary

The following tables summarize typical performance data for different analytical methods used for D-xylonic acid quantification.

Table 1: HPLC Method Parameters for D-xylonic Acid Analysis

ParameterHPLC-RI[2]HPLC-ELSD[2]
Column Aminex HPX-87HAmide Column
Mobile Phase 5 mM H₂SO₄Acetonitrile/Water Gradient
Flow Rate 0.6 mL/min0.4 mL/min
Temperature 60 °CNot Specified
Linear Range Not Specified0.2 - 7.0 g/L
Correlation (r²) Not Specified0.9996
Analysis Time ~30-50 min~12 min

Table 2: Method Validation Parameters

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy 80-120% of the true value
Precision (%RSD) ≤ 15% (≤ 20% at LOQ)
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1

Experimental Protocols

Protocol 1: HPLC-RI Analysis of D-xylonic Acid in Fermentation Broth

This protocol is based on a widely used method for analyzing organic acids in fermentation samples.[2]

  • Sample Preparation: a. Centrifuge 1 mL of fermentation broth at 10,000 x g for 10 minutes to pellet the cells. b. Filter the supernatant through a 0.22 µm syringe filter. c. Dilute the filtered sample with 5 mM H₂SO₄ as needed to fall within the calibration range.

  • HPLC System and Conditions: a. HPLC System: An HPLC system equipped with an Aminex HPX-87H column (300 x 7.8 mm).[2] b. Mobile Phase: 5 mM H₂SO₄.[2] c. Flow Rate: 0.6 mL/min.[2] d. Column Temperature: 60 °C.[2] e. Detector: Refractive Index (RI) detector. f. Injection Volume: 20 µL.[2]

  • Analysis: a. Prepare a series of D-xylonic acid standards in 5 mM H₂SO₄. b. Generate a calibration curve by injecting the standards. c. Inject the prepared samples and quantify the D-xylonic acid concentration based on the calibration curve.

Protocol 2: UHPLC-ELSD Analysis of D-xylonic Acid

This method offers a faster analysis time and better separation from some sugars compared to the HPLC-RI method.[2]

  • Sample Preparation: a. Follow the same sample preparation steps as in Protocol 1.

  • UHPLC System and Conditions: a. UHPLC System: An ultra-high performance liquid chromatography system with an amide column. b. Mobile Phase A: Acetonitrile c. Mobile Phase B: Water with a volatile buffer (e.g., ammonium acetate) d. Gradient: A suitable gradient to separate D-xylonic acid from other components. e. Flow Rate: 0.4 mL/min.[2] f. Detector: Evaporative Light Scattering Detector (ELSD). g. Injection Volume: 5-10 µL.

  • Analysis: a. Prepare standards and generate a calibration curve. b. Analyze samples and quantify D-xylonic acid.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_validation Method Validation sample Complex Matrix (e.g., Fermentation Broth) centrifugation Centrifugation (Cell Removal) sample->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration dilution Dilution (with Mobile Phase) filtration->dilution hplc HPLC/UHPLC Analysis dilution->hplc data_acquisition Data Acquisition hplc->data_acquisition calibration Calibration Curve Generation data_acquisition->calibration quantification Quantification calibration->quantification validation_params Validation Parameter Assessment quantification->validation_params

Caption: General workflow for analytical method validation of D-xylonic acid.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Problem Observed (e.g., Poor Peak Shape) cause1 Sample Solvent Incompatibility start->cause1 cause2 Column Overload start->cause2 cause3 Column Contamination start->cause3 cause4 Incorrect Mobile Phase pH start->cause4 sol1 Dissolve sample in mobile phase cause1->sol1 sol2 Dilute sample or reduce injection volume cause2->sol2 sol3 Use guard column, clean/replace column cause3->sol3 sol4 Adjust mobile phase pH cause4->sol4

Caption: Troubleshooting logic for common HPLC issues.

matrix_effects_mitigation cluster_prep_methods Sample Prep Techniques problem Matrix Effects Observed (Signal Suppression/Enhancement) strategy1 Improve Sample Preparation problem->strategy1 strategy2 Optimize Chromatography problem->strategy2 strategy3 Use Internal Standard problem->strategy3 strategy4 Dilute Sample problem->strategy4 spe Solid-Phase Extraction (SPE) strategy1->spe lle Liquid-Liquid Extraction (LLE) strategy1->lle pp Protein Precipitation strategy1->pp

Caption: Strategies for mitigating matrix effects in LC-MS/MS analysis.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of D-Xylonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the validated biological activities of D-xylonic acid and its relevant alternatives. While D-xylonic acid has emerged as a significant platform chemical in industrial biotechnology, its therapeutic potential remains largely unexplored. This document aims to present the current state of knowledge, highlight critical research gaps, and provide standardized experimental protocols to facilitate further investigation into its biological effects.

Overview of D-Xylonic Acid and Its Alternatives

D-xylonic acid is a sugar acid derived from the oxidation of D-xylose, a major component of hemicellulose.[1] It is a naturally occurring substance produced by various microorganisms and is recognized for its potential in the food, pharmaceutical, and construction industries.[1] Its primary alternatives for comparison in terms of biological activity include its stereoisomer, L-xylonic acid, and the structurally similar gluconic acid and its derivatives.

L-Xylonic Acid: Research on the biological activities of L-xylonic acid is sparse, limiting direct comparison.[1] Metabolic pathways are highly stereospecific, meaning enzymes that process D-isomers are often inactive towards L-forms.[2]

Gluconic Acid and its Derivatives: Gluconic acid, derived from glucose, is widely used in the pharmaceutical and food industries.[3] Its salts, such as sodium gluconate, and the related compound calcium D-glucarate, have documented biological activities, making them valuable comparators.[4][5]

Comparison of Biological Activities

A significant disparity exists in the available literature regarding the biological activities of D-xylonic acid compared to gluconic acid and its derivatives. While D-xylonic acid is often cited as non-toxic, there is a notable absence of quantitative data on specific therapeutic effects.[1]

Biological ActivityD-Xylonic AcidGluconic Acid & Derivatives
Antimicrobial Activity Mentioned as a potential "antibiotic" without supporting data.Sodium gluconate exhibits antimicrobial properties.[6]
Anti-inflammatory Activity No direct experimental data found.Sodium gluconate reduces inflammatory cytokines (IL-1β and IL-6) and inhibits ERK phosphorylation.[4][7] Calcium D-glucarate has shown anti-inflammatory activity in animal studies.[5]
Antioxidant Activity No direct experimental data found.[1]Sodium gluconate possesses antioxidant activities.[4]
Enzyme Inhibition No specific enzyme inhibition data found.Calcium D-glucarate inhibits beta-glucuronidase.[8][9]
Antitumor Activity No direct experimental data found.Sodium gluconate shows antitumor activity against colorectal cancer.[4] Calcium D-glucarate is suggested to reduce the risk of certain cancers.[8]

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of the compounds discussed. The lack of entries for D-xylonic acid underscores the need for further research.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundTest OrganismMIC ValueReference
D-Xylonic AcidData not availableData not available
Sodium GluconateSpecific data not available in search resultsData not available in search results

Table 2: Anti-inflammatory Activity (IC50)

CompoundAssayIC50 ValueReference
D-Xylonic AcidData not availableData not available
Sodium GluconateSpecific data not available in search resultsData not available in search results

Table 3: Cytotoxicity (IC50)

CompoundCell LineIC50 ValueReference
D-Xylonic AcidData not availableData not available
Sodium GluconateSpecific data not available in search resultsData not available in search results

Experimental Protocols

To facilitate standardized research into the biological activities of D-xylonic acid, detailed protocols for key assays are provided below.

MTT Assay for Cytotoxicity

This assay determines the effect of a compound on cell viability.

Materials:

  • 96-well plates

  • Cells in culture

  • Test compound (D-xylonic acid)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the free radical scavenging capacity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Test compound (D-xylonic acid)

  • Methanol

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare various concentrations of the test compound in methanol.

  • Add 100 µL of each concentration of the test compound to a 96-well plate.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Ascorbic acid or Trolox can be used as a positive control.

  • Calculate the percentage of radical scavenging activity.

Hyaluronidase Inhibition Assay for Anti-inflammatory Activity

This assay assesses the potential of a compound to inhibit hyaluronidase, an enzyme involved in inflammation.

Materials:

  • Hyaluronidase from bovine testes

  • Hyaluronic acid sodium salt

  • Acetate buffer (0.1 M, pH 3.5)

  • Bovine serum albumin (BSA)

  • p-Dimethylaminobenzaldehyde (DMAB) solution

  • Microplate reader

Procedure:

  • Prepare a solution of hyaluronidase in acetate buffer.

  • In a 96-well plate, add the test compound at various concentrations, followed by the hyaluronidase solution.

  • Incubate at 37°C for 20 minutes.

  • Add hyaluronic acid solution to initiate the enzymatic reaction and incubate at 37°C for 45 minutes.

  • Stop the reaction by adding a suitable reagent.

  • Add DMAB solution and incubate at 37°C for 20 minutes to develop color.

  • Measure the absorbance at 585 nm.

  • Tannic acid can be used as a positive control.

  • Calculate the percentage of hyaluronidase inhibition.

Signaling Pathways and Experimental Workflows

Microbial Production of D-Xylonic Acid

D-xylonic acid is primarily produced from D-xylose through the xylose oxidative pathway in various microorganisms. This pathway involves the enzymatic conversion of D-xylose to D-xylonolactone, which is then hydrolyzed to D-xylonic acid.

Microbial_Production_of_D_Xylonic_Acid D-Xylose D-Xylose D-Xylonolactone D-Xylonolactone D-Xylose->D-Xylonolactone Xylose Dehydrogenase (e.g., XylB) D-Xylonic Acid D-Xylonic Acid D-Xylonolactone->D-Xylonic Acid Lactonase (e.g., XylC) or Spontaneous Hydrolysis

Caption: Microbial production pathway of D-xylonic acid from D-xylose.

General Workflow for Biological Activity Validation

The following workflow outlines a systematic approach for researchers to validate the biological activity of D-xylonic acid.

Biological_Activity_Validation_Workflow cluster_0 In Vitro Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Data_Analysis Data Analysis and IC50/MIC Determination Cytotoxicity_Assay->Data_Analysis Antioxidant_Assay Antioxidant Assay (e.g., DPPH) Antioxidant_Assay->Data_Analysis Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., Hyaluronidase Inhibition) Anti_inflammatory_Assay->Data_Analysis Enzyme_Inhibition_Assay Specific Enzyme Inhibition Assays Enzyme_Inhibition_Assay->Data_Analysis Hypothesis_Generation Hypothesis Generation: Potential Biological Activity of D-Xylonic Acid Hypothesis_Generation->Cytotoxicity_Assay Hypothesis_Generation->Antioxidant_Assay Hypothesis_Generation->Anti_inflammatory_Assay Hypothesis_Generation->Enzyme_Inhibition_Assay Mechanism_of_Action_Studies Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Data_Analysis->Mechanism_of_Action_Studies

Caption: A general workflow for the validation of D-xylonic acid's biological activity.

Conclusion and Future Directions

D-xylonic acid is a promising bio-based chemical with established industrial applications. However, its potential in the pharmaceutical and therapeutic sectors is significantly underdeveloped, as evidenced by the lack of robust data on its biological activities. In contrast, its structural analog, gluconic acid, and related compounds have demonstrated anti-inflammatory, antioxidant, and enzyme-inhibiting properties.

This guide highlights a critical need for systematic investigation into the biological effects of D-xylonic acid. Researchers are encouraged to utilize the provided standardized protocols to explore its potential antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties. Elucidating these activities and their underlying mechanisms will be crucial for unlocking the full therapeutic potential of this readily available bio-based molecule.

References

Comparative Analysis of Calcium Bioavailability: D-Xylonic Acid Calcium Salt vs. Calcium Gluconate

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

The selection of an appropriate calcium salt is a critical consideration in the development of oral supplements and therapeutics, with bioavailability being a primary determinant of efficacy. While calcium gluconate is a commonly utilized form of calcium supplementation, the bioavailability of emerging alternatives such as D-xylonic acid calcium salt is of considerable interest to the scientific community. This guide provides a comparative overview of the available bioavailability data for calcium gluconate and outlines the experimental methodologies required to assess and compare the bioavailability of these two calcium salts.

Bioavailability of Calcium Salts: A Data-Driven Comparison

A direct comparative study on the bioavailability of this compound and calcium gluconate has not been identified in the current scientific literature. Consequently, this guide presents the available data for calcium gluconate to serve as a benchmark. Further research is required to determine the bioavailability of this compound.

Table 1: Summary of Quantitative Bioavailability Data for Calcium Gluconate

Calcium SaltStudy PopulationDosage of Elemental CalciumMean Fractional Calcium Absorption (%)Key Findings
Calcium GluconateHealthy fasting subjects500 mg27 ± 3No statistically significant difference in absorption compared to calcium acetate, lactate, citrate, and carbonate.
Calcium GluconateHealthy young men500 mgData not provided as percentage, but serum calcium increase was 5.8%Bioavailability was found to be almost identical to calcium lactate citrate, calcium lactate malate, and calcium carbonate.

Note: The bioavailability of calcium can be influenced by various factors including the subject's age, vitamin D status, and the presence of food in the gastrointestinal tract.

While there is a lack of direct data on this compound, a study on D-xylose, the sugar from which D-xylonic acid is derived, showed moderate absorption in the small intestine and negligible absorption in the large intestine in rats[1]. However, it is important to note that the absorption characteristics of D-xylose may not be directly extrapolated to this compound.

Experimental Protocols for Assessing Calcium Bioavailability

To facilitate future research and a direct comparison between this compound and calcium gluconate, the following established experimental protocols for assessing calcium bioavailability are detailed.

2.1. In Vivo Methods

  • Isotopic Tracer Techniques: This is considered the gold standard for accurately measuring fractional calcium absorption.

    • Protocol:

      • Administer a known dose of the calcium salt of interest labeled with a stable or radioactive calcium isotope (e.g., ⁴⁴Ca or ⁴⁵Ca) orally.

      • Simultaneously, administer a different calcium isotope (e.g., ⁴²Ca or ⁴⁷Ca) intravenously.

      • Collect urine and/or blood samples over a defined period (typically 24-48 hours).

      • Analyze the isotopic ratios in the collected samples using mass spectrometry or a gamma counter.

      • The fractional absorption of the oral calcium is calculated from the ratio of the oral isotope to the intravenous isotope recovered in the urine or plasma.

  • Balance Studies: This method provides an estimate of net calcium retention.

    • Protocol:

      • Place subjects on a controlled diet with a known calcium content for an acclimatization period.

      • Administer the calcium salt being tested.

      • Collect all fecal and urinary excretions over a specified period.

      • Measure the total calcium content in the diet and in the collected excreta using methods like atomic absorption spectrophotometry.

      • Calcium absorption is calculated as the difference between total calcium intake and total fecal calcium excretion.

2.2. In Vitro Methods

  • Simulated Gastrointestinal Digestion: This method assesses the solubility and dialyzability of the calcium salt.

    • Protocol:

      • Incubate the calcium salt in a multi-step enzymatic digestion system that mimics the conditions of the stomach (pepsin at acidic pH) and small intestine (pancreatin and bile salts at a more neutral pH).

      • After digestion, separate the soluble fraction by centrifugation or filtration.

      • To assess dialyzability, place the digestate in a dialysis bag and measure the amount of calcium that passes through the membrane into a surrounding buffer.

      • Quantify the calcium concentration in the soluble and dialyzed fractions.

  • Caco-2 Cell Culture Model: This model simulates the transport of calcium across the intestinal epithelium.

    • Protocol:

      • Culture Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, on permeable supports in a bicameral chamber system.

      • Apply the calcium salt to the apical (luminal) side of the Caco-2 cell monolayer.

      • After a specific incubation period, collect samples from the basolateral (serosal) side.

      • Measure the amount of calcium transported across the cell monolayer.

Signaling Pathways in Intestinal Calcium Absorption

The intestinal absorption of calcium is a complex process involving two main pathways: the transcellular and paracellular pathways. The transcellular pathway is an active, saturable process that is primarily regulated by vitamin D, while the paracellular pathway is a passive, non-saturable process.

Intestinal_Calcium_Absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Blood cluster_paracellular Paracellular Pathway cluster_regulation Regulation Ca2+_lumen Ca²⁺ TRPV6 TRPV6 Ca2+_lumen->TRPV6 Apical Entry Paracellular Passive Diffusion Ca2+_lumen->Paracellular Paracellular Transport Ca2+_cyto Ca²⁺ TRPV6->Ca2+_cyto Calbindin Calbindin-D9k Ca-Calbindin Ca²⁺-Calbindin PMCA1b PMCA1b Ca2+_blood Ca²⁺ PMCA1b->Ca2+_blood Basolateral Extrusion (ATP) Ca2+_cyto->Calbindin Binding Ca-Calbindin->PMCA1b Transport Paracellular->Ca2+_blood VitaminD 1,25(OH)₂D₃ (Active Vitamin D) VDR VDR VitaminD->VDR binds Nucleus Nucleus VDR->Nucleus translocates to Nucleus->TRPV6 upregulates expression Nucleus->Calbindin upregulates expression Nucleus->PMCA1b upregulates expression

Caption: Intestinal calcium absorption pathways.

Proposed Experimental Workflow for Comparative Bioavailability Assessment

A robust comparison of the bioavailability of this compound and calcium gluconate would require a well-designed clinical trial. The following diagram outlines a logical workflow for such a study.

Comparative_Bioavailability_Workflow cluster_study_design Study Design cluster_intervention Intervention cluster_data_collection Data Collection cluster_analysis Data Analysis Design Randomized, Crossover Study Design GroupA Group A: Oral D-Xylonic Acid Calcium Salt Design->GroupA GroupB Group B: Oral Calcium Gluconate Design->GroupB Participants Healthy Volunteers (Screening & Consent) Participants->Design Washout Washout Period GroupA->Washout Blood Serial Blood Sampling (Serum Calcium, PTH) GroupA->Blood Urine 24h Urine Collection (Calcium Excretion) GroupA->Urine GroupB->Washout GroupB->Blood GroupB->Urine PK Pharmacokinetic Analysis (AUC, Cmax, Tmax) Blood->PK Urine->PK Stats Statistical Comparison (e.g., t-test, ANOVA) PK->Stats Conclusion Conclusion on Relative Bioavailability Stats->Conclusion

References

"comparing different microbial strains for D-xylonic acid production"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-xylonic acid, a versatile platform chemical, holds significant promise in various industries, from pharmaceuticals to biodegradable polymers.[1][2] Its production through microbial fermentation offers a sustainable and economically viable alternative to traditional chemical synthesis. This guide provides a comprehensive comparison of different microbial strains utilized for D-xylonic acid production, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the optimal biocatalyst for their specific needs.

Performance Comparison of Microbial Strains

The selection of a microbial host is a critical determinant of the overall efficiency and economic feasibility of D-xylonic acid production. Both native microorganisms and genetically engineered strains have been extensively studied, each presenting unique advantages and disadvantages. The following table summarizes the performance of key microbial strains, highlighting their production titers, yields, and productivities under various fermentation conditions.

Microbial StrainStrain TypeTiter (g/L)Yield (g/g)Productivity (g/L/h)Fermentation ModeReference
Gluconobacter oxydansNative588.70.9948.66Fed-batch[3]
Pseudomonas putidaEngineered-0.97-Resting cells[4][5]
Klebsiella pneumoniaeNative1031.11-Fed-batch[6]
Escherichia coliEngineered39.2-1.09Batch[7][8]
Escherichia coliEngineered27.3~0.881.8Fed-batch[9][10]
Saccharomyces cerevisiaeEngineered43---[11]
Saccharomyces cerevisiaeEngineered17---[1]
Zymomonas mobilisEngineered22.88--Batch[12]

Metabolic Pathways for D-Xylonic Acid Production

The microbial conversion of D-xylose to D-xylonic acid is primarily an oxidative process. Understanding the specific enzymatic pathways is crucial for targeted metabolic engineering to enhance production efficiency.

Native Producers: Gluconobacter oxydans and Pseudomonas putida

In native producers like Gluconobacter oxydans and Pseudomonas putida, the oxidation of D-xylose occurs in the periplasm.[13] A membrane-bound pyrroloquinoline quinone (PQQ)-dependent glucose dehydrogenase (GCD) directly oxidizes D-xylose to D-xylonolactone. This lactone is then hydrolyzed to D-xylonic acid, either spontaneously or by a lactonase.

G_oxydans_pathway D-Xylose D-Xylose D-Xylonolactone D-Xylonolactone D-Xylose->D-Xylonolactone  GCD (PQQ-dependent) D-Xylonic Acid D-Xylonic Acid D-Xylonolactone->D-Xylonic Acid  Lactonase / Spontaneous

D-Xylonic Acid Production Pathway in Gluconobacter oxydans
Engineered Escherichia coli

In engineered E. coli, the native D-xylose catabolism pathway is typically blocked by deleting the genes for xylose isomerase (xylA) and xylulokinase (xylB).[7][9][10] A heterologous pathway is introduced, usually from Caulobacter crescentus, consisting of a cytosolic NAD(P)+-dependent D-xylose dehydrogenase (XDH) and a D-xylonolactonase (XylC).[1][7][9][10] XDH converts D-xylose to D-xylonolactone, which is then hydrolyzed to D-xylonic acid by XylC.[9][10]

E_coli_pathway cluster_blocked Blocked Native Pathway cluster_engineered Engineered Pathway D-Xylose_native D-Xylose D-Xylulose D-Xylulose D-Xylose_native->D-Xylulose  xylA (deleted) D-Xylulose-5-P D-Xylulose-5-P D-Xylulose->D-Xylulose-5-P  xylB (deleted) D-Xylose_eng D-Xylose D-Xylonolactone D-Xylonolactone D-Xylose_eng->D-Xylonolactone  XDH (heterologous) D-Xylonic Acid D-Xylonic Acid D-Xylonolactone->D-Xylonic Acid  XylC (heterologous)

Engineered D-Xylonic Acid Pathway in Escherichia coli
Engineered Saccharomyces cerevisiae

Similar to E. coli, the production of D-xylonic acid in Saccharomyces cerevisiae is achieved by introducing a heterologous D-xylose dehydrogenase.[1] For instance, the expression of the NAD+-dependent D-xylose dehydrogenase (xylB) from Caulobacter crescentus has proven effective.[1] This enzyme facilitates the conversion of D-xylose to D-xylonolactone, which subsequently hydrolyzes to D-xylonic acid.

S_cerevisiae_pathway D-Xylose D-Xylose D-Xylonolactone D-Xylonolactone D-Xylose->D-Xylonolactone  xylB (heterologous) D-Xylonic Acid D-Xylonic Acid D-Xylonolactone->D-Xylonic Acid  Spontaneous Hydrolysis experimental_workflow cluster_prep Preparation cluster_fermentation Fermentation cluster_analysis Analysis Strain_Selection Microbial Strain Selection Inoculum_Preparation Inoculum Preparation Strain_Selection->Inoculum_Preparation Fermentation_Process Fermentation Inoculum_Preparation->Fermentation_Process Sampling Regular Sampling Fermentation_Process->Sampling Cell_Density Cell Density Measurement (OD600) Sampling->Cell_Density HPLC_Analysis HPLC Analysis (Substrate & Product) Sampling->HPLC_Analysis Data_Analysis Data Analysis (Titer, Yield, Productivity) HPLC_Analysis->Data_Analysis

References

A Comparative Guide to Calcium Supplements for Researchers and Drug Development Professionals: Evaluating D-Xylonic Acid Calcium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium is an essential mineral vital for numerous physiological processes, most notably for the formation and maintenance of bone health. While dietary intake is the primary source of calcium, supplementation is often necessary to meet daily requirements and prevent conditions like osteoporosis. The efficacy of a calcium supplement is largely determined by its bioavailability—the degree to which the elemental calcium can be absorbed and utilized by the body. This guide provides a comparative analysis of common calcium supplements and explores the potential of D-Xylonic acid calcium salt as a novel calcium source. It is important to note that, at present, there is a significant lack of published scientific literature and experimental data specifically evaluating the efficacy of this compound as a calcium supplement for bone health in humans or animals. Therefore, this guide will provide a framework for evaluation based on established principles of calcium absorption and data from well-researched calcium salts.

Comparison of Common Calcium Supplements

The two most prevalent forms of calcium supplements are calcium carbonate and calcium citrate. Their properties are summarized in the table below.

FeatureCalcium CarbonateCalcium CitrateThis compound
Elemental Calcium (%) ~40%[1][2]~21%[1][2]Data not available
Solubility Low, requires stomach acid for absorption[2]High, does not require stomach acid for absorption[1][2][3]Data not available
Absorption Best taken with food[2][4]Can be taken with or without food[1][2][3]Data not available
Bioavailability Generally lower than calcium citrate[5][6]Generally higher than calcium carbonate[3][5]Data not available
Common Side Effects Constipation, bloating, gas[2][3]Less likely to cause gastrointestinal side effects[3][4]Data not available

Factors Influencing Calcium Bioavailability

The evaluation of any new calcium salt, such as this compound, would need to consider several key factors that influence calcium bioavailability:

  • Elemental Calcium Content: The percentage of actual calcium in the salt determines the size and number of tablets required to achieve a specific dose.[1][2]

  • Solubility: Calcium must be in a soluble, ionized form to be absorbed. Salts that are more soluble in the intestinal lumen tend to have higher bioavailability.

  • Presence of Food: The presence of food can enhance the absorption of some calcium salts, like calcium carbonate, by stimulating the release of stomach acid.[2][4]

  • Vitamin D Status: Vitamin D is crucial for the active transport of calcium across the intestinal wall.[1][7][8]

  • Age and Physiological Conditions: Factors such as age, pregnancy, and certain medical conditions can affect calcium absorption.[1]

Experimental Protocols for Efficacy Evaluation

To assess the efficacy of a novel calcium supplement like this compound, a randomized controlled trial would be the gold standard. The following outlines a potential experimental protocol based on studies of other calcium salts[9]:

1. Study Design: A randomized, double-blind, placebo-controlled or active-comparator (e.g., calcium carbonate or citrate) trial.

2. Participants: A defined population, for example, postmenopausal women with osteopenia, who would be randomly assigned to different treatment groups.

3. Intervention: Daily administration of a standardized dose of elemental calcium from this compound, a comparator calcium salt, or a placebo for a specified duration (e.g., 6-12 months).

4. Primary Outcome Measures:

  • Change in Bone Mineral Density (BMD): Measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA) at key sites like the lumbar spine and femoral neck.
  • Biomarkers of Bone Turnover: Serum markers of bone formation (e.g., procollagen type I N-terminal propeptide, P1NP) and bone resorption (e.g., C-terminal telopeptide of type I collagen, CTX).

5. Secondary Outcome Measures:

  • Serum Calcium Levels: To assess acute changes in calcium absorption.
  • Parathyroid Hormone (PTH) Levels: To evaluate the physiological response to calcium supplementation.
  • Adverse Events: To monitor the safety and tolerability of the supplement.

6. Bioavailability Assessment: A crossover study design could be employed where subjects receive single doses of different calcium formulations, followed by serial blood and urine sampling to determine the area under the curve (AUC) for serum calcium concentration and total urinary calcium excretion.

Visualizing Methodologies and Pathways

Experimental Workflow for a Comparative Bioavailability Study

G cluster_0 Subject Recruitment & Baseline cluster_1 Randomization & Intervention cluster_2 Follow-up & Outcome Assessment cluster_3 Data Analysis Recruitment Recruit Target Population (e.g., Postmenopausal Women) Screening Screening & Informed Consent Recruitment->Screening Baseline Baseline Measurements: - BMD (DXA) - Serum Calcium, PTH - Bone Turnover Markers Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: This compound Randomization->GroupA GroupB Group B: Calcium Carbonate Randomization->GroupB GroupC Group C: Placebo Randomization->GroupC FollowUp Follow-up Visits (e.g., 3, 6, 12 months) GroupA->FollowUp GroupB->FollowUp GroupC->FollowUp Monitoring Monitor Adherence & Adverse Events FollowUp->Monitoring Final End-of-Study Measurements: - Repeat Baseline Measures Monitoring->Final Analysis Statistical Analysis: - Compare changes in BMD - Analyze biomarker data Final->Analysis

Caption: A hypothetical workflow for a clinical trial comparing this compound to other calcium sources.

Intestinal Calcium Absorption Pathway

cluster_0 Intestinal Lumen cluster_1 Enterocyte (Intestinal Cell) cluster_2 Bloodstream cluster_3 Regulation Ca_Lumen Ca2+ TRPV6 TRPV6 Channel Ca_Lumen->TRPV6 Enters Cell Calbindin Calbindin-D9k TRPV6->Calbindin Binds Ca2+ PMCA1b PMCA1b (Pump) Calbindin->PMCA1b Transports Ca2+ Ca_Blood Ca2+ PMCA1b->Ca_Blood Exits Cell VitaminD Active Vitamin D (Calcitriol) VitaminD->TRPV6 Upregulates VitaminD->Calbindin Upregulates VitaminD->PMCA1b Upregulates

Caption: The transcellular pathway of active calcium absorption in the intestine, regulated by Vitamin D.

Conclusion

While this compound is commercially available for research purposes, there is a clear absence of efficacy data to support its use as a calcium supplement. In contrast, calcium carbonate and calcium citrate are well-characterized supplements with established advantages and disadvantages. For researchers and drug development professionals, the evaluation of this compound would require rigorous preclinical and clinical studies to determine its bioavailability, efficacy in improving bone health, and safety profile. The experimental framework and established knowledge of other calcium salts presented in this guide offer a roadmap for such investigations. Future research is necessary to ascertain whether this compound can offer any advantages over currently available calcium supplements.

References

Toxicological Assessment of D-Xylonic Acid Calcium Salt: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of publicly available toxicological data reveals a significant lack of specific studies on D-Xylonic acid calcium salt. To provide a relevant comparative framework for researchers and drug development professionals, this guide synthesizes the available information on D-Xylonic acid and presents a toxicological comparison with structurally similar and widely used calcium salts: calcium gluconate, calcium lactate, and calcium citrate. While these compounds serve as useful surrogates, it is crucial to underscore that a definitive toxicological profile of this compound necessitates dedicated safety and toxicity studies.

This compound: Current State of Knowledge

This compound is the calcium salt of D-Xylonic acid, a sugar acid that can be produced from the hydrolysis of cellulose. It is used as a nutritional supplement and an additive in animal feed[1]. In biochemical research, it is utilized as a reagent[2].

There is a notable absence of published acute, sub-chronic, chronic, genotoxicity, or carcinogenicity studies on this compound in animal models or humans. The majority of available literature focuses on its production via microbial fermentation[3][4][5]. In the context of microbial engineering, the accumulation of D-Xylonic acid in the fermentation medium can lead to acidification and subsequent toxicity to the microorganisms, which hinders cell growth and product formation[6][7][8]. However, this is not a direct indicator of its toxicological profile in mammals.

Comparative Toxicological Assessment of Alternative Calcium Salts

Given the data gap for this compound, this section provides a comparative overview of the toxicological data for three commonly used organic calcium salts: calcium gluconate, calcium lactate, and calcium citrate. These compounds are structurally related as calcium salts of sugar-derived acids and have extensive histories of use in food, pharmaceuticals, and dietary supplements.

Acute Toxicity

The following table summarizes the available acute toxicity data for the comparator calcium salts.

CompoundTest AnimalRoute of AdministrationLD50 (Lethal Dose, 50%)Reference
Calcium Citrate RatDermal>2000 mg/kg
MouseOral5400 mg/kg
Calcium Gluconate RatOral>5000 mg/kg[9]
Calcium Lactate Not specifiedNot specifiedLow acute oral toxicity[10]

No specific LD50 data was found for Calcium Lactate in the reviewed literature, but it is generally regarded as having low acute toxicity.

Chronic Toxicity and Carcinogenicity

Long-term studies are crucial for assessing the safety of substances with prolonged exposure.

CompoundTest AnimalStudy DurationKey FindingsReference
Calcium Lactate F344 Rats2 yearsNo toxic or carcinogenic activity observed at levels up to 5% in drinking water.[11]
Calcium Citrate No data available-No significant acute toxicological data identified in literature search.
Calcium Gluconate No data available-No significant acute toxicological data identified in literature search.[9]
Genotoxicity and Mutagenicity
CompoundAssay TypeResultsReference
Calcium Citrate Not specifiedNot considered mutagenic.[12]
Calcium Lactate Not specifiedNot considered mutagenic.[10]
Calcium Gluconate Not specifiedNo significant data identified.[9]
Reproductive and Developmental Toxicity
CompoundTest AnimalKey FindingsReference
Calcium Citrate Wistar RatsNo significant maternal or embryo-fetal toxicity at doses up to 1000 mg/kg during organogenesis. The No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity was determined to be 1000 mg/kg.[13]
Calcium Gluconate Not specifiedConsidered low risk for reproduction toxicity in the absence of hypercalcemia.[14]
Calcium Lactate Not specifiedNo data available.-

Experimental Protocols: A General Overview

Detailed experimental protocols for this compound are not available due to the lack of studies. However, standard toxicological assessments generally follow established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). Below are generalized workflows for key toxicological studies.

Acute Oral Toxicity Study Workflow (Based on OECD TG 423)

G start Acclimatization of Animals (e.g., Rats, 5-7 days) dose_prep Dose Formulation of This compound start->dose_prep dosing Single Oral Gavage Dosing (Sequential, starting with one animal) dose_prep->dosing observation Observation Period (14 days) - Clinical signs - Body weight - Mortality dosing->observation necropsy Gross Necropsy (at end of observation period) observation->necropsy data_analysis Data Analysis and LD50 Estimation necropsy->data_analysis end Conclusion on Acute Toxicity data_analysis->end

Caption: Generalized workflow for an acute oral toxicity study.

Bacterial Reverse Mutation Test (Ames Test) Workflow (Based on OECD TG 471)

G start Prepare Bacterial Strains (e.g., Salmonella typhimurium) test_prep Prepare Test Compound Concentrations (with and without S9 metabolic activation) start->test_prep exposure Expose Bacteria to Test Compound (Plate incorporation or pre-incubation method) test_prep->exposure incubation Incubate Plates (48-72 hours) exposure->incubation counting Count Revertant Colonies incubation->counting data_analysis Analyze Data for a Dose-Dependent Increase in Revertants counting->data_analysis end Conclusion on Mutagenic Potential data_analysis->end

Caption: Standard workflow for an Ames mutagenicity test.

Conclusion and Future Directions

There is a clear and significant gap in the scientific literature regarding the toxicological properties of this compound. While it is utilized in some industries, its safety profile for human and animal health has not been rigorously established through standardized toxicological testing.

For drug development professionals and researchers considering the use of this compound in applications that involve human or animal exposure, it is imperative that a comprehensive toxicological assessment be conducted. This should include, at a minimum, studies on acute toxicity, genotoxicity, and repeated-dose toxicity, following internationally recognized guidelines. Such studies are essential to establish a reliable safety profile and enable informed risk assessments.

References

A Comparative Guide to Analytical Methods for D-Xylonic Acid Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Current Analytical Techniques for the Quantification of D-Xylonic Acid, Supported by Experimental Data.

This guide provides a comprehensive cross-validation of prevalent analytical methods for the quantification of D-xylonic acid, a key bio-based platform chemical with significant applications in the pharmaceutical and chemical industries. The following sections detail the performance characteristics and experimental protocols of key techniques, offering a comparative analysis to aid in method selection for research, quality control, and process optimization.

Data Presentation: A Comparative Analysis of Method Performance

The selection of an appropriate analytical method hinges on its performance characteristics. The table below summarizes the key validation parameters for High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), a spectrophotometric assay, and Ultra-Performance Liquid Chromatography with Evaporative Light Scattering Detection (UPLC-ELS).

ParameterHPAEC-PADSpectrophotometric AssayUPLC-ELS
Linearity (R²) ≥ 0.9993[1][2]0.999[3]Typically ≥ 0.99 (General)
Linear Range 0.1 - 12.5 mg/L[1][2]2.0 - 5.0 g/L[3]0.2 - 7.0 g/L[4]
Limit of Detection (LOD) 4.91 - 18.75 µg/L[1]Not explicitly statedNot explicitly stated for D-xylonic acid
Limit of Quantification (LOQ) 16.36 - 62.50 µg/L[1]Not explicitly statedNot explicitly stated for D-xylonic acid
Precision (RSD) 0.22 - 2.31% (Peak Area)[1]Not explicitly statedNot explicitly stated for D-xylonic acid
Accuracy (Recovery) 91.25 - 108.81%[2]Not explicitly statedNot explicitly stated for D-xylonic acid

Note: Data for UPLC-ELS is based on typical performance for similar analytes, as specific validation parameters for D-xylonic acid were not available in the reviewed literature.

Mandatory Visualizations: Pathways and Workflows

Understanding the biological context and the analytical process is crucial. The following diagrams illustrate the metabolic pathway for D-xylonic acid production and a general workflow for its analysis.

D-Xylonic_Acid_Production_Pathway D_Xylose D-Xylose D_Xylonolactone D-Xylono-1,4-lactone D_Xylose->D_Xylonolactone D-xylose dehydrogenase D_Xylonic_Acid D-Xylonic Acid D_Xylonolactone->D_Xylonic_Acid D-xylonolactonase (or spontaneous hydrolysis)

Fig. 1: Simplified metabolic pathway for the production of D-xylonic acid from D-xylose.

Analytical_Workflow_for_D-Xylonic_Acid cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Method cluster_Data Data Processing Sample_Collection Sample Collection (e.g., Fermentation Broth) Filtration Filtration / Centrifugation Sample_Collection->Filtration Dilution Dilution Filtration->Dilution HPLC HPLC / UPLC System (e.g., HPAEC-PAD, UPLC-ELS) Dilution->HPLC Spectrophotometer Spectrophotometer Dilution->Spectrophotometer Chromatogram_Analysis Chromatogram Analysis (Peak Integration) HPLC->Chromatogram_Analysis Quantification Quantification Spectrophotometer->Quantification Chromatogram_Analysis->Quantification Standard_Curve Standard Curve Generation Standard_Curve->Quantification

Fig. 2: Generalized experimental workflow for the analysis of D-xylonic acid.

Experimental Protocols: Detailed Methodologies

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This method offers high sensitivity and specificity for the analysis of carbohydrates and sugar acids without the need for derivatization.

  • Instrumentation: A Dionex ICS-3000 or equivalent system equipped with a pulsed amperometric detector and a gradient pump.[1]

  • Column: CarboPac™ PA10 analytical column (250 mm × 2 mm) with a corresponding guard column.[1]

  • Mobile Phase: A gradient elution using sodium hydroxide (NaOH) and sodium acetate (NaOAc) solutions. For example, a gradient of 18 mM NaOH.[1]

  • Flow Rate: Approximately 0.25 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: Pulsed Amperometric Detection (PAD).

  • Sample Preparation: Samples such as fermentation broth should be filtered through a 0.22 µm membrane before injection.[1]

  • Quantification: A standard curve is generated using a series of D-xylonic acid standards with known concentrations. The concentration in the samples is determined by comparing their peak areas to the standard curve.[1]

Spectrophotometric Assay (Periodate-Nash Method)

This colorimetric method provides a high-throughput option for the rapid detection of D-xylonic acid.

  • Principle: This assay is based on the selective oxidative cleavage of α-hydroxy acids by periodic acid (HIO₄), which converts D-xylonic acid to formaldehyde. The formaldehyde produced is then quantified using the Nash reagent, which forms a yellow diacetyldihydrolutidine derivative that can be measured spectrophotometrically.[3]

  • Reagents:

    • Periodic acid (HIO₄) solution.

    • Nash reagent (containing ammonium acetate, acetylacetone, and acetic acid).

  • Procedure:

    • The sample containing D-xylonic acid is reacted with periodic acid.[3]

    • The Nash reagent is added to the reaction mixture.[3]

    • The mixture is incubated to allow for color development.

    • The absorbance is measured at 410 nm using a spectrophotometer.[3]

  • Quantification: A calibration curve is constructed by measuring the absorbance of standard D-xylonic acid solutions of known concentrations (e.g., in the range of 2.0-5.0 g/L).[3]

Ultra-Performance Liquid Chromatography with Evaporative Light Scattering Detection (UPLC-ELS)

This technique is suitable for the analysis of non-volatile compounds that lack a UV chromophore, offering rapid analysis times.

  • Instrumentation: An ACQUITY UPLC system coupled with an Evaporative Light Scattering (ELS) detector.

  • Column: A suitable UPLC column for polar analytes, such as an ACQUITY UPLC BEH Amide column.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of acid or buffer) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Optimized for the UPLC column, typically in the range of 0.4-0.8 mL/min.

  • Column Temperature: Controlled, for example, at 35 °C.

  • Detector Settings (ELS):

    • Nebulizer Gas Pressure: Optimized for the mobile phase composition and flow rate.

    • Drift Tube Temperature: Set to ensure efficient solvent evaporation without degrading the analyte.

  • Sample Preparation: Samples should be filtered through a 0.22 µm filter.

  • Quantification: A standard curve is generated by plotting the peak area of D-xylonic acid standards versus their concentration.

Enzymatic Assay

Enzymatic assays can offer high specificity for the determination of D-xylonic acid, often through the measurement of NADH production.

  • Principle: The assay can be based on the activity of a specific D-xylose dehydrogenase that converts D-xylose to D-xylonolactone, which then hydrolyzes to D-xylonic acid. The concomitant reduction of NAD⁺ to NADH is measured spectrophotometrically at 340 nm. While this measures the formation of the acid, a similar reverse principle could be adapted for its quantification.[5]

  • Reagents:

    • Buffer solution (e.g., Tris-HCl or phosphate buffer at an optimal pH for the enzyme).

    • NAD⁺ (or NADP⁺, depending on the enzyme).

    • A specific D-xylonate dehydrogenase.

  • Procedure:

    • A reaction mixture containing the buffer, NAD⁺, and the enzyme is prepared.

    • The sample containing D-xylonic acid is added to initiate the reaction.

    • The change in absorbance at 340 nm due to the formation of NADH is monitored over time using a spectrophotometer.

  • Quantification: The concentration of D-xylonic acid can be determined from a standard curve prepared with known concentrations of the acid, or by using the molar extinction coefficient of NADH.

References

D-Xylonic Acid: A Performance-Driven Alternative in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of D-xylonic acid's performance against its primary industrial alternative, gluconic acid. The following analysis, supported by experimental data, delves into its efficacy as a chelating agent, a concrete admixture, and a precursor for bioplastics.

D-xylonic acid, a versatile five-carbon sugar acid, is emerging as a sustainable and high-performing platform chemical.[1][2][3] Derived from the oxidation of D-xylose, a major component of lignocellulosic biomass, it presents a non-food-derived alternative to the widely used gluconic acid, which is typically produced from glucose.[2][3] This guide offers a detailed comparison of their performance in key industrial sectors, providing quantitative data and outlining experimental methodologies to inform material selection and process development.

Performance as a Chelating Agent

Both D-xylonic acid and gluconic acid are effective chelating agents, capable of forming stable complexes with metal ions. This property is crucial in various applications, including industrial cleaning, water treatment, and pharmaceuticals, to control metal ion reactivity, prevent precipitation, and enhance stability.

While comprehensive data on the stability constants of D-xylonic acid with a wide range of metal ions is limited, a comparison of their acidity constants (pKa) offers insight into their chelating potential. A lower pKa value suggests a stronger acid, indicating that the carboxylate group is more readily available for chelation at a lower pH.

Table 1: Comparison of Acidity Constants

CompoundFirst pKa (Carboxylic Acid Group)
L-Xylonic Acid3.56 ± 0.07
Gluconic Acid3.74 ± 0.06

The slightly lower pKa of L-xylonic acid suggests it may be a more effective chelating agent in acidic to neutral conditions compared to gluconic acid.

For gluconic acid, extensive data on the stability constants (log β) of its complexes with various metal ions are available, highlighting its strong chelating capabilities, particularly in alkaline conditions.

Table 2: Stability Constants (log β) of Gluconic Acid-Metal Complexes at High pH

Metal Ionlog β
Cd(II)13 - 20
Co(II)13 - 20
Fe(II)13 - 20
Fe(III)24 - 38
U(VI)13 - 20
Ho(III)49.8
Ce(III)43.9
Eu(III)24 - 38

Note: The stability of these complexes indicates that gluconic acid can significantly increase the solubility of these metals in alkaline environments.[4]

Performance as a Concrete Admixture

In the construction industry, both D-xylonic acid (typically as calcium xylonate) and gluconic acid (as sodium gluconate) are utilized as water reducers and set retarders in concrete formulations. These admixtures enhance the workability of fresh concrete and control the hydration process, which is particularly beneficial in large-scale projects and hot weather conditions.

Comparative studies have shown that calcium xylonate can offer superior performance in certain aspects.

Table 3: Performance Comparison of Concrete Admixtures

Performance MetricCalcium XylonateSodium GluconateLignosulfonate (Reference)Test Conditions
Water-Reducing Capability 14% - 16% at 0.2% dosage~14-16% (at 0.3% dosage for similar performance)~14-16%Dosage as a mass fraction of cement.
Initial Setting Time Delayed by 76% at 0.10% dosagePronounced retarding effect-Compared to a control group without admixture.
Final Setting Time Delayed by 136% at 0.10% dosagePronounced retarding effect-Compared to a control group without admixture.
28-day Compressive Strength ~27% increase over control groupSimilar to control group5-10% lower than Xylonate groupAt the same slump (workability).
Concrete Slump (Workability) Higher slump than sodium gluconate at the same dosageLower slump than xylonic acid at the same dosageLower slump than xylonic acid at the same dosageCement factor = 334.6 kg/m ³, w/c = 0.567.

Performance as a Bioplastic Precursor

D-xylonic acid is considered a promising precursor for the synthesis of bio-based polyesters and other polymers.[2][3] However, the research in this area is still in its early stages, and direct comparative performance data of D-xylonic acid-derived bioplastics against those from other precursors like lactic acid (for PLA) or various hydroxyalkanoates (for PHAs) is not yet available.

The potential of D-xylonic acid lies in its structure, which can be chemically or enzymatically converted into various monomers for polymerization. The development of efficient conversion and polymerization processes will be key to realizing its potential in the bioplastics market.

Experimental Protocols

Microbial Production of D-Xylonic Acid

This protocol outlines a general method for the fermentative production of D-xylonic acid using a microbial catalyst.

1. Microorganism and Inoculum Preparation:

  • Select a suitable microorganism, such as Gluconobacter oxydans or a genetically engineered strain of Escherichia coli or Zymomonas mobilis.

  • Prepare a seed culture by inoculating a single colony into a suitable liquid medium and incubating at the optimal temperature and agitation for 24-48 hours.

2. Fermentation:

  • Prepare the fermentation medium containing D-xylose as the primary carbon source, along with necessary nitrogen sources, salts, and trace elements.

  • Inoculate the fermentation medium with the seed culture (typically 5-10% v/v).

  • Maintain the fermentation at a controlled temperature (e.g., 30-37°C) and pH (e.g., 5.0-7.0) with adequate aeration and agitation.

  • Monitor the consumption of D-xylose and the production of D-xylonic acid over time using techniques like HPLC.[5]

3. Downstream Processing:

  • Separate the microbial cells from the fermentation broth by centrifugation or filtration.

  • Purify the D-xylonic acid from the supernatant using methods such as ion-exchange chromatography or precipitation.

Microbial_Production_of_D_Xylonic_Acid cluster_fermentation Fermentation Conditions Microorganism Selection Microorganism Selection Inoculum Preparation Inoculum Preparation Microorganism Selection->Inoculum Preparation Fermentation Fermentation Inoculum Preparation->Fermentation Cell Separation Cell Separation Fermentation->Cell Separation Purification Purification Cell Separation->Purification D-Xylonic Acid D-Xylonic Acid Purification->D-Xylonic Acid D-Xylose D-Xylose D-Xylose->Fermentation Nutrients Nutrients Nutrients->Fermentation Controlled pH & Temp Controlled pH & Temp Controlled pH & Temp->Fermentation Aeration Aeration Aeration->Fermentation

Caption: Experimental workflow for microbial production of D-xylonic acid.

Determination of Metal-Ligand Stability Constants by Potentiometric Titration

This method is used to determine the stability constants of metal complexes with chelating agents like D-xylonic acid and gluconic acid.

1. Preparation of Solutions:

  • Prepare standard solutions of the metal salt (e.g., copper sulfate), the ligand (D-xylonic acid or gluconic acid), a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations.

  • Use an inert salt (e.g., KNO₃) to maintain a constant ionic strength.

2. Titration:

  • Calibrate a pH electrode using standard buffer solutions.

  • Titrate a solution containing the metal ion and the ligand with the standard base solution.

  • Record the pH of the solution after each addition of the base.

  • Perform a separate titration of the ligand alone with the base to determine its protonation constants.

3. Data Analysis:

  • Plot the titration curves (pH vs. volume of base added).

  • Use appropriate software to analyze the titration data and calculate the stepwise and overall stability constants (β) of the metal-ligand complexes.[6][7][8][9][10]

Potentiometric_Titration cluster_titration Titration Setup Solution Preparation Solution Preparation Titration Titration Solution Preparation->Titration Data Analysis Data Analysis Titration->Data Analysis Stability Constants Stability Constants Data Analysis->Stability Constants Metal Ion + Ligand Metal Ion + Ligand Metal Ion + Ligand->Titration Standard Base Standard Base Standard Base->Titration pH Electrode pH Electrode pH Electrode->Titration

Caption: Workflow for determining metal-ligand stability constants.

Evaluation of Concrete Admixtures

The performance of D-xylonic acid and its alternatives as concrete admixtures can be evaluated using standardized test methods from ASTM International.

1. Water Reduction:

  • Prepare a control concrete mix and a test mix containing the admixture according to ASTM C494/C494M.

  • Measure the slump of both mixes using the method described in ASTM C143/C143M.

  • The water reduction is calculated as the percentage decrease in water content of the test mix required to achieve the same slump as the control mix.

2. Setting Time:

  • Determine the initial and final setting times of the concrete mixes using the penetration resistance test as per ASTM C403/C403M.

3. Compressive Strength:

  • Prepare cylindrical concrete specimens from both the control and test mixes.

  • Cure the specimens under standard conditions as specified in ASTM C31/C31M.

  • Test the compressive strength of the specimens at various ages (e.g., 7, 28, and 90 days) according to ASTM C39/C39M.

Concrete_Admixture_Testing Concrete Mix Preparation Concrete Mix Preparation Slump Test (ASTM C143) Slump Test (ASTM C143) Concrete Mix Preparation->Slump Test (ASTM C143) Setting Time Test (ASTM C403) Setting Time Test (ASTM C403) Concrete Mix Preparation->Setting Time Test (ASTM C403) Compressive Strength Test (ASTM C39) Compressive Strength Test (ASTM C39) Concrete Mix Preparation->Compressive Strength Test (ASTM C39) Water Reduction Calculation Water Reduction Calculation Slump Test (ASTM C143)->Water Reduction Calculation Initial & Final Set Times Initial & Final Set Times Setting Time Test (ASTM C403)->Initial & Final Set Times Strength Development Strength Development Compressive Strength Test (ASTM C39)->Strength Development

Caption: Standardized testing workflow for concrete admixtures.

References

Safety Operating Guide

Safe Disposal of D-Xylonic Acid Calcium Salt: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential information and step-by-step procedures for the safe disposal of D-Xylonic acid calcium salt.

Chemical and Physical Properties

A clear understanding of the substance's properties is the first step in safe handling and disposal.

PropertyValue
CAS Number 72656-08-7
Molecular Formula C10H18CaO12
Molecular Weight 370.33 g/mol
Synonyms Calcium D-xylonate

Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate personal protective equipment.

  • Eye Protection : Wear tightly fitting safety goggles with side-shields.

  • Hand Protection : Handle with gloves. Gloves must be inspected prior to use. Wash and dry hands after handling.

  • Body Protection : Wear appropriate protective clothing.

Disposal Procedures

While specific hazard data for this compound is limited, the following general procedures should be followed for its disposal. These are based on standard laboratory safety practices for non-hazardous chemical waste.

  • Consult Local Regulations : Before initiating any disposal protocol, consult your institution's Environmental Health and Safety (EHS) department and review local, state, and federal regulations regarding chemical waste disposal.

  • Waste Collection :

    • Collect waste this compound in a designated, properly labeled, and securely sealed container.

    • Avoid mixing with other chemical waste unless explicitly permitted by your EHS department.

  • Spill Management :

    • In the event of a spill, prevent the formation of dust.

    • Avoid breathing any dust, mist, gas, or vapors.

    • Ensure adequate ventilation in the spill area.

    • Use personal protective equipment during cleanup.

    • Prevent the chemical from entering drains or waterways.

  • Final Disposal :

    • Arrange for the collected waste to be picked up by a licensed chemical waste disposal company.

    • Do not attempt to dispose of this compound in standard trash or down the drain.

Experimental Workflow: Chemical Waste Disposal Decision Process

The following diagram outlines the logical steps to be taken when determining the appropriate disposal route for a laboratory chemical like this compound.

start Start: Chemical for Disposal sds_review Review Safety Data Sheet (SDS) start->sds_review hazard_id Identify Hazards (Physical, Health, Environmental) sds_review->hazard_id is_hazardous Is the waste hazardous? hazard_id->is_hazardous hazardous_disposal Segregate and store in labeled hazardous waste container is_hazardous->hazardous_disposal Yes non_hazardous_disposal Segregate and store in labeled non-hazardous waste container is_hazardous->non_hazardous_disposal No consult_ehs Consult Institutional EHS Guidelines hazardous_disposal->consult_ehs non_hazardous_disposal->consult_ehs waste_pickup Arrange for licensed waste disposal pickup consult_ehs->waste_pickup end End: Disposal Complete waste_pickup->end

Personal protective equipment for handling D-Xylonic acid calcium salt

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This document provides crucial safety and logistical information for the handling and disposal of D-Xylonic acid calcium salt (CAS: 72656-08-7). All procedures should be performed in accordance with your institution's safety protocols and applicable local regulations.

I. Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety practices is essential to minimize exposure and ensure a safe working environment.[1] The following table summarizes the recommended personal protective equipment.

Protection Type Specification Rationale
Eye Protection Tightly fitting safety goggles or glasses with side-shields.Protects eyes from potential dust particles or splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact with the chemical. Gloves should be inspected before use and disposed of properly.[2]
Body Protection Standard laboratory coat.Protects skin and clothing from accidental spills.
Respiratory Protection Generally not required under normal handling conditions with adequate ventilation. If dust formation is significant or exposure limits are exceeded, a full-face respirator may be necessary.[2]Minimizes inhalation of airborne particles.

II. Operational Plan: Safe Handling and Solution Preparation

A. Engineering Controls:

  • Handle this compound in a well-ventilated area.[2]

  • Use of a fume hood is recommended for procedures that may generate significant dust, such as weighing and transferring large quantities.

B. Protocol for Safe Handling and Use:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that all required PPE is available and in good condition.

  • Weighing and Transfer:

    • To minimize dust, handle the solid chemical carefully.

    • Use a spatula or other appropriate tool to transfer the powder.

    • Avoid creating dust clouds.

  • Spill Response:

    • In the event of a spill, prevent further dispersion.

    • Sweep up the solid material and collect it in a suitable, labeled container for disposal.

    • Avoid breathing any dust that may be generated.[2]

    • Clean the spill area with water once the solid has been removed.

C. Protocol for Aqueous Solution Preparation:

  • Solvent Selection: this compound is soluble in water.

  • Procedure:

    • Weigh the desired amount of this compound in a clean, appropriate container.

    • In a separate vessel (e.g., a beaker or flask), measure the required volume of deionized or distilled water.

    • Slowly add the this compound to the water while stirring to facilitate dissolution.

    • Continue stirring until the solid is completely dissolved.

III. Disposal Plan

As this compound is not classified as hazardous, it may be acceptable to dispose of it as non-hazardous solid waste. However, disposal regulations can vary by location.

A. Waste Characterization:

  • Confirm that the waste this compound is not mixed with any hazardous chemicals. If it is contaminated, it must be treated as hazardous waste based on the most hazardous component.

B. Disposal Protocol:

  • Uncontaminated Solid Waste:

    • Place the uncontaminated this compound in a securely sealed and clearly labeled container.

    • The label should identify the contents as "this compound".

    • It may be permissible to dispose of this as general solid waste.[2][3][4] However, you must first consult your institution's Environmental Health and Safety (EHS) office and local waste authority to confirm this is an acceptable practice.

  • Contaminated Waste:

    • If contaminated with hazardous materials, the waste must be disposed of following your institution's hazardous waste procedures.

  • Aqueous Solutions:

    • Small quantities of dilute, non-hazardous aqueous solutions can often be disposed of down the drain with copious amounts of water.[5] Again, verify this with your local EHS office.

IV. Emergency First Aid Procedures

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Consult a physician.[1][2]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, consult a physician.[1][2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center.[1][2]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Consult SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Weigh and Transfer Chemical in Ventilated Area B->C D Prepare Aqueous Solution (Add solid to water and stir) C->D S1 Contain Spill C->S1 If Spill Occurs E Clean Equipment D->E F Segregate Waste E->F G Dispose of Waste per Institutional & Local Regulations F->G S2 Collect Solid Material S1->S2 S3 Clean Spill Area S2->S3

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Xylonic acid calcium salt
Reactant of Route 2
D-Xylonic acid calcium salt

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。